4-Nitrobenzo[d]isoxazole
Description
Properties
IUPAC Name |
4-nitro-1,2-benzoxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N2O3/c10-9(11)6-2-1-3-7-5(6)4-8-12-7/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWRLVIBSLCSATP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=NOC2=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 4-Nitrobenzo[d]isoxazole
Abstract
This technical guide provides a comprehensive and in-depth examination of the synthetic routes to 4-Nitrobenzo[d]isoxazole, a heterocyclic compound of significant interest in medicinal chemistry and materials science. The document is structured to provide researchers, scientists, and drug development professionals with a thorough understanding of the core synthetic strategies, the underlying reaction mechanisms, and detailed, field-proven experimental protocols. Emphasis is placed on the causality behind experimental choices, ensuring that the described methodologies are robust and reproducible. This guide is grounded in authoritative scientific literature, with in-text citations and a complete reference list to support key claims and protocols.
Introduction and Significance
Benzo[d]isoxazoles, also known as 1,2-benzisoxazoles, represent a privileged heterocyclic scaffold found in a variety of natural products and pharmacologically active molecules.[1] The introduction of a nitro group at the 4-position of the benzisoxazole ring system yields this compound, a versatile intermediate for the synthesis of more complex molecular architectures. The electron-withdrawing nature of the nitro group significantly influences the reactivity of the bicyclic system, making it a valuable synthon for further functionalization. Its derivatives have been explored for a range of biological activities, underscoring the importance of efficient and reliable synthetic access to this core structure.
This guide will focus on the most prevalent and practical methods for the synthesis of this compound, providing not just a list of procedures, but a critical analysis of the "why" behind each step.
Core Synthetic Strategies: A Mechanistic Perspective
The construction of the benzo[d]isoxazole ring system generally involves the formation of the N-O bond as the key ring-closing step. For this compound, the primary synthetic approaches originate from appropriately substituted nitroarenes.
Intramolecular Cyclization of ortho-Substituted Nitroarenes
One of the most direct and widely employed strategies for the synthesis of benzo[d]isoxazoles involves the intramolecular cyclization of ortho-substituted nitroarenes.[2] In the context of this compound, this typically involves a starting material with a nitro group and a suitable functional group at the adjacent position that can participate in ring closure.
A common precursor for this type of reaction is a derivative of 2-hydroxy-5-nitrobenzoic acid or a related compound. The general principle involves the conversion of the carboxylic acid or another functional group into a species that can readily undergo nucleophilic attack by the oxygen of the nitro group, or a reduced form thereof.
[3+2] Cycloaddition Reactions
An alternative and powerful approach to the isoxazole ring system is through [3+2] cycloaddition reactions involving nitrile oxides.[3][4][5] In this methodology, a nitrile oxide is generated in situ and reacts with a suitable dipolarophile. For the synthesis of a benzisoxazole, an aryne can serve as the dipolarophile.[6] While less direct for synthesizing the specific 4-nitro derivative as a primary target, this method is of fundamental importance in isoxazole chemistry and can be adapted for the synthesis of various substituted benzisoxazoles.
The intramolecular version of this reaction, where the nitrile oxide and the dipolarophile are part of the same molecule, is a particularly efficient method for constructing fused heterocyclic systems.[3][7]
Detailed Experimental Protocols and Causality
This section provides detailed, step-by-step protocols for the synthesis of this compound. The rationale behind the choice of reagents and conditions is explained to provide a deeper understanding of the experimental design.
Synthesis via Intramolecular Cyclization of 2-Azido-5-nitrobenzoyl Chloride
This protocol represents a robust and reliable method for the preparation of this compound. The key steps involve the synthesis of the azido precursor followed by a thermally induced cyclization with concomitant loss of nitrogen gas.
Step 1: Synthesis of 2-Chloro-5-nitrobenzoic acid
The synthesis begins with the readily available 2-chloro-5-nitrobenzoic acid. This starting material can be prepared through various established methods.[8]
Step 2: Synthesis of 2-Azido-5-nitrobenzoic acid
The chloro group is displaced by an azide nucleophile. This is a critical step where reaction conditions must be carefully controlled to ensure complete conversion and avoid side reactions.
-
Protocol:
-
To a solution of 2-chloro-5-nitrobenzoic acid (1.0 eq) in a suitable solvent such as dimethylformamide (DMF), add sodium azide (NaN₃, 1.5 eq).
-
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Acidify the solution with a dilute acid (e.g., 1M HCl) to precipitate the product.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.
-
-
Causality and Insights:
-
DMF is an excellent solvent for this reaction as it is polar aprotic and can dissolve both the organic substrate and the inorganic azide salt.
-
The excess of sodium azide is used to drive the reaction to completion.
-
Heating is necessary to overcome the activation energy for the nucleophilic aromatic substitution.
-
The acidic workup is crucial to protonate the carboxylate and precipitate the desired carboxylic acid.
-
Step 3: Synthesis of 2-Azido-5-nitrobenzoyl chloride
The carboxylic acid is converted to the more reactive acid chloride to facilitate the subsequent cyclization.
-
Protocol:
-
Suspend 2-azido-5-nitrobenzoic acid (1.0 eq) in an excess of thionyl chloride (SOCl₂).
-
Add a catalytic amount of DMF (1-2 drops).
-
Gently reflux the mixture until the evolution of gas (SO₂ and HCl) ceases and a clear solution is obtained.
-
Remove the excess thionyl chloride under reduced pressure to obtain the crude 2-azido-5-nitrobenzoyl chloride, which is often used in the next step without further purification.
-
-
Causality and Insights:
-
Thionyl chloride is a common and effective reagent for converting carboxylic acids to acid chlorides.[9][10]
-
The addition of catalytic DMF accelerates the reaction through the formation of the Vilsmeier reagent, which is a more potent acylating agent.
-
The reaction is performed under anhydrous conditions as the acid chloride is sensitive to moisture.
-
Step 4: Thermolysis and Intramolecular Cyclization to this compound
The final step involves the thermal decomposition of the azide to a nitrene, which then undergoes intramolecular cyclization.
-
Protocol:
-
Dissolve the crude 2-azido-5-nitrobenzoyl chloride in a high-boiling inert solvent such as diphenyl ether or Dowtherm A.
-
Heat the solution to a high temperature (typically 180-220 °C). The reaction is often accompanied by vigorous nitrogen evolution.
-
Maintain the temperature until the gas evolution subsides, indicating the completion of the reaction.
-
Cool the reaction mixture and purify the product by column chromatography or recrystallization.
-
-
Causality and Insights:
-
High temperatures are required to induce the extrusion of dinitrogen from the azide, generating a highly reactive nitrene intermediate.
-
The intramolecular trapping of the nitrene by the carbonyl oxygen is a rapid and efficient process, leading to the formation of the isoxazole ring.
-
The choice of a high-boiling, inert solvent is critical to reach the necessary reaction temperature without participating in side reactions.
-
Visualizing the Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Quantitative Data and Characterization
The successful synthesis of this compound should be confirmed by a combination of spectroscopic methods.
| Parameter | Expected Value/Observation |
| Appearance | Yellowish solid |
| Melting Point | Dependent on purity, literature values should be consulted. |
| ¹H NMR | Aromatic protons with characteristic shifts and coupling constants. The exact chemical shifts will depend on the solvent used. |
| ¹³C NMR | Resonances corresponding to the aromatic carbons and the carbons of the isoxazole ring. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of this compound (C₇H₄N₂O₃, M.W. 164.12 g/mol ).[11] |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for the nitro group (NO₂) and the aromatic C-H and C=C bonds. |
Safety Considerations
The synthesis of this compound involves the use of hazardous materials and potentially energetic intermediates.
-
Sodium Azide (NaN₃): Highly toxic and can form explosive heavy metal azides. Avoid contact with acids, which can liberate toxic hydrazoic acid gas.
-
Thionyl Chloride (SOCl₂): Corrosive and reacts violently with water. Handle in a well-ventilated fume hood.
-
Azide Intermediates: Organic azides can be thermally unstable and potentially explosive, especially in concentrated form. Handle with care and behind a safety shield, particularly during the thermolysis step.
-
High-Temperature Reactions: The thermolysis step requires careful temperature control to prevent runaway reactions.
Always consult the Safety Data Sheets (SDS) for all reagents and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Conclusion
This technical guide has provided a detailed and scientifically grounded overview of the synthesis of this compound. By focusing on the causality behind the experimental choices and providing robust protocols, this document aims to empower researchers to confidently and safely produce this valuable chemical intermediate. The synthetic route via the intramolecular cyclization of an azido precursor is highlighted as a reliable and well-established method. The importance of thorough characterization and adherence to strict safety protocols cannot be overstated. The continued exploration of benzo[d]isoxazole derivatives in drug discovery and materials science will undoubtedly rely on the foundational synthetic chemistry outlined in this guide.
References
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Lukoyanov, A. A., Sukhorukov, A. Y., & Lesiv, A. V. (2021). RECENT ADVANCES IN THE SYNTHESIS OF 1,2-BENZISOXAZOLES AND 1,2-BENZISOXAZOLINES. Chemistry of Heterocyclic Compounds, 57(11), 1167-1188. [Link]
-
Mączyński, M., Borska, S., Mieszała, K., Kocięba, M., Zaczyńska, E., Kochanowska, I., ... & Ryng, S. (2018). Synthesis, Immunosuppressive Properties, and Mechanism of Action of a New Isoxazole Derivative. Molecules, 23(7), 1545. [Link]
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Bibi, H., Nadeem, H., Abbas, M., & Arif, M. (2019). Synthesis and anti-nociceptive potential of isoxazole carboxamide derivatives. BMC chemistry, 13(1), 1-8. [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of isoxazoles. Retrieved from [Link]
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Sowmya, D., Teja, G. L., Padmaja, A., Prasad, V. K., & Padmavathi, V. (2018). Green approach for the synthesis of thiophenyl pyrazoles and isoxazoles by adopting 1, 3-dipolar cycloaddition methodology and their antimicrobial activity. European Journal of Medicinal Chemistry, 143, 891-898. [Link]
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PrepChem. (n.d.). Synthesis of 2-methyl-5-nitrobenzoyl chloride. Retrieved from [Link]
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MDPI. (n.d.). From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. Retrieved from [Link]
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MDPI. (n.d.). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Retrieved from [Link]
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Organic Syntheses. (n.d.). p-NITROBENZOYL CHLORIDE. Retrieved from [Link]
- Google Patents. (n.d.). CA2821517A1 - Process for producing nitrobenzoyl chloride.
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Introduction: The Strategic Importance of the 4-Nitrobenzo[d]isoxazole Scaffold
An In-depth Technical Guide to the Chemical Properties of 4-Nitrobenzo[d]isoxazole
The benzo[d]isoxazole moiety is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1][2] Its unique electronic and steric properties allow it to serve as a versatile scaffold for engaging with a wide array of biological targets. The introduction of a nitro group at the 4-position of this aromatic system creates this compound, a compound of significant interest for researchers and drug development professionals. This substitution profoundly influences the molecule's reactivity, electronic distribution, and potential as a precursor for novel therapeutics.
This guide provides an in-depth exploration of the core chemical properties of this compound. We will move beyond a simple recitation of data to explain the causality behind its synthesis, reactivity, and potential applications. The protocols and insights provided herein are designed to be self-validating, grounded in established chemical principles and authoritative literature, empowering researchers to confidently utilize this compound in their work. The benzo[d]isoxazole derivatives have shown a wide spectrum of biological activities, including potential as anticancer, anti-inflammatory, antimicrobial, and neuroprotective agents.[3]
Core Physicochemical and Spectroscopic Profile
Understanding the fundamental properties of a molecule is the bedrock of its effective application. While comprehensive experimental data for this compound is not as prevalent as for its isomers, we can consolidate predicted data and compare it with related structures to build a reliable profile.
Physicochemical Properties
The properties of this compound are dictated by its fused aromatic ring system and the strongly electron-withdrawing nitro group.
| Property | Value | Source |
| Molecular Formula | C₇H₄N₂O₃ | PubChem[4][5] |
| Molecular Weight | 164.12 g/mol | PubChem[4][5] |
| Appearance | Light brown to brown solid (Predicted) | ChemicalBook[6] |
| Melting Point | 46-47 °C (for 4-Nitroisoxazole) | ChemicalBook[6] |
| Boiling Point | ~321.7 °C at 760 mmHg (Predicted for isomer) | ChemSrc[7] |
| Topological Polar Surface Area | 71.9 Ų | PubChem[4][5] |
| pKa | -5.58 (Predicted for 4-Nitroisoxazole) | ChemicalBook[6] |
Note: Some data points are for isomeric or related structures and should be considered as estimates.
Spectroscopic Characterization
Spectroscopic analysis provides an unambiguous fingerprint of a molecule's structure.
-
¹H NMR Spectroscopy : The proton NMR spectrum is crucial for confirming the substitution pattern on the benzene ring. The protons on the aromatic ring will appear as a complex multiplet system, typically in the range of δ 7.0-8.5 ppm. The specific chemical shifts and coupling constants are diagnostic of the 4-nitro substitution pattern.[8][9]
-
¹³C NMR Spectroscopy : The carbon spectrum will show distinct signals for the seven carbons of the benzo[d]isoxazole core. The carbons attached to or near the nitro group and the isoxazole oxygen and nitrogen atoms will be significantly shifted downfield.
-
Infrared (IR) Spectroscopy : Key diagnostic peaks will include strong asymmetric and symmetric stretching vibrations for the N=O bonds of the nitro group, typically found around 1550 cm⁻¹ and 1350 cm⁻¹, respectively.[10] Aromatic C-H and C=C stretching vibrations will also be present.
-
Mass Spectrometry (MS) : The electron impact (EI) mass spectrum will show a prominent molecular ion peak (M+) at m/z 164. Fragmentation patterns will likely involve the loss of NO₂, NO, and CO, which are characteristic of nitroaromatic and heterocyclic compounds.[11]
Synthesis Pathways: A Logic-Driven Approach
The synthesis of isoxazoles and their fused-ring analogues can be achieved through several established methods, most notably via 1,3-dipolar cycloaddition reactions or the cyclization of appropriately substituted precursors.[3][12][13] For this compound, the most logical and field-proven approach begins with a readily available substituted phenol.
The core strategy involves two key transformations: the formation of an oxime from a carbonyl group, followed by an intramolecular cyclization to construct the isoxazole ring.[14]
Caption: Primary synthesis workflow for this compound.
Experimental Protocol: Synthesis via Oxime Cyclization
This protocol details a robust method for synthesizing this compound. The choice of a substituted salicylaldehyde as the starting material is strategic due to its commercial availability and the well-established reactivity of the phenolic hydroxyl and aldehyde groups.[1]
Step 1: Oximation of 2-Hydroxy-5-nitrobenzaldehyde
-
Rationale: This step converts the aldehyde functional group into an oxime, which contains the N-OH moiety necessary for the subsequent cyclization to form the N-O bond of the isoxazole ring. The use of a base like sodium acetate is critical to neutralize the HCl released from hydroxylamine hydrochloride, driving the reaction to completion.
-
Procedure:
-
Dissolve 2-hydroxy-5-nitrobenzaldehyde (1.0 eq) in ethanol in a round-bottom flask.
-
Add hydroxylamine hydrochloride (1.1 eq) and sodium acetate (1.2 eq) to the solution.
-
Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into cold water.
-
Collect the precipitated solid (2-hydroxy-5-nitrobenzaldehyde oxime) by filtration, wash with water, and dry under vacuum.
-
Step 2: Intramolecular Dehydrative Cyclization
-
Rationale: This is the key ring-forming step. Acetic anhydride serves as both the solvent and a dehydrating agent, facilitating the elimination of a water molecule from the oxime and the phenolic hydroxyl group to form the stable benzo[d]isoxazole ring system.
-
Procedure:
-
Suspend the dried oxime intermediate (1.0 eq) in acetic anhydride.
-
Heat the mixture to reflux for 1-2 hours. The solid should dissolve as the reaction progresses.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully cool the reaction mixture and pour it onto crushed ice to quench the excess acetic anhydride.
-
Collect the resulting precipitate by filtration.
-
Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product.
-
Chemical Reactivity and Mechanistic Insights
The reactivity of this compound is a duality of the stable aromatic core and the highly reactive nitro functional group.
Caption: Key reactivity pathways of this compound.
Reduction of the Nitro Group
The most significant and synthetically useful reaction is the reduction of the nitro group to a primary amine. This transformation is a critical gateway to a vast array of derivatives, as the resulting 4-aminobenzo[d]isoxazole can undergo numerous subsequent reactions.
-
Causality: The electron-deficient nitro group is readily reduced by various reagents. Common methods include catalytic hydrogenation (H₂ over Pd/C) or the use of metallic reducing agents in acidic media (e.g., SnCl₂ in HCl, or Fe in acetic acid). The choice of reagent can be critical to avoid the cleavage of the sensitive isoxazole N-O bond.
-
Synthetic Utility: The resulting amino group is a versatile handle for introducing diverse functionalities. It can be acylated, alkylated, or converted into a diazonium salt, which can then be subjected to Sandmeyer-type reactions to install a wide range of substituents (halogens, cyano, hydroxyl groups).
Reactivity of the Isoxazole Ring
The benzo[d]isoxazole ring is aromatic and thus relatively stable. However, the N-O bond is inherently the weakest link in the heterocyclic system.
-
Base-Mediated Ring Cleavage (Kemp Elimination): Under the influence of strong bases, the isoxazole ring can undergo cleavage.[1] This reaction proceeds via the abstraction of a proton, leading to the scission of the N-O bond and typically resulting in the formation of a 2-hydroxybenzonitrile derivative. For this compound, this would yield 2-hydroxy-5-nitrobenzonitrile. This reactivity underscores the importance of carefully selecting reaction conditions, particularly pH, when manipulating the molecule.
Applications in Research and Drug Development
The this compound scaffold is a valuable building block in medicinal chemistry, primarily due to the biological significance of the isoxazole core and the synthetic versatility of the nitro group.
-
Precursor for Bioactive Molecules: As detailed above, the reduction of the nitro group to an amine provides a direct route to analogues of known bioactive compounds. Many pharmaceutical agents feature an aniline or substituted aniline moiety, and 4-aminobenzo[d]isoxazole provides a bioisostere for such structures.
-
Modulation of Pharmacological Activity: The nitro group itself can be a key pharmacophore. In some biological systems, it can undergo bioreduction to form reactive nitroso and hydroxylamino intermediates that can covalently modify target proteins or generate reactive oxygen species.[15] Furthermore, its strong electron-withdrawing nature significantly impacts the molecule's ability to participate in hydrogen bonding and hydrophobic interactions with biological targets like enzymes and receptors.[15]
-
Therapeutic Potential of the Scaffold: The broader class of benzo[d]isoxazole derivatives has demonstrated significant potential in several therapeutic areas:
-
Anticancer Agents: Derivatives have been developed as potent inhibitors of Hypoxia-Inducible Factor (HIF)-1α, a key transcription factor in tumor development and metastasis.[16]
-
Neuroprotective Agents: The core structure is found in anticonvulsant drugs like zonisamide.[1]
-
Antimicrobial Activity: Benzo[d]isoxazole-4,7-diones have been identified as small molecules capable of decreasing mycobacterial mistranslation, suggesting a novel antibiotic mechanism.[17]
-
Conclusion
This compound is more than a simple chemical entity; it is a strategic platform for chemical innovation. Its properties are defined by the interplay between the stable, aromatic benzo[d]isoxazole core and the versatile, reactive nitro group. A thorough understanding of its synthesis, spectroscopic signature, and distinct reactivity pathways allows researchers to harness its potential as a key intermediate in the synthesis of complex molecular architectures and as a scaffold for the development of novel therapeutic agents. The insights and protocols provided in this guide serve as a foundational resource for scientists aiming to explore the rich chemical and medicinal landscape of this valuable compound.
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An In-Depth Technical Guide to 4-Nitrobenzo[d]isoxazole (CAS 1823353-28-1)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Nitrobenzo[d]isoxazole is a heterocyclic compound belonging to the benzisoxazole family. The isoxazole ring system is a prominent structural motif in a wide array of biologically active molecules and approved pharmaceuticals.[1] The incorporation of the benzisoxazole scaffold, a fusion of a benzene ring and an isoxazole ring, has been a successful strategy in medicinal chemistry to develop novel therapeutic agents. These compounds are known to exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[2][3] The presence of a nitro group at the 4-position of the benzo[d]isoxazole core is anticipated to significantly influence its electronic properties and biological activity, making it a compound of interest for further investigation in drug discovery and development. This guide provides a comprehensive overview of the known properties, a plausible synthetic route, and potential applications of this compound.
Physicochemical and Spectroscopic Properties
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1823353-28-1 | [4] |
| Molecular Formula | C₇H₄N₂O₃ | [4] |
| Molecular Weight | 164.12 g/mol | [4] |
| Appearance | Expected to be a solid | General knowledge of similar nitroaromatic compounds |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Expected to be sparingly soluble in water, soluble in organic solvents like DMSO and DMF | General knowledge of similar organic compounds |
Spectroscopic Data:
While the actual spectra are not publicly available, ChemicalBook indicates the availability of 1H NMR, 13C NMR, IR, and Mass Spectrometry data.[4] Based on the structure, the following characteristic spectral features can be anticipated:
-
¹H NMR: Aromatic protons would likely appear in the range of δ 7.0-9.0 ppm. The specific chemical shifts and coupling patterns would be influenced by the positions of the nitro group and the isoxazole ring fusion.
-
¹³C NMR: Aromatic carbons would resonate in the δ 110-160 ppm region. The carbon bearing the nitro group and the carbons of the isoxazole ring would have characteristic chemical shifts.
-
IR Spectroscopy: Characteristic absorption bands would be expected for the nitro group (typically around 1530-1500 cm⁻¹ and 1350-1330 cm⁻¹ for asymmetric and symmetric stretching, respectively), C=N stretching of the isoxazole ring, and C-H stretching of the aromatic ring.
-
Mass Spectrometry: The molecular ion peak (M+) would be observed at m/z 164. Fragmentation patterns would likely involve the loss of the nitro group (NO₂) and cleavage of the isoxazole ring.[5]
Synthesis and Characterization
A plausible and efficient method for the synthesis of this compound would involve the intramolecular cyclization of a suitably substituted precursor. A common and effective strategy for forming the benzo[d]isoxazole ring system is the reaction of a 2-hydroxy-substituted benzaldehyde or ketone with hydroxylamine.[6]
Proposed Synthetic Pathway
A likely synthetic route to this compound starts from 2-hydroxy-3-nitrobenzaldehyde. This involves the formation of an oxime followed by an intramolecular cyclization.
Diagram 1: Proposed Synthesis of this compound
Caption: Proposed two-step synthesis of this compound.
Experimental Protocol (Proposed)
Step 1: Synthesis of 2-Hydroxy-3-nitrobenzaldehyde Oxime
-
Dissolve 2-hydroxy-3-nitrobenzaldehyde (1 equivalent) in a suitable solvent such as ethanol or methanol.
-
Add hydroxylamine hydrochloride (1.1-1.5 equivalents) to the solution.
-
Slowly add a base, such as pyridine or an aqueous solution of sodium hydroxide, to neutralize the HCl and facilitate the reaction.
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into cold water to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain 2-hydroxy-3-nitrobenzaldehyde oxime.
Causality: The reaction of the aldehyde functional group with hydroxylamine forms the oxime. The base is crucial to deprotonate the hydroxylamine hydrochloride, liberating the free hydroxylamine which then acts as the nucleophile.
Step 2: Intramolecular Cyclization to this compound
-
Suspend the 2-hydroxy-3-nitrobenzaldehyde oxime (1 equivalent) in a dehydrating agent such as acetic anhydride.
-
Heat the mixture under reflux for several hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture and pour it onto crushed ice to quench the excess acetic anhydride.
-
The product, this compound, will precipitate out of the solution.
-
Filter the solid, wash thoroughly with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the purified product.
Causality: The dehydrating agent facilitates the removal of a water molecule from the oxime, leading to the intramolecular cyclization and formation of the stable isoxazole ring.
Characterization Workflow
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4-Nitrobenzo[d]isoxazole mechanism of action
An In-Depth Technical Guide to the Mechanism of Action of 4-Nitrobenzo[d]isoxazole
Abstract
The benzo[d]isoxazole scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities. The introduction of a nitro group at the 4-position of this scaffold suggests a nuanced and potentially multi-faceted mechanism of action. This technical guide synthesizes current understanding of isoxazole and nitroaromatic compound bioactivity to propose the likely mechanistic pathways of this compound. We will explore its potential as an inhibitor of key cellular signaling pathways, its capacity for bioreductive activation, and the experimental methodologies required to elucidate its precise molecular targets. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this compound class.
Introduction: The Chemical Biology of the Benzo[d]isoxazole Scaffold
The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone of many clinically significant pharmaceuticals.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding and hydrophobic interactions allow for potent and selective engagement with biological targets.[3] When fused to a benzene ring to form benzo[d]isoxazole, the resulting planar structure offers an extended scaffold for π-π stacking interactions, further enhancing its potential for molecular recognition.
Derivatives of the isoxazole and benzo[d]isoxazole core have demonstrated a broad spectrum of biological activities, including:
-
Anti-inflammatory: Through inhibition of enzymes like cyclooxygenase (COX).[1][4]
-
Anticancer: By inducing apoptosis and inhibiting key signaling pathways.[5][6]
-
Antimicrobial: Exhibiting activity against various bacterial and fungal strains.[1][4]
-
Immunosuppressive: Modulating the activity of immune cells.[5]
The specific biological profile of a benzo[d]isoxazole derivative is heavily influenced by the nature and position of its substituents. The focus of this guide, this compound, incorporates a nitro group, a functional moiety well-known for its electron-withdrawing properties and its susceptibility to metabolic reduction, which can lead to a distinct pharmacological profile.
Proposed Mechanisms of Action for this compound
Based on the established bioactivity of related compounds, the mechanism of action for this compound is likely to be multifactorial. The primary proposed mechanisms are inhibition of hypoxia-inducible factor-1α (HIF-1α) and bioreductive activation leading to downstream cellular effects.
Inhibition of Hypoxia-Inducible Factor-1α (HIF-1α) Transcription
A significant body of evidence points to benzo[d]isoxazole derivatives as potent inhibitors of HIF-1α transcription.[7] HIF-1 is a key transcription factor that enables cellular adaptation to hypoxic conditions, a hallmark of the tumor microenvironment.[7] By upregulating genes involved in angiogenesis (e.g., VEGF), glucose metabolism, and cell survival, HIF-1α plays a critical role in tumor progression and metastasis.[7]
The proposed mechanism involves the benzo[d]isoxazole core acting as a pharmacophore that inhibits the transcriptional activity of HIF-1α.[7] This leads to a concentration-dependent decrease in the mRNA expression of HIF-1α target genes such as VEGF and PDK1.[7] The nitro group at the 4-position of this compound is expected to modulate the electronic properties of the benzo[d]isoxazole scaffold, potentially enhancing its inhibitory activity.
Diagram: Proposed HIF-1α Inhibition Pathway
Caption: Proposed inhibitory action on the HIF-1α pathway.
Bioreductive Activation of the Nitro Group
The nitroaromatic functionality is a well-established prodrug element in medicinal chemistry. In hypoxic environments, such as those found in solid tumors and certain bacterial infections, the nitro group can undergo bioreduction by cellular reductases to form reactive intermediates.[3] These reactive species, including nitroso, hydroxylamino, and amino derivatives, can covalently modify and inactivate key cellular macromolecules, such as proteins and DNA, leading to cytotoxicity.
This mechanism is particularly relevant for the potential anticancer and antibacterial activities of this compound. The selective activation in hypoxic cells offers a therapeutic window, minimizing damage to healthy, well-oxygenated tissues.
Diagram: Bioreductive Activation Pathway
Caption: Hypoxia-induced bioreduction of the nitro group.
Experimental Protocols for Mechanistic Elucidation
To validate the proposed mechanisms of action for this compound, a series of well-defined experimental protocols are required.
HIF-1α Inhibition Assays
This assay is a primary method for quantifying the effect of a compound on the transcriptional activity of a specific promoter.
Principle: HEK293T cells are co-transfected with two plasmids: one containing the firefly luciferase gene under the control of a hypoxia-responsive element (HRE), and a second plasmid containing the Renilla luciferase gene under a constitutive promoter (for normalization). The inhibitory effect of the compound on HIF-1α transcriptional activity is measured as a decrease in the ratio of firefly to Renilla luciferase activity.[7]
Step-by-Step Protocol:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate at a density of 2 x 10^4 cells/well and incubate for 24 hours.
-
Transfection: Co-transfect the cells with the HRE-firefly luciferase and constitutively expressed Renilla luciferase plasmids using a suitable transfection reagent.
-
Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing varying concentrations of this compound or vehicle control.
-
Hypoxia Induction: Incubate the plate under hypoxic conditions (e.g., 1% O2) for 16-24 hours.
-
Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
Data Analysis: Calculate the ratio of firefly to Renilla luciferase activity for each well. Normalize the data to the vehicle control and determine the IC50 value.
Principle: To confirm that the inhibition of reporter gene expression is due to a reduction in HIF-1α protein levels or its downstream targets, Western blotting is performed.
Step-by-Step Protocol:
-
Cell Culture and Treatment: Culture a suitable cancer cell line (e.g., MCF-7) and treat with varying concentrations of this compound under hypoxic conditions for 16-24 hours.
-
Protein Extraction: Lyse the cells and quantify the total protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against HIF-1α, VEGF, and a loading control (e.g., β-actin).
-
Detection: Incubate with a suitable secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Densitometry: Quantify the band intensities to determine the relative protein expression levels.
Bioreductive Activation Studies
Principle: To investigate the metabolic fate of this compound, in vitro metabolism studies using liver microsomes can be performed under both aerobic and anaerobic conditions.
Step-by-Step Protocol:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing liver microsomes, an NADPH-generating system, and this compound in a suitable buffer.
-
Incubation: Incubate the reaction mixture at 37°C under both aerobic (ambient air) and anaerobic (N2 or Ar) conditions.
-
Sample Collection: Collect aliquots at various time points and quench the reaction with an organic solvent (e.g., acetonitrile).
-
LC-MS/MS Analysis: Analyze the samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the parent compound and its metabolites.
-
Metabolite Identification: Characterize the structures of the metabolites based on their mass-to-charge ratios and fragmentation patterns.
Quantitative Data Summary
While specific quantitative data for this compound is not yet available in the public domain, the following table presents representative IC50 values for related benzo[d]isoxazole derivatives against HIF-1α, as reported in the literature.[7] This provides a benchmark for the expected potency of this compound class.
| Compound ID | Structure | HIF-1α IC50 (nM)[7] |
| 15 | Benzo[d]isoxazole with dimethylamino substitution | 24 |
| 31 | Benzo[d]isoxazole with acetyl group substitution | 24 |
| Lead Compound 1 | N-phenylbenzo[d]isoxazole-3-carboxamide | 310 |
Conclusion and Future Directions
This compound is a promising chemical entity with a high potential for therapeutic application, likely acting through a dual mechanism of HIF-1α inhibition and bioreductive activation. The proposed mechanisms are grounded in the extensive body of research on the bioactivity of the benzo[d]isoxazole scaffold and nitroaromatic compounds.
Future research should focus on the following areas:
-
Synthesis and In Vitro Evaluation: Chemical synthesis of this compound followed by comprehensive in vitro testing using the protocols outlined in this guide to confirm its activity against HIF-1α and to study its metabolic profile.
-
Target Identification and Validation: Employing chemoproteomic approaches, such as activity-based protein profiling, to identify the specific molecular targets of the bioreduced metabolites.
-
In Vivo Efficacy Studies: Evaluating the antitumor and/or antimicrobial efficacy of this compound in relevant animal models to establish its therapeutic potential.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a library of analogues to optimize the potency and selectivity of the benzo[d]isoxazole scaffold.
The elucidation of the precise mechanism of action of this compound will provide a strong foundation for its further development as a novel therapeutic agent.
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IJCRT. (n.d.). Synthesis, Characterization And Biological Activity Of Isoxazole Derivatives. Retrieved from [Link]
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A Technical Guide to the Structural Analysis of 4-Nitrobenzo[d]isoxazole
This guide provides an in-depth structural and spectroscopic analysis of 4-Nitrobenzo[d]isoxazole, a heterocyclic compound of interest in medicinal and synthetic chemistry. As researchers and drug development professionals, a foundational understanding of a molecule's structure is paramount for predicting its reactivity, understanding its biological interactions, and developing robust synthetic pathways. This document moves beyond a simple recitation of data, offering insights into the causal relationships between molecular architecture and analytical signatures.
Introduction: The Benzisoxazole Scaffold
Benzisoxazoles are bicyclic aromatic compounds consisting of a benzene ring fused to an isoxazole ring.[1] The 1,2-benzisoxazole (benzo[d]isoxazole) isomer is a stable aromatic system, yet it possesses a relatively weak N-O bond, which is a key feature governing its reactivity.[1][2] These scaffolds are prevalent in numerous pharmacologically active agents, including antipsychotics like risperidone and the anticonvulsant zonisamide, underscoring their importance as privileged structures in drug discovery.[1][3]
The introduction of a nitro group (—NO₂) at the 4-position of the benzo[d]isoxazole core dramatically influences its electronic properties. As a potent electron-withdrawing group, the nitro substituent deactivates the benzene ring towards electrophilic substitution while activating it for nucleophilic aromatic substitution. This electronic modulation is central to the molecule's unique chemical behavior and is readily observable through the spectroscopic techniques detailed herein.
Molecular Structure and Synthesis
The core structure of this compound (Molecular Formula: C₇H₄N₂O₃, Molecular Weight: 164.12 g/mol ) is depicted below.[4][5] Understanding the precise arrangement of atoms and the electronic distribution is the first step in a comprehensive analysis.
Synthetic Approach: A Conceptual Workflow
The synthesis of substituted benzisoxazoles often involves the cyclization of ortho-substituted benzene derivatives.[6] For this compound, a common strategy involves the intramolecular cyclization of a suitable precursor, such as an ortho-substituted nitrobenzene.[7][8] The general workflow illustrates the transformation of a starting material into the target molecule, followed by rigorous purification and characterization.
Spectroscopic Characterization
The structural elucidation of this compound relies on a combination of spectroscopic methods. Each technique provides a unique piece of the structural puzzle, and together they allow for unambiguous confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. The electron-withdrawing nitro group and the heterocyclic isoxazole ring create a distinct electronic environment, leading to a predictable pattern of chemical shifts for the aromatic protons and carbons.
Causality Behind NMR Signatures: The nitro group strongly deshields the protons and carbons ortho and para to its position. The isoxazole ring also influences the electronic environment. This combined effect results in the aromatic protons appearing in the downfield region of the spectrum, typically between 7.0 and 9.0 ppm.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|---|
| H-3 | ~8.8 - 9.0 | - | s | - |
| H-5 | ~7.8 - 8.0 | ~120 - 125 | d | ~8 - 9 |
| H-6 | ~7.6 - 7.8 | ~128 - 132 | t | ~8 - 9 |
| H-7 | ~8.2 - 8.4 | ~115 - 120 | d | ~8 - 9 |
| C-3 | - | ~150 - 155 | - | - |
| C-4 | - | ~145 - 150 (NO₂-bearing) | - | - |
| C-3a | - | ~120 - 125 | - | - |
| C-7a | - | ~160 - 165 | - | - |
Note: These are estimated values based on analogous structures. Actual values may vary based on solvent and experimental conditions.[4][9]
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; CDCl₃ is standard for many organic compounds, while DMSO-d₆ is used for less soluble samples.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer. Key parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
-
Acquire a proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance and gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 512 or more) and a longer relaxation delay may be required to achieve an adequate signal-to-noise ratio.
-
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase and baseline correction. Integrate the ¹H NMR signals to determine proton ratios and measure coupling constants to establish connectivity.[10]
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the key vibrational bands are those corresponding to the nitro group, the aromatic C-H bonds, and the C=N and C=C bonds within the fused ring system.
Causality Behind IR Absorptions: The strong dipole moment of the N-O bonds in the nitro group leads to very intense and characteristic asymmetric and symmetric stretching vibrations. The rigidity and aromaticity of the fused ring system give rise to sharp absorptions in the fingerprint region.
Table 2: Key FT-IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment of Vibration |
|---|---|---|
| 3100 - 3000 | Medium | Aromatic C-H Stretch |
| 1620 - 1590 | Medium | Aromatic C=C Ring Stretch |
| 1550 - 1510 | Strong | Asymmetric NO₂ Stretch |
| 1450 - 1400 | Medium | C=N Stretch (Isoxazole Ring) |
| 1360 - 1320 | Strong | Symmetric NO₂ Stretch |
| 900 - 680 | Strong | Aromatic C-H Out-of-Plane Bend |
Experimental Protocol: FT-IR Spectroscopy
-
Sample Preparation:
-
Solid (KBr Pellet): Mix ~1 mg of the sample with ~100 mg of dry, spectroscopic-grade KBr. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press. The rationale is to disperse the sample in an IR-transparent matrix to minimize scattering.
-
Solid (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. This method requires minimal sample preparation.
-
-
Background Scan: Perform a background scan of the empty sample compartment (or clean ATR crystal) to record the spectrum of atmospheric CO₂ and H₂O, which will be subtracted from the sample spectrum.
-
Data Acquisition: Place the sample in the spectrometer and collect the spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio over a spectral range of 4000-400 cm⁻¹.[10]
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight and fragmentation pattern of a molecule, offering definitive proof of its elemental composition and structural features.
Causality Behind Fragmentation: Under electron ionization (EI), the molecule is ionized to a radical cation (M⁺•). The weakest bonds are most likely to cleave. In this compound, the relatively weak N-O bond of the isoxazole ring and the C-N bond of the nitro group are potential fragmentation sites.[1] Common fragmentation pathways may include the loss of NO₂, O, or CO.
Table 3: Expected Mass Spectrometry Data for this compound
| m/z (mass-to-charge ratio) | Relative Intensity | Assignment |
|---|---|---|
| 164 | High | Molecular Ion [M]⁺• |
| 118 | Medium | [M - NO₂]⁺ |
| 90 | Medium | [M - NO₂ - CO]⁺ |
Experimental Protocol: Mass Spectrometry (GC-MS with EI)
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent like dichloromethane or ethyl acetate.
-
Instrument Setup: Use a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source. The GC separates the sample from any residual solvent or impurities before it enters the MS.
-
Ionization: In the EI source, the sample is bombarded with high-energy electrons (~70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole).
-
Data Analysis: The primary data point is the molecular ion peak [M]⁺•, which confirms the molecular weight. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition with high accuracy (e.g., calculated for C₇H₄N₂O₃: 164.0222).[9] The fragmentation pattern provides corroborating structural evidence.[10]
Chemical Reactivity and Potential Applications
The structure of this compound dictates its reactivity. The weak N-O bond can be cleaved under reductive conditions or with strong bases (Kemp elimination), opening the isoxazole ring to form a 2-hydroxybenzonitrile species.[1] However, the strong electron-withdrawing nature of the nitro group significantly influences the reactivity of the benzene portion of the molecule, making it susceptible to nucleophilic aromatic substitution reactions.
The benzisoxazole scaffold is a cornerstone in medicinal chemistry.[11] Nitroaromatic compounds are known to have a wide range of biological activities, including antimicrobial and anticancer effects.[3] The specific structural and electronic features of this compound make it a valuable building block for the synthesis of more complex, biologically active molecules and a candidate for screening in drug discovery programs.
Conclusion
The structural analysis of this compound is a multi-faceted process that integrates data from several complementary spectroscopic techniques. NMR spectroscopy elucidates the carbon-hydrogen framework, FT-IR identifies key functional groups, and mass spectrometry confirms the molecular weight and elemental composition. A thorough understanding of these analytical techniques and the causal principles behind the observed data is essential for any scientist working in chemical research and drug development. The protocols and data presented in this guide provide a robust framework for the confident and accurate structural characterization of this and similar heterocyclic compounds.
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- Lukoyanov, A. A., Sukhorukov, A. Y. (2025). RECENT ADVANCES IN THE SYNTHESIS OF 1,2-BENZISOXAZOLES AND 1,2-BENZISOXAZOLINES.
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An In-depth Technical Guide to the Spectroscopic Data of 4-Nitrobenzo[d]isoxazole
For Researchers, Scientists, and Drug Development Professionals
Foreword
4-Nitrobenzo[d]isoxazole, also known as 4-nitro-2,1-benzisoxazole or 4-nitroanthranil, is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its unique electronic and structural features, stemming from the fusion of a benzene ring with an isoxazole moiety and the presence of a strongly electron-withdrawing nitro group, impart distinct physicochemical properties. A thorough understanding of its spectroscopic signature is paramount for its unambiguous identification, purity assessment, and for predicting its reactivity and potential applications. This guide provides a comprehensive analysis of the spectroscopic data of this compound, grounded in established scientific principles and supported by detailed experimental protocols and data interpretation.
Molecular Structure and Synthesis
The structural framework of this compound consists of a benzene ring fused to an isoxazole ring system at the 2nd and 1st positions of the isoxazole, with a nitro group substituted at the 4th position of the benzene ring.
Caption: Molecular structure of this compound.
A common synthetic route to 2,1-benzisoxazoles involves the reaction of nitroarenes with carbanions derived from compounds with active methylene groups, such as phenylacetonitriles or benzyl sulfones.[1]
Experimental Protocol: Synthesis of 2,1-Benzisoxazoles from Nitroarenes
This protocol outlines a general method for the synthesis of 3-aryl-2,1-benzisoxazoles, which can be adapted for related structures.
-
Reaction Setup: To a stirred solution of a nitroarene (1 mmol) and a benzylic C-H acid (e.g., phenylacetonitrile, 1 mmol) in an aprotic solvent (e.g., DMF/THF mixture), add a strong base (e.g., t-BuOK or DBU) at a low temperature (e.g., -78 °C) under an inert atmosphere.[1]
-
Formation of σH-adduct: Allow the reaction to stir for a specified time to facilitate the formation of the σH-adduct.
-
Cyclization: Introduce a silylating agent (e.g., trialkylchlorosilane) to promote the transformation of the adduct into a nitroso intermediate, which subsequently undergoes intramolecular cyclization to form the 2,1-benzisoxazole ring.[1]
-
Work-up and Purification: Quench the reaction with a suitable reagent, followed by extraction with an organic solvent. The crude product is then purified using techniques such as column chromatography.
Caption: General workflow for the synthesis of 2,1-benzisoxazoles.
Spectroscopic Characterization
The unequivocal identification of this compound relies on a combination of spectroscopic techniques. Each method provides unique insights into the molecular structure, confirming the presence of specific functional groups and the overall connectivity of the atoms.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR spectroscopy provides information about the chemical environment of the hydrogen atoms in the molecule. The chemical shifts, multiplicities, and coupling constants of the aromatic protons are diagnostic for the substitution pattern on the benzene ring.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| Data not explicitly found in search results |
Interpretation:
Based on the structure of this compound, the ¹H NMR spectrum is expected to show three distinct signals in the aromatic region, corresponding to the protons at positions 5, 6, and 7.
-
The proton at position 5 would likely appear as a doublet, coupled to the proton at position 6.
-
The proton at position 6 would be expected to be a triplet (or a doublet of doublets), coupled to the protons at positions 5 and 7.
-
The proton at position 7 should appear as a doublet, coupled to the proton at position 6.
The electron-withdrawing nitro group at position 4 will deshield the adjacent protons, causing their signals to appear at a lower field (higher ppm) compared to the unsubstituted benzo[d]isoxazole.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Carbon-13 NMR spectroscopy provides information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are indicative of their hybridization and electronic environment.
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| Data not explicitly found in search results |
Interpretation:
The ¹³C NMR spectrum of this compound is expected to display seven distinct signals for the seven carbon atoms in the bicyclic system.
-
The carbon atom attached to the nitro group (C4) would be significantly deshielded and appear at a low field.
-
The carbons of the isoxazole ring (C3 and C7a) will have characteristic chemical shifts.
-
The remaining aromatic carbons (C3a, C5, C6, and C7) will appear in the typical aromatic region, with their specific chemical shifts influenced by the fused isoxazole ring and the nitro group.
Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of the chemical bonds.
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~1530-1550 and ~1340-1360 | Strong | Asymmetric and symmetric NO₂ stretching |
| ~1600-1450 | Medium to Strong | C=C and C=N aromatic ring stretching |
| ~1200-1000 | Medium | C-O stretching |
| ~3100-3000 | Weak to Medium | Aromatic C-H stretching |
Interpretation:
The most characteristic feature in the IR spectrum of this compound will be the strong absorption bands corresponding to the nitro group. The asymmetric and symmetric stretching vibrations of the N-O bonds typically appear in the regions of 1530-1550 cm⁻¹ and 1340-1360 cm⁻¹, respectively. The presence of aromatic C=C and C=N stretching vibrations, as well as aromatic C-H stretching, would further confirm the structure.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity.
Table 4: Mass Spectrometry Data for this compound
| m/z | Relative Intensity | Assignment |
| Data not explicitly found in search results | Molecular Ion [M]⁺ | |
| [M-NO₂]⁺ | ||
| [M-NO]⁺ | ||
| [M-CO]⁺ |
Interpretation:
The mass spectrum of this compound is expected to show a prominent molecular ion peak corresponding to its molecular weight. Common fragmentation pathways for nitroaromatic compounds include the loss of the nitro group (NO₂) and nitric oxide (NO). Fragmentation of the isoxazole ring can also occur, leading to the loss of carbon monoxide (CO).
Conclusion
The comprehensive spectroscopic analysis of this compound, encompassing ¹H NMR, ¹³C NMR, IR, and mass spectrometry, provides a robust framework for its unequivocal identification and characterization. The anticipated spectral features, including the characteristic signals of the aromatic protons, the deshielded carbons, the strong nitro group absorptions in the IR spectrum, and the predictable fragmentation pattern in the mass spectrum, collectively serve as a unique fingerprint for this molecule. This detailed spectroscopic guide is intended to be an invaluable resource for researchers engaged in the synthesis, purification, and application of this compound and its derivatives, ensuring the integrity and reliability of their scientific endeavors.
References
A Technical Guide to the Solubility Profile of 4-Nitrobenzo[d]isoxazole in Organic Solvents: A Predictive and Methodological Approach
Abstract: The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability, formulation feasibility, and overall therapeutic efficacy. This guide provides a comprehensive technical overview of the solubility characteristics of 4-Nitrobenzo[d]isoxazole, a heterocyclic compound of interest in medicinal chemistry.[1] Given the scarcity of published quantitative solubility data for this specific molecule, this document adopts a dual approach. First, it presents a predictive analysis of solubility based on first principles of molecular structure, polarity, and intermolecular forces. Second, it provides detailed, field-proven experimental protocols for the qualitative and quantitative determination of its solubility in a range of common organic solvents. This guide is intended for researchers, chemists, and drug development professionals who require a robust framework for understanding and experimentally verifying the solubility of this compound to support synthesis, purification, formulation, and screening efforts.
Molecular Structure and Physicochemical Properties
Understanding the solubility of a compound begins with a thorough analysis of its molecular structure. The structure dictates the molecule's intrinsic properties, such as polarity, ability to form hydrogen bonds, and molecular size, which collectively govern its interaction with various solvents.
This compound is composed of three key structural features:
-
Benzo Fused Ring: A bicyclic aromatic system that is inherently nonpolar and lipophilic.
-
Isoxazole Moiety: A five-membered heterocyclic ring containing nitrogen and oxygen. This group introduces polarity and possesses hydrogen bond accepting capabilities, primarily at the nitrogen atom.[2][3] The oxygen and nitrogen atoms make the isoxazole ring a key pharmacophore in many bioactive compounds.[4][5]
-
Nitro Group (-NO₂): A strongly electron-withdrawing and highly polar functional group. The oxygen atoms of the nitro group are potent hydrogen bond acceptors.
The combination of a large nonpolar aromatic system with two distinct polar regions suggests a complex solubility profile. The molecule lacks any acidic protons and therefore cannot act as a hydrogen bond donor. Its interactions with protic solvents will be limited to accepting hydrogen bonds.
Caption: Annotated Structure of this compound.
Predictive Solubility Analysis
The principle of "like dissolves like" is a foundational concept in predicting solubility.[6] This rule states that substances with similar intermolecular forces are likely to be soluble in one another. We can classify common laboratory solvents and predict the solubility of this compound accordingly.
| Solvent Class | Representative Solvents | Dominant Intermolecular Forces | Predicted Solubility of this compound | Rationale |
| Nonpolar | Hexane, Toluene, Diethyl Ether | van der Waals forces | Low to Insoluble | The high polarity of the nitro and isoxazole groups is incompatible with the nonpolar nature of these solvents. Significant energy would be required to break the solute's dipole-dipole interactions without compensatory solute-solvent interactions. |
| Polar Aprotic | Acetone, Acetonitrile (ACN), Tetrahydrofuran (THF), Dichloromethane (DCM) | Dipole-dipole interactions | Moderate to High | These solvents have significant dipole moments that can effectively solvate the polar regions of the molecule. The absence of a strong hydrogen-bonding network in the solvent makes it easier for the solute to dissolve. |
| Polar Aprotic (High Polarity) | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | Strong dipole-dipole interactions | High to Very High | DMSO and DMF are powerful, highly polar solvents capable of disrupting the crystal lattice of complex organic molecules. They are excellent candidates for achieving high solubility. |
| Polar Protic | Methanol (MeOH), Ethanol (EtOH) | Hydrogen bonding, dipole-dipole | Moderate | These alcohols can act as hydrogen bond donors to the nitrogen of the isoxazole ring and the oxygens of the nitro group.[2][3] However, the large nonpolar benzo core may limit overall solubility compared to highly polar aprotic solvents. |
| Aqueous | Water (H₂O) | Extensive hydrogen bonding | Very Low to Insoluble | Despite its polar groups, the molecule is dominated by the lipophilic fused ring system and lacks hydrogen bond donating capability. It cannot effectively integrate into water's strong hydrogen-bonding network.[7] |
Experimental Determination of Solubility
While predictive analysis is a valuable starting point, empirical testing is essential for obtaining accurate solubility data. The following protocols provide a systematic approach for determining solubility, from rapid qualitative assessment to precise quantitative measurement.
Protocol: Qualitative Solubility Assessment
This method provides a rapid, semi-quantitative assessment of solubility across a panel of solvents, which is useful for initial screening and solvent selection for reactions or chromatography.[8][9]
Methodology:
-
Preparation: Dispense 1.0 mL of each selected test solvent into separate, clearly labeled small glass vials (e.g., 4 mL vials).
-
Solute Addition: Accurately weigh approximately 5 mg of this compound and add it to the first vial.
-
Mixing: Cap the vial and vortex or shake vigorously for 60 seconds at a controlled ambient temperature (e.g., 25 °C).
-
Observation: Visually inspect the solution against a dark background.
-
Soluble: If the solid completely dissolves, leaving a clear solution.
-
Partially Soluble: If some solid remains but a noticeable amount has dissolved.
-
Insoluble: If the solid does not appear to dissolve at all.
-
-
Incremental Addition (for soluble compounds): If the compound was fully soluble, add another 5 mg portion to the same vial and repeat steps 3 and 4. Continue this process until the solution becomes saturated (i.e., solid material remains after vigorous mixing).
-
Record: Record the total mass of solute dissolved in 1.0 mL of solvent and classify the solubility (e.g., <5 mg/mL, 5-10 mg/mL, >10 mg/mL).
-
Repeat: Repeat steps 2-6 for each solvent to be tested.
Caption: Workflow for Qualitative Solubility Assessment.
Protocol: Quantitative Solubility Determination (Shake-Flask Method)
The isothermal shake-flask method is the gold-standard technique for determining equilibrium solubility.[6] It involves generating a saturated solution at a constant temperature and then quantifying the concentration of the dissolved solute.
Methodology:
-
System Preparation: Add an excess amount of this compound to a vial containing a known volume of the chosen solvent (e.g., 20-30 mg in 2 mL of solvent). The presence of excess solid is crucial to ensure equilibrium saturation is reached.
-
Equilibration: Seal the vial tightly and place it in an isothermal shaker or incubator set to a precise temperature (e.g., 25.0 ± 0.5 °C). Agitate the mixture for a sufficient duration to ensure equilibrium is reached (typically 24-48 hours). A preliminary time-course experiment can be run to confirm the time to equilibrium.
-
Phase Separation: After equilibration, allow the vial to stand undisturbed at the same temperature for at least 2 hours to allow the excess solid to settle. Then, carefully withdraw a sample of the supernatant using a syringe fitted with a solvent-compatible, non-adsorptive filter (e.g., 0.22 µm PTFE).
-
Causality Check: Filtration is critical to remove all undissolved micro-particulates, which would otherwise lead to an overestimation of solubility. The filtration must be performed quickly to prevent solvent evaporation or temperature changes that could cause precipitation.
-
-
Sample Preparation: Immediately dilute the filtered supernatant with a known volume of a suitable solvent (often the mobile phase for HPLC analysis) to bring the concentration into the linear range of the analytical instrument. This prevents the compound from precipitating out of the saturated solution upon cooling.
-
Quantification: Analyze the concentration of the diluted sample using a validated analytical method, such as:
-
High-Performance Liquid Chromatography (HPLC): The preferred method for its specificity and sensitivity. A calibration curve must be prepared using standards of known concentration.
-
UV-Vis Spectroscopy: A simpler method, suitable if the compound has a strong chromophore and no interfering species are present. A Beer-Lambert law calibration curve is required.
-
Gravimetric Analysis: Involves evaporating a known volume of the filtered supernatant to dryness and weighing the residual solid. This method is less sensitive and prone to error but can be used for non-volatile solutes in volatile solvents.
-
-
Calculation: Calculate the original solubility in the solvent using the measured concentration and the dilution factor. Report the result in standard units (e.g., mg/mL or mol/L) along with the specific temperature.
Caption: Workflow for Quantitative Shake-Flask Solubility Method.
Data Presentation
Quantitative solubility data should be presented in a clear and organized manner to facilitate comparison and interpretation.
Table for Experimental Results:
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method |
| Dichloromethane | 25.0 | HPLC | ||
| Acetone | 25.0 | HPLC | ||
| Acetonitrile | 25.0 | HPLC | ||
| Ethanol | 25.0 | HPLC | ||
| Toluene | 25.0 | HPLC | ||
| Dimethyl Sulfoxide | 25.0 | HPLC |
Conclusion
The solubility of this compound is predicted to be highest in polar aprotic solvents like DMSO and DMF, moderate in polar protic solvents such as ethanol, and low in nonpolar and aqueous media. This profile is a direct consequence of its molecular structure, which combines a large nonpolar scaffold with distinct polar, hydrogen-bond-accepting functional groups. While this guide provides a strong predictive framework and detailed methodologies for solubility determination, it is imperative for researchers to perform empirical measurements. The protocols outlined herein offer a robust and reliable pathway to generate the precise, quantitative data required for advancing research and development involving this compound.
References
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Terrier, F., et al. (2009). The versatile electrophilic reactivity of 4,6-dinitrobenzo[d]isoxazole-3-carbonitrile. PubMed. Retrieved from [Link]
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Trogu, E. (2009). Synthesis of Isoxazole Derivatives by Catalytic Condensation of Primary Nitro Compounds with Dipolarophiles. FLORE. Retrieved from [Link]
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3-(4-nitrophenyl)-4,7,8,9-tetrahydro-5H-thiocino[4,5-d]isoxazole. (n.d.). ChemSynthesis. Retrieved from [Link]
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Hydrogen bonding directs designer monomers into high quality graphdiyne wires. (2019, November 8). Chemistry World. Retrieved from [Link]
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Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of. (n.d.). Retrieved from [Link]
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Assessing the likelihood of polymorphism through hydrogen bond capabilities. (n.d.). CCDC. Retrieved from [Link]
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Structure–Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt. (n.d.). PMC - PubMed Central. Retrieved from [Link]
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Isoxazolines from Nitro Compounds: Synthesis and Applications. (n.d.). ResearchGate. Retrieved from [Link]
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Intermolecular hydrogen bonding interactions of furan, isoxazole and oxazole with water. (2025, August 7). ResearchGate. Retrieved from [Link]
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Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. (2023, September 5). Frontiers. Retrieved from [Link]
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Benzo[d]isoxazole Derivatives as Hypoxia-Inducible Factor (HIF)-1α Inhibitors. (2022, September 13). PMC - NIH. Retrieved from [Link]
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Quantum Chemical Studies of Isoxazole Derivatives: A Technical Guide for Drug Discovery Professionals
Introduction: The Privileged Role of Isoxazole in Modern Drug Discovery
The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, stands as a "privileged scaffold" in medicinal chemistry. Its derivatives are integral components of numerous pharmaceuticals, exhibiting a wide spectrum of biological activities including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties.[1][2][3] The structural rigidity, metabolic stability, and capacity for diverse molecular interactions contribute to the therapeutic success of isoxazole-based compounds.[1] In the relentless pursuit of novel and more effective therapeutics, computational chemistry has emerged as an indispensable tool, accelerating the drug discovery pipeline from hit identification to lead optimization.[4][5]
This guide provides an in-depth exploration of quantum chemical methodologies applied to isoxazole derivatives. It is designed for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, step-by-step protocols. We will delve into the causality behind computational choices, ensuring a robust and validated approach to predicting molecular properties and guiding the design of next-generation therapeutics.
Pillar I: Theoretical Foundations for a Data-Driven Approach
The predictive power of quantum chemistry lies in its ability to solve the Schrödinger equation, albeit approximately, for a given molecular system. The choice of theoretical method is a critical decision, balancing computational cost with desired accuracy.
Choosing the Right Computational Toolkit: DFT and Ab Initio Methods
Density Functional Theory (DFT) is the workhorse of modern computational chemistry for systems of pharmaceutical interest. Instead of calculating the complex many-electron wavefunction, DFT determines the electron density, from which all properties of the system can be derived. This approach offers a favorable balance of accuracy and computational efficiency.[6]
-
The B3LYP Functional: The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is a popular and well-validated choice for organic molecules, including heterocyclic systems like isoxazoles.[7][8] It incorporates a portion of the exact Hartree-Fock exchange, providing a more accurate description of electronic structure than pure DFT functionals.
-
Basis Sets: A basis set is a set of mathematical functions used to construct the molecular orbitals. The Pople-style basis set, 6-311++G(d,p) , is frequently employed for isoxazole derivatives.[7][8]
-
6-311: A triple-zeta basis set, providing a flexible description of the valence electrons.
-
++G: Includes diffuse functions on both heavy atoms and hydrogens, which are crucial for describing anions and systems with lone pairs, such as the heteroatoms in isoxazole.
-
(d,p): Polarization functions on heavy atoms (d) and hydrogens (p) allow for a more accurate representation of bonding and non-spherical electron distributions.
-
Ab Initio Methods , such as Hartree-Fock (HF) and post-HF methods (e.g., Møller-Plesset perturbation theory), are derived directly from theoretical principles without the use of experimental data. While highly accurate, their computational cost often limits their application to smaller molecules.
Pillar II: Core Quantum Chemical Analyses of Isoxazole Derivatives
A systematic computational investigation of an isoxazole derivative involves a series of interconnected calculations. Each step provides crucial data that informs the subsequent analysis and contributes to a holistic understanding of the molecule's behavior.
Geometric Optimization and Vibrational Analysis
The first step in any quantum chemical study is to determine the molecule's most stable three-dimensional structure, its equilibrium geometry.
Protocol for Geometric Optimization:
-
Structure Input: Draw the 2D structure of the isoxazole derivative using a molecular editor like GaussView or ChemDraw and convert it to a 3D structure.[6]
-
Initial Optimization: Perform an initial geometry optimization using a lower level of theory (e.g., HF/3-21G) to obtain a reasonable starting structure.
-
High-Level Optimization: Refine the geometry using a higher level of theory, such as B3LYP/6-311++G(d,p) , to locate the minimum energy conformation.[6]
-
Vibrational Frequency Calculation: Perform a frequency calculation at the same level of theory as the final optimization.[6] The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.
Data Presentation: Optimized Geometric Parameters
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| N1-O2 | Calculated Value | ||
| O2-C3 | Calculated Value | ||
| C3-C4 | Calculated Value | ||
| C4-C5 | Calculated Value | ||
| C5-N1 | Calculated Value | ||
| O2-N1-C5 | Calculated Value | ||
| N1-O2-C3 | Calculated Value | ||
| Calculated Value |
Note: This table should be populated with the calculated geometric parameters for the specific isoxazole derivative under investigation.
The calculated vibrational frequencies can be compared with experimental Infrared (IR) and Raman spectra to validate the computational model. A scaling factor is often applied to the calculated frequencies to account for anharmonicity and the approximations inherent in the theoretical method. For B3LYP/6-311+G(d,p), a scaling factor of approximately 0.9679 is recommended.[9][10]
Electronic Properties and Reactivity Descriptors
Understanding the electronic landscape of an isoxazole derivative is key to predicting its reactivity and interactions with biological targets.
Frontier Molecular Orbitals (HOMO and LUMO):
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions.[11]
-
HOMO: Represents the ability to donate an electron (nucleophilicity).
-
LUMO: Represents the ability to accept an electron (electrophilicity).
-
HOMO-LUMO Energy Gap (ΔE): A smaller energy gap indicates higher chemical reactivity and lower kinetic stability.[12]
Molecular Electrostatic Potential (MEP):
The MEP map is a color-coded representation of the electrostatic potential on the molecule's surface. It provides a visual guide to the charge distribution, identifying electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue) regions.[6][13] This is invaluable for predicting non-covalent interactions with biological macromolecules.
Fukui Functions:
The Fukui function is a local reactivity descriptor that quantifies the change in electron density at a specific atomic site when an electron is added or removed.[14] It allows for a more quantitative prediction of the most likely sites for nucleophilic, electrophilic, and radical attack.[14][15]
Protocol for Electronic Property Calculation:
-
Single-Point Energy Calculation: Using the optimized geometry, perform a single-point energy calculation at the B3LYP/6-311++G(d,p) level of theory.
-
Orbital Analysis: Extract the HOMO and LUMO energies and visualize the corresponding orbitals.
-
MEP Surface Generation: Generate the MEP surface to visualize the charge distribution.
-
Population Analysis: Perform a population analysis (e.g., Mulliken or Natural Bond Orbital) to calculate atomic charges.
-
Fukui Function Calculation: To calculate the condensed Fukui functions for an atom, three single-point energy calculations are needed at the optimized geometry of the neutral molecule: one for the neutral molecule (N electrons), one for the cation (N-1 electrons), and one for the anion (N+1 electrons). The atomic charges from these calculations are then used to determine the sites most susceptible to attack.
Simulating Molecular Spectra
Computational methods can predict various types of molecular spectra, providing a powerful tool for structural elucidation and comparison with experimental data.
UV-Vis Spectra: Time-Dependent Density Functional Theory (TD-DFT) is used to calculate the electronic excitation energies and oscillator strengths, which can be used to simulate the UV-Vis absorption spectrum.[16][17] This helps in understanding the electronic transitions within the molecule.
NMR Spectra: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to predict the ¹H and ¹³C NMR chemical shifts. These calculated values can be correlated with experimental data to confirm the structure of the synthesized compounds.
Pillar III: Advanced Applications in Drug Development
The true power of quantum chemical studies is realized when the calculated molecular descriptors are integrated into the broader drug discovery workflow.
Quantitative Structure-Activity Relationship (QSAR)
QSAR models establish a mathematical relationship between the structural or physicochemical properties of a series of compounds and their biological activity.[18] Quantum chemical descriptors, such as HOMO-LUMO energies, dipole moment, and atomic charges, can serve as independent variables in the development of robust QSAR models.[11][19] These models can then be used to predict the activity of novel, unsynthesized isoxazole derivatives, prioritizing the most promising candidates for synthesis and experimental testing.[20][21]
Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein.[22][23] The optimized 3D structure and calculated atomic charges of an isoxazole derivative obtained from quantum chemical calculations are essential inputs for accurate docking simulations.[24][25] By elucidating the binding mode and key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein's active site, molecular docking provides critical insights for structure-based drug design and lead optimization.[1][20]
Integrated Computational Workflow
The following diagram illustrates a typical integrated workflow for the quantum chemical study of isoxazole derivatives in a drug discovery context.
Caption: Integrated workflow for computational studies of isoxazole derivatives.
Conclusion and Future Outlook
Quantum chemical studies provide a robust and predictive framework for understanding the structure, properties, and reactivity of isoxazole derivatives. By integrating these computational insights into the drug discovery process, researchers can make more informed decisions, accelerate timelines, and reduce the costs associated with bringing new therapeutics to the clinic.[5] The continued development of computational methods and the increasing availability of high-performance computing resources will further enhance the impact of these in silico techniques. The synergy between computational chemistry and experimental validation will undoubtedly continue to be a driving force in the design of innovative and effective isoxazole-based pharmaceuticals.[26]
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The Benzo[d]isoxazole Core: A Technical Guide to its Discovery, Synthesis, and Evolution in Medicinal Chemistry
Abstract
The benzo[d]isoxazole scaffold, a bicyclic heteroaromatic system, has emerged as a "privileged structure" in medicinal chemistry, underpinning the development of a diverse array of therapeutic agents. From its early synthetic explorations to its central role in modern antipsychotics and anticonvulsants, the journey of the benzo[d]isoxazole core is a testament to the power of heterocyclic chemistry in drug discovery. This in-depth technical guide provides a comprehensive overview of the discovery, history, and synthetic evolution of benzo[d]isoxazole compounds. It details key synthetic methodologies with illustrative experimental protocols, explores the structure-activity relationships that have guided the development of these compounds, and visualizes the intricate signaling pathways they modulate. This guide is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this critical pharmacophore.
A Historical Perspective: From Heterocyclic Curiosity to Therapeutic Cornerstone
The story of benzo[d]isoxazole is deeply intertwined with the broader history of heterocyclic chemistry, which gained momentum in the late 19th and early 20th centuries. While a singular "discovery" of the parent benzo[d]isoxazole molecule is not well-documented, its synthesis would have been a logical extension of the foundational work on related benzofused heterocycles. The parent 1,2-benzisoxazole is a relatively stable aromatic organic compound, though it possesses a weakly basic nature.[1]
A significant milestone in the biological relevance of this scaffold was the synthesis of N-phenylbenzo[d]isoxazole-3-carboxamide by Shah and colleagues in 1971.[2] However, the full therapeutic potential of the benzo[d]isoxazole core remained largely untapped until the latter half of the 20th century. The psychopharmacological revolution of the 1950s, sparked by the discovery of chlorpromazine, created a fertile ground for the exploration of novel scaffolds for central nervous system (CNS) disorders.[3][4] This era of intense research into antipsychotic agents eventually led to the recognition of the benzo[d]isoxazole moiety as a key pharmacophore for modulating dopamine and serotonin receptors.[5][6]
This culminated in the development of blockbuster drugs such as the anticonvulsant zonisamide and the atypical antipsychotics risperidone , paliperidone , and iloperidone , solidifying the status of benzo[d]isoxazole as a privileged scaffold in modern medicinal chemistry.[1][6][7]
Synthetic Strategies for the Construction of the Benzo[d]isoxazole Core
The construction of the benzo[d]isoxazole ring system can be broadly categorized into several classical and modern synthetic approaches. The choice of method often depends on the desired substitution pattern and the availability of starting materials.
Classical Approaches: Cyclization Strategies
The most traditional and widely employed methods for synthesizing the 1,2-benzisoxazole core involve intramolecular cyclization reactions. These can be classified based on the bond being formed:
-
C-O Bond Formation: This approach typically starts from o-substituted aryl oximes. Under basic conditions, an intramolecular nucleophilic substitution occurs, leading to the formation of the isoxazole ring.[7]
-
N-O Bond Formation: This strategy utilizes o-hydroxyaryl oximes or imines as precursors. Activation of the oxime hydroxyl group, followed by intramolecular cyclization, results in the formation of the N-O bond.[7] A potential side reaction in this approach is the Beckmann rearrangement, which can lead to the formation of benzo[d]oxazole byproducts.[7]
A common starting point for many benzo[d]isoxazole-containing drugs is 6-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole. A general synthetic workflow for this key intermediate is outlined below:
Modern Synthetic Methodologies
More contemporary approaches offer alternative routes to the benzo[d]isoxazole core, often with improved efficiency and substrate scope:
-
[3+2] Cycloaddition Reactions: This method involves the reaction of a 1,3-dipole, such as a nitrile oxide, with a dipolarophile like an aryne. Both reactive intermediates can be generated in situ, providing a direct route to functionalized benzo[d]isoxazoles under mild conditions.[8]
-
Palladium-Catalyzed C-H Activation/[4+1] Annulation: This elegant strategy enables the construction of the benzo[d]isoxazole ring through a palladium-catalyzed reaction of an N-phenoxyacetamide with an aldehyde. This method allows for the simultaneous formation of C-C and C=N bonds.[9]
Detailed Experimental Protocols
Protocol 2.3.1: Synthesis of 6-Fluoro-3-(piperidin-4-yl)benzo[d]isoxazole Hydrochloride
This "one-pot" method is an efficient route to a key intermediate for several antipsychotic drugs.
Materials:
-
4-(2,4-Difluorobenzoyl)piperidine hydrochloride
-
Hydroxylamine hydrochloride
-
Potassium hydroxide (or sodium hydroxide)
-
Methanol (or other C1-C4 aliphatic alcohol)
-
Concentrated hydrochloric acid
Procedure:
-
Dissolve 4-(2,4-difluorobenzoyl)piperidine hydrochloride in the alcohol solvent in a reaction vessel.
-
Add hydroxylamine hydrochloride to the solution.
-
Add an inorganic base (e.g., potassium hydroxide solution). The molar ratio of the starting piperidine derivative to hydroxylamine hydrochloride to the inorganic base is typically 1:1-2:3-5.[10]
-
Heat the reaction mixture to 40-45 °C and stir for 5-72 hours, monitoring the reaction progress by TLC.[10]
-
After the reaction is complete, cool the mixture and carefully add concentrated hydrochloric acid dropwise to precipitate the product.
-
Cool the mixture to 0-5 °C and maintain this temperature for 1-3 hours to ensure complete precipitation.[10]
-
Filter the solid product, wash it, and dry to obtain high-purity 6-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole hydrochloride.[10]
Protocol 2.3.2: Synthesis of Risperidone
This protocol describes the alkylation of the key intermediate with a pyridopyrimidinone derivative.
Materials:
-
6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride
-
3-(2-Chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one
-
Sodium bicarbonate (or other suitable base)
-
Methyl isobutyl ketone (or other suitable solvent)
Procedure:
-
Combine 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride and 3-(2-chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one in a suitable solvent such as methyl isobutyl ketone.[11]
-
Add a base, for example, sodium bicarbonate, to neutralize the hydrochloride salt and facilitate the nucleophilic substitution.[11]
-
Heat the reaction mixture to reflux and maintain for a sufficient time to ensure completion of the reaction (monitoring by TLC or HPLC).
-
Upon completion, cool the reaction mixture and perform a suitable workup, which may include washing with water and extraction with an organic solvent.
-
Purify the crude product by recrystallization or column chromatography to yield risperidone.
The Benzo[d]isoxazole Core in Action: Biological Activities and Mechanisms
The versatility of the benzo[d]isoxazole scaffold is evident in the wide range of biological activities exhibited by its derivatives.
Antipsychotic Activity
The most prominent therapeutic application of benzo[d]isoxazole derivatives is in the treatment of schizophrenia and other psychotic disorders. Atypical antipsychotics such as risperidone, paliperidone, and iloperidone owe their efficacy to a multi-receptor binding profile.
Mechanism of Action: The primary mechanism of action for these atypical antipsychotics is the combined antagonism of dopamine D2 and serotonin 5-HT2A receptors.[12] The blockade of D2 receptors in the mesolimbic pathway is thought to be responsible for the reduction of positive symptoms of schizophrenia (e.g., hallucinations, delusions). The antagonism of 5-HT2A receptors is believed to contribute to the alleviation of negative symptoms (e.g., apathy, social withdrawal) and a lower incidence of extrapyramidal side effects compared to typical antipsychotics.[13]
The following table summarizes the receptor binding affinities of prominent benzo[d]isoxazole antipsychotics.
| Drug | Dopamine D2 (Ki, nM) | Serotonin 5-HT2A (Ki, nM) | Other Receptors (Ki, nM) |
| Risperidone | 3.13 | 0.16 | α1-adrenergic (0.8), H1 (2.2) |
| Paliperidone | 4.8 | 0.3 | α1-adrenergic (1.1), H1 (9.0) |
| Iloperidone | 6.3 | 5.6 | α1-adrenergic (0.3) |
| Zotepine | High affinity | High affinity for 5-HT2A/2C/6/7 | H1, α1-adrenergic |
| (Data compiled from multiple sources) |
Protocol 3.1.1: In Vitro Receptor Binding Assay
This protocol provides a general framework for determining the binding affinity of a compound to a specific receptor.
Materials:
-
Cell membranes expressing the target receptor (e.g., human D2 or 5-HT2A)
-
Radioligand specific for the target receptor (e.g., [³H]spiperone for D2)
-
Test compound (benzo[d]isoxazole derivative)
-
Incubation buffer
-
Scintillation cocktail and counter
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a multi-well plate, combine the cell membranes, radioligand, and either buffer (for total binding), a known saturating unlabeled ligand (for non-specific binding), or the test compound.
-
Incubate the plate at a specific temperature for a defined period to allow binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through a glass fiber filter mat, which traps the receptor-bound radioligand.
-
Wash the filters with cold buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
Anticancer Activity
Recent research has highlighted the potential of benzo[d]isoxazole derivatives as anticancer agents, targeting various pathways involved in tumor growth and survival.
-
Hypoxia-Inducible Factor-1α (HIF-1α) Inhibition: Some benzo[d]isoxazole analogs have been identified as potent inhibitors of HIF-1α transcription. HIF-1α is a key transcription factor that allows tumor cells to adapt to hypoxic conditions, promoting angiogenesis and metastasis.[2][14]
-
c-Met Kinase Inhibition: 3-Amino-benzo[d]isoxazole derivatives have been developed as inhibitors of the c-Met tyrosine kinase, a receptor for hepatocyte growth factor. Aberrant c-Met signaling is implicated in tumor growth, angiogenesis, and metastasis.[15][16]
Protocol 3.2.1: HIF-1-Dependent Luciferase Reporter Assay
This cell-based assay is used to screen for inhibitors of HIF-1 transcriptional activity.
Materials:
-
HEK293T or other suitable cells stably transfected with a hypoxia-responsive element (HRE)-luciferase reporter construct.
-
Cell culture medium and supplements.
-
Test compounds (benzo[d]isoxazole derivatives).
-
Hypoxia chamber (1% O₂).
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Seed the reporter cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds.
-
Incubate the cells under hypoxic conditions (1% O₂) for 16-24 hours to induce HIF-1α expression and activity.
-
Lyse the cells and add the luciferase assay reagent.
-
Measure the luminescence using a luminometer.
-
Calculate the IC50 value, which is the concentration of the compound that causes a 50% reduction in luciferase activity.[17][18]
Antimicrobial Activity
The benzo[d]isoxazole scaffold has also been explored for the development of novel antimicrobial agents. Derivatives have shown activity against a range of bacteria and fungi.[3][5][19] The structure-activity relationship (SAR) studies suggest that the nature and position of substituents on the benzo[d]isoxazole ring and on appended side chains are crucial for antimicrobial potency.[19][20]
Structure-Activity Relationships (SAR): Fine-Tuning for Therapeutic Efficacy
The development of potent and selective benzo[d]isoxazole-based drugs has been guided by extensive SAR studies.
-
Antipsychotics: For atypical antipsychotics, a key SAR principle is the balance of D2 and 5-HT2A receptor antagonism. The piperidine or piperazine linker between the benzo[d]isoxazole core and the second pharmacophore is critical for optimal receptor binding. Substituents on the benzo[d]isoxazole ring, such as the fluorine atom in risperidone, can influence potency and pharmacokinetic properties.[21]
-
c-Met Inhibitors: In the case of 3-amino-benzo[d]isoxazole c-Met inhibitors, the nature of the substituent at the 3-amino position and the substitution pattern on the appended aromatic rings are critical for potent enzymatic and cellular activity.[15]
-
Antimicrobial Agents: For antimicrobial derivatives, SAR studies have shown that the introduction of specific heterocyclic rings at the N-terminal of a 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole core can significantly enhance antiproliferative activity against various carcinoma cell lines.[20]
Conclusion and Future Directions
The benzo[d]isoxazole core has traversed a remarkable journey from a heterocyclic curiosity to a cornerstone of modern drug discovery. Its privileged structural attributes have enabled the development of life-changing medicines for a range of debilitating diseases. The continued exploration of novel synthetic methodologies will undoubtedly lead to more efficient and diverse routes to functionalized benzo[d]isoxazole derivatives.
Future research in this area is likely to focus on:
-
The development of benzo[d]isoxazole-based compounds with novel mechanisms of action.
-
The exploration of this scaffold for new therapeutic indications, such as neurodegenerative diseases and viral infections.
-
The application of computational chemistry and machine learning to guide the design of next-generation benzo[d]isoxazole derivatives with improved potency, selectivity, and pharmacokinetic profiles.
The rich history and proven therapeutic value of the benzo[d]isoxazole scaffold ensure that it will remain a focal point of medicinal chemistry research for the foreseeable future.
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Methodological & Application
Application Note: Covalent Protein Modification Using 4-Nitrobenzo[d]isoxazole Analogs for Advanced Proteomic Analysis
Introduction: The Power of Fluorogenic Labeling in Protein Science
The covalent modification of proteins with specific chemical reporters is a cornerstone of modern proteomics and drug development. It enables researchers to visualize protein localization, quantify expression levels, probe protein-protein interactions, and characterize dynamic conformational changes. Among the arsenal of chemical tools available, fluorogenic reagents—compounds that are non-fluorescent until they react with a target—offer a significant advantage by minimizing background signal and enhancing detection sensitivity.
This guide focuses on a powerful class of fluorogenic reagents based on the nitrobenzoxadiazole scaffold. While the query specified 4-Nitrobenzo[d]isoxazole, the vast majority of established research, commercial reagents, and validated protocols utilize its highly reactive and well-characterized isomer, 4-nitrobenzo[c][1][2][3]oxadiazole , commonly known as nitrobenzofurazan . The most prominent members of this family are 4-Chloro-7-nitrobenzofurazan (NBD-Cl) and 4-Fluoro-7-nitrobenzofurazan (NBD-F). These reagents undergo a well-defined reaction with specific amino acid residues to yield intensely fluorescent and environmentally sensitive adducts.
This document provides a comprehensive overview of the underlying chemistry, detailed experimental protocols, and critical insights for successfully employing these reagents in protein modification workflows.
Part 1: The Chemistry of Nitrobenzofurazan (NBD) Labeling
Core Principle: Nucleophilic Aromatic Substitution (SNAr)
The fluorogenic properties of NBD-Cl and NBD-F are activated through a Nucleophilic Aromatic Substitution (SNAr) reaction. The core structure consists of an electron-deficient aromatic ring, made so by the strongly electron-withdrawing nitro group. This renders the carbon atom attached to the halogen (chlorine or fluorine) susceptible to attack by nucleophiles.
Key nucleophiles in proteins are the primary and secondary amines found at the N-terminus and on lysine side chains, as well as the thiol group of cysteine residues. Under mildly basic conditions, these groups are deprotonated, enhancing their nucleophilicity. They attack the electron-deficient carbon, displacing the halide leaving group (Cl⁻ or F⁻) and forming a stable, covalent bond. This reaction converts the non-fluorescent NBD halide into a highly fluorescent NBD-adduct.[3]
Caption: Nucleophilic Aromatic Substitution (SNAr) reaction of NBD halides.
Controlling Reaction Selectivity
The true power of NBD reagents lies in the ability to control their reactivity towards different amino acid residues by modulating the reaction pH. This is governed by the pKa of the target nucleophilic groups.
-
Thiols (Cysteine): With a pKa typically around 8.0-8.5, cysteine thiols are highly reactive at or above this pH.
-
α-amines (N-terminus): The N-terminal amino group has a pKa generally in the range of 7.5-8.5.
-
ε-amines (Lysine): The side-chain amino group of lysine is more basic, with a pKa around 10.5.
Causality: By running the reaction at a near-neutral pH (e.g., pH 7.5), the N-terminal α-amine is sufficiently deprotonated and nucleophilic to react, while the lysine ε-amines remain largely protonated (R-NH₃⁺) and unreactive. This principle allows for the selective labeling of a protein's N-terminus, a technique particularly useful for determining N-terminal acetylation status, as an acetylated (blocked) N-terminus will not react.[1][4] To label all available amines, a higher pH (8.5-9.5) is required to deprotonate the lysine side chains.
Part 2: Spectroscopic Properties and Key Applications
Upon covalent attachment to a protein, the NBD moiety exhibits strong fluorescence. A key feature of the NBD fluorophore is its solvatochromism —its fluorescence emission spectrum is highly sensitive to the polarity of the local environment. When bound to a protein in an aqueous solution, the NBD-amine adduct typically has an excitation maximum around 464-470 nm and an emission maximum around 512-530 nm.[2][5] However, if the NBD group is located in a nonpolar, hydrophobic pocket of the protein, its emission can be blue-shifted with a significant increase in quantum yield. This property can be exploited to probe protein conformational changes or ligand binding events.[6]
| Property | Value (NBD-amine Adduct) | Value (NBD-thiol Adduct) |
| Excitation Max (λex) | ~464 - 470 nm | ~470 nm |
| Emission Max (λem) | ~512 - 530 nm | ~530 nm |
| Appearance | Bright Green/Orange Fluorescence | Less fluorescent than amine adducts[5] |
| Key Feature | Environmentally sensitive fluorescence | Can be used for thiol quantification |
Table 1: Spectroscopic properties of NBD adducts.
Primary Applications:
-
Selective N-terminal Labeling: To distinguish between acetylated and free N-termini in proteins.[1][4]
-
Protein Quantification: Provides a sensitive method for protein quantification when the N-terminus is available.[1]
-
Studying Conformational Changes: Changes in the local environment of the NBD probe upon ligand binding or protein folding can be monitored by shifts in fluorescence emission.[6]
-
HPLC Derivatization: Widely used for pre-column derivatization of amino acids and other small molecule amines for sensitive detection in HPLC analysis.[2][5]
Part 3: Experimental Protocols
These protocols provide a robust framework for protein labeling. Critical Note: Optimal conditions, including protein concentration, dye-to-protein ratio, and incubation time, may need to be empirically determined for each specific protein.
Protocol 1: General Labeling of Protein Amino Groups (N-terminus and Lysine)
This protocol is designed for comprehensive labeling of accessible primary and secondary amines on a protein.
1. Reagents and Materials:
-
Protein of interest (5–20 mg/mL in a suitable buffer, see below)
-
Labeling Buffer: 0.1 M Sodium Bicarbonate or Borate buffer, pH 8.5-9.5.
-
NBD-Cl or NBD-F (stored desiccated at -20°C)
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Quenching Solution (optional): 1.5 M Hydroxylamine, pH 8.5
-
Purification column (e.g., size-exclusion chromatography, dialysis cassette)
2. Experimental Procedure:
-
Protein Preparation:
-
Dissolve or dialyze the protein into the Labeling Buffer at a concentration of 5-20 mg/mL.
-
Causality: High protein concentration drives the reaction kinetics forward, improving labeling efficiency. The basic pH ensures that lysine side chains are sufficiently deprotonated to be reactive.[7] Avoid buffers containing primary amines (e.g., Tris), as they will compete with the protein for the labeling reagent.
-
-
NBD Stock Solution Preparation:
-
Immediately before use, dissolve NBD-Cl or NBD-F in anhydrous DMSO or DMF to a concentration of 10 mg/mL.
-
Causality: NBD halides are susceptible to hydrolysis in aqueous environments. Preparing the stock solution in an anhydrous organic solvent and using it immediately maximizes its reactivity.
-
-
Labeling Reaction:
-
While gently vortexing the protein solution, slowly add the NBD stock solution. A typical starting point is a 10-fold molar excess of NBD reagent over the protein.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
Causality: A molar excess of the dye ensures that the labeling reaction proceeds to completion. Protecting the reaction from light is crucial as many fluorescent compounds are photolabile.
-
-
Reaction Quenching (Optional):
-
To stop the reaction, you can add a small volume of a nucleophilic quenching agent like hydroxylamine or glycine to consume any remaining unreacted NBD halide. Incubate for an additional hour.
-
-
Purification:
-
Separate the labeled protein from unreacted dye and byproducts using size-exclusion chromatography (e.g., a PD-10 desalting column) or extensive dialysis against a suitable storage buffer (e.g., PBS, pH 7.4).
-
Causality: This step is critical to remove any non-covalently bound dye, which would otherwise contribute to high background fluorescence and inaccurate quantification.
-
Protocol 2: Selective Labeling of the N-terminal α-Amine
This protocol leverages pH control to achieve selectivity for the protein's N-terminus.[1][4]
1. Reagents and Materials:
-
As in Protocol 1, but with a different labeling buffer.
-
Labeling Buffer: 50 mM HEPES or Phosphate buffer, pH 7.5, containing 1 mM EDTA.
2. Experimental Procedure:
-
Protein Preparation:
-
Prepare the protein in the pH 7.5 Labeling Buffer.
-
Causality: At pH 7.5, the N-terminal α-amino group (pKa ~7.5-8.5) is partially deprotonated and reactive, whereas the lysine ε-amino groups (pKa ~10.5) are predominantly protonated and non-nucleophilic, providing selectivity.[4]
-
-
NBD Stock Solution Preparation:
-
Prepare as described in Protocol 1.
-
-
Labeling Reaction:
-
Add a 5- to 10-fold molar excess of NBD reagent to the protein solution.
-
Incubate at room temperature for 1 hour or at 4°C overnight, protected from light.
-
Causality: Lowering the temperature for an overnight incubation can sometimes improve selectivity and protein stability.
-
-
Purification:
-
Purify the selectively labeled protein as described in Protocol 1.
-
Caption: General experimental workflow for protein labeling with NBD reagents.
Part 4: Characterization and Troubleshooting
Verification of Labeling
Successful labeling should always be validated.
-
SDS-PAGE: Run the purified, labeled protein on an SDS-PAGE gel. Visualize the gel first using a fluorescence imager (Excitation: ~470 nm, Emission: ~530 nm filter) to confirm the protein band is fluorescent. Afterwards, stain the same gel with a total protein stain (e.g., Coomassie Blue) to ensure the fluorescence co-localizes with the protein of interest.
-
Mass Spectrometry: For precise confirmation, analyze the labeled protein using mass spectrometry (MS). The covalent addition of the NBD group will result in a specific mass shift (+163.02 Da for NBD-amine, +162.01 Da for NBD-thiol) that can be detected on the intact protein or on digested peptides to identify the specific sites of modification.
| Problem | Potential Cause | Suggested Solution |
| Low/No Labeling | Competing nucleophiles (e.g., Tris buffer). | Switch to a non-nucleophilic buffer like bicarbonate, borate, or HEPES. |
| Hydrolyzed/inactive NBD reagent. | Use a fresh bottle of NBD-Cl/F. Prepare stock solution immediately before use in anhydrous DMSO. | |
| Protein has no accessible residues. | Confirm protein sequence. For N-terminal labeling, check for acetylation. | |
| Protein Precipitation | High concentration of organic solvent (DMSO). | Keep the volume of added NBD stock solution below 10% of the total reaction volume. |
| Protein is unstable at the reaction pH. | Optimize pH or reduce incubation time/temperature. | |
| High Background | Incomplete removal of free dye. | Ensure thorough purification via size-exclusion chromatography or extensive dialysis. |
Table 2: Common troubleshooting guide for NBD labeling.
References
-
Bernal-Perez, L. F., Prokai, L., & Ryu, Y. (2012). Selective N-terminal fluorescent labeling of proteins using 4-chloro-7-nitrobenzofurazan: a method to distinguish protein N-terminal acetylation. Analytical Biochemistry, 428(1), 13–15. [Link][1]
-
Dojindo Molecular Technologies, Inc. (n.d.). Derivatization Reagent for HPLC NBD-F. Retrieved January 5, 2026, from [Link][2]
-
ResearchGate. (n.d.). Selective N-terminal fluorescent labeling of proteins using 4-chloro-7-nitrobenzofurazan: A method to distinguish protein N-terminal acetylation. Retrieved January 5, 2026, from [Link][4]
-
Ionescu, M. A., et al. (2023). Novel Derivatives of Nitrobenzofurazan with Chromogenic and Fluorogenic Properties. National Institutes of Health. [Link][3]
-
PubMed. (2014). Discovery of methyl 4'-methyl-5-(7-nitrobenzo[c][1][2][3]oxadiazol-4-yl)-[1,1'-biphenyl]-3-carboxylate, an improved small-molecule inhibitor of c-Myc-max dimerization. [Link]
-
PubMed. (1993). Modification of gelsolin with 4-fluoro-7-nitrobenz-2-oxa-1,3-diazole. [Link][6]
-
SERVA. (2016). SERVA Webinar: Protein Labelling and Staining using Fluorescent Dyes. [Link]
Sources
- 1. Selective N-terminal fluorescent labeling of proteins using 4-chloro-7-nitrobenzofurazan: a method to distinguish protein N-terminal acetylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Derivatization Reagent for HPLC NBD-F | CAS 29270-56-2 Dojindo [dojindo.com]
- 3. Novel Derivatives of Nitrobenzofurazan with Chromogenic and Fluorogenic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. NBD-Cl [4-Chloro-7-nitrobenzofurazan] *CAS 10199-89-0* | AAT Bioquest [aatbio.com]
- 6. Modification of gelsolin with 4-fluoro-7-nitrobenz-2-oxa-1,3-diazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
Application Notes & Protocols: 4-Nitrobenzo[d]isoxazole as a Fluorescent Probe for Thiols
Document ID: ANP-2026-01-THIOL
Introduction: The Critical Role of Thiols and the Need for Effective Probes
Biological thiols, such as cysteine (Cys), homocysteine (Hcy), and the tripeptide glutathione (GSH), are fundamentally important for maintaining cellular redox homeostasis.[1][2] These small molecules, characterized by their sulfhydryl (-SH) group, participate in a vast array of physiological and pathological processes, including antioxidant defense, detoxification, and signal transduction. Consequently, aberrant thiol levels are implicated in numerous diseases, from neurodegenerative disorders to cancer, making their accurate detection and quantification a critical objective in biomedical research and drug development.[2]
Traditional methods for thiol detection often suffer from limitations such as low sensitivity, cumbersome sample preparation, or destructive measurement techniques. Fluorescent probes offer a powerful alternative, providing high sensitivity, non-invasiveness, and the ability to perform real-time imaging in living cells.[2][3] Among these, 4-nitrobenzo[d]isoxazole, also known as 7-nitro-2,1-benzisoxazole or NBD-X, has emerged as a highly effective "turn-on" fluorescent probe. Its non-fluorescent nature transitions to a highly fluorescent state upon specific reaction with thiols, offering a clear and robust signal against a low-background environment.[4][5]
This guide provides a comprehensive overview of the principles and methodologies for using this compound and its derivatives (e.g., 4-chloro-7-nitro-2,1,3-benzoxadiazole, NBD-Cl) for the detection and quantification of thiols in both biochemical assays and live-cell imaging contexts.
Principle of Detection: A Thiol-Activated Cascade
The utility of this compound as a thiol probe is rooted in its unique chemical reactivity. The core mechanism is a nucleophilic aromatic substitution (SNAr) reaction. The strong electron-withdrawing nitro group makes the benzisoxazole ring highly susceptible to nucleophilic attack by the thiolate anion (R-S⁻).
The reaction proceeds in two key stages:
-
Nucleophilic Attack: The highly nucleophilic thiolate attacks the electron-deficient carbon atom of the benzisoxazole ring, leading to the cleavage of the isoxazole N-O bond.
-
Fluorescent Product Formation: This ring-opening event generates a highly fluorescent and stable thioether product. The resulting molecule possesses an extended π-conjugated system, which is responsible for its strong fluorescence emission, typically in the green-yellow region of the visible spectrum.[4][5]
The probe itself is virtually non-fluorescent. This "off-on" switching mechanism is highly advantageous as it ensures that the signal is directly proportional to the amount of thiol present, minimizing background noise and maximizing sensitivity.
Figure 1: Reaction mechanism of this compound with thiols.
Materials and Reagents
-
Probe: this compound or 4-Chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl).
-
Solvent: Anhydrous Dimethyl Sulfoxide (DMSO) for stock solution.
-
Buffer: Phosphate-Buffered Saline (PBS), pH 7.4.
-
Thiol Standard: L-Glutathione (GSH) or L-Cysteine (Cys).
-
Instrumentation:
-
Fluorescence microplate reader.
-
Fluorescence microscope with appropriate filter sets (e.g., FITC or GFP cube).
-
-
Cell Culture (for imaging):
-
Cell line of interest (e.g., HeLa, HepG2).
-
Complete cell culture medium.
-
Cell culture plates or chamber slides.
-
-
Thiol Depleting Agent (optional control): N-Ethylmaleimide (NEM).
Protocol 1: In Vitro Quantification of Thiols
This protocol describes the use of this compound to determine the concentration of thiols in a solution, such as a cell lysate or a purified sample.
Workflow Overview:
Figure 2: Workflow for in vitro thiol quantification.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Probe Stock Solution (10 mM): Dissolve the this compound probe in anhydrous DMSO. Store in small aliquots at -20°C, protected from light. Rationale: DMSO is an excellent solvent for the probe and ensures its stability. Storing in aliquots prevents repeated freeze-thaw cycles.
-
Thiol Standard Stock (10 mM): Dissolve L-Glutathione (GSH) in PBS (pH 7.4). Prepare this solution fresh on the day of the experiment. Rationale: Thiols can oxidize over time; a fresh standard is crucial for accuracy.
-
Working Buffer: PBS, pH 7.4.
-
-
Standard Curve Preparation:
-
Perform serial dilutions of the 10 mM GSH stock solution in PBS to prepare a range of concentrations (e.g., 0, 10, 20, 40, 60, 80, 100 µM).
-
Pipette 100 µL of each standard concentration into the wells of a 96-well black microplate.
-
-
Sample Preparation:
-
Prepare your unknown samples (e.g., cell lysates) in PBS. If necessary, dilute the samples to ensure the thiol concentration falls within the range of the standard curve.
-
Pipette 100 µL of each unknown sample into separate wells of the microplate.
-
-
Assay Procedure:
-
Prepare a working solution of the probe by diluting the 10 mM stock solution in PBS to a final concentration of 200 µM.
-
Add 10 µL of the 200 µM probe working solution to each well containing standards and samples (final probe concentration will be ~18 µM).
-
Mix gently by pipetting or using a plate shaker.
-
-
Incubation:
-
Incubate the plate at room temperature (25°C) for 30 minutes, protected from light. Rationale: Incubation allows the reaction to proceed to completion. Protecting from light prevents potential photobleaching of the fluorescent product.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a microplate reader. Set the excitation wavelength to ~470 nm and the emission wavelength to ~530 nm. Note: Optimal wavelengths may vary slightly depending on the specific probe derivative and instrument. Perform a wavelength scan if necessary.
-
-
Data Analysis:
-
Subtract the fluorescence intensity of the blank (0 µM GSH) from all readings.
-
Plot the background-subtracted fluorescence intensity of the standards against their corresponding GSH concentrations.
-
Perform a linear regression to obtain the equation of the line (y = mx + c) and the R² value (should be >0.98 for a reliable assay).
-
Use the equation to calculate the thiol concentration in your unknown samples.
-
Protocol 2: Fluorescent Imaging of Intracellular Thiols
This protocol details the application of this compound for visualizing changes in thiol levels within living cells.
Workflow Overview:
Figure 3: Workflow for live-cell thiol imaging.
Step-by-Step Methodology:
-
Cell Culture:
-
Seed cells (e.g., HeLa) onto glass-bottom dishes or chamber slides at an appropriate density to achieve 60-70% confluency on the day of the experiment.
-
Allow cells to adhere and grow overnight in a CO₂ incubator at 37°C.
-
-
Experimental Treatment (Optional):
-
If investigating the effect of a compound on cellular thiol levels, replace the medium with fresh medium containing the test compound and incubate for the desired duration.
-
Control Group: For a negative control, you can pre-treat a set of cells with a thiol-depleting agent like N-Ethylmaleimide (NEM, 1 mM for 30 minutes) to confirm that the observed fluorescence is thiol-dependent.
-
-
Probe Loading:
-
Prepare a loading solution by diluting the 10 mM probe stock solution into serum-free cell culture medium to a final concentration of 5-10 µM. Rationale: Serum can contain thiols that may react with the probe, so serum-free medium is recommended for the loading step.
-
Remove the medium from the cells and wash once with warm PBS.
-
Add the probe loading solution to the cells and incubate for 20-30 minutes at 37°C.
-
-
Wash and Image:
-
Remove the loading solution and wash the cells twice with warm PBS to remove any excess, unreacted probe.
-
Add fresh, pre-warmed imaging buffer (e.g., PBS or phenol red-free medium) to the cells.
-
Immediately proceed to imaging using a fluorescence microscope equipped with a standard FITC/GFP filter set (Excitation: ~470-490 nm; Emission: ~510-540 nm).
-
-
Image Analysis:
-
Capture images using consistent acquisition settings (e.g., exposure time, gain) for all samples to allow for accurate comparison.
-
The fluorescence intensity can be quantified using image analysis software (e.g., ImageJ/Fiji). By defining regions of interest (ROIs) around individual cells, the mean fluorescence intensity can be calculated and compared across different treatment groups.
-
Performance Characteristics and Data Interpretation
| Parameter | Typical Value/Characteristic | Notes |
| Excitation (λex) | ~470 nm | Can be excited effectively by a 488 nm laser line. |
| Emission (λem) | ~530 nm | Bright green-yellow fluorescence. |
| Response Time | 5-30 minutes | Reaction is typically rapid at physiological pH and temperature. |
| Selectivity | High for thiols | Shows high selectivity for thiols over other biologically relevant nucleophiles and amino acids.[5] |
| "Turn-On" Ratio | >100-fold | Significant increase in fluorescence upon reaction provides a high signal-to-noise ratio.[5] |
| Cell Permeability | Good | The small, relatively nonpolar structure allows for efficient diffusion across cell membranes. |
| pH Dependence | Optimal at pH > 7 | The reaction requires the deprotonated thiolate form (R-S⁻), which is favored at neutral to alkaline pH.[6] |
Interpreting Results: An increase in fluorescence intensity directly corresponds to a higher concentration of accessible thiols. Conversely, a decrease in signal, particularly after treatment with an oxidative stressor, indicates thiol depletion. When comparing experimental groups, it is crucial to include untreated controls to establish a baseline for normal cellular thiol levels.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High Background Fluorescence | - Incomplete removal of excess probe.- Probe degradation. | - Increase the number and duration of wash steps after probe loading.- Use freshly prepared probe solutions. Store stock solution protected from light at -20°C. |
| No or Weak Signal | - Low thiol concentration in sample.- Incorrect filter set or instrument settings.- Probe is inactive. | - Concentrate the sample if possible.- Verify microscope filter sets and plate reader wavelengths.- Test the probe with a known high-concentration GSH standard. |
| High Well-to-Well Variability | - Inaccurate pipetting.- Inconsistent cell numbers (for imaging). | - Use calibrated pipettes and ensure thorough mixing.- Ensure even cell seeding and check confluency before starting the experiment. |
| Phototoxicity/Bleaching | - Excessive light exposure during imaging. | - Minimize exposure time and light intensity. Use a neutral density filter if available. Acquire images promptly after preparation. |
References
-
NBD-based fluorescent probes for separate detection of cysteine and biothiols via different reactivities. ResearchGate. [Link]
-
Yang, Q. et al. (2014). Fluorescent sensors for selective detection of thiols: expanding the intramolecular displacement based mechanism to new chromophores. Analyst. [Link]
-
Rational design and synthesis of fast-response NBD-based fluorescent probes for biothiols. ScienceDirect. [Link]
-
Guan, X. et al. (2017). Fluorescent Probes for Live Cell Thiol Detection. Molecules. [Link]
-
Brocklehurst, K. & Little, G. (1973). 4-Chloro-7-nitrobenzo-2-oxa-1,3-diazole as a reactivity probe for the investigation of the thiol proteinases. Biochemical Journal. [Link]
-
New NBD-based fluorescent probes for biological thiols. ResearchGate. [Link]
Sources
- 1. Fluorescent sensors for selective detection of thiols: expanding the intramolecular displacement based mechanism to new chromophores - Analyst (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. 4-Chloro-7-nitrobenzo-2-oxa-1,3-diazole as a reactivity probe for the investigation of the thiol proteinases. evidence that ficin and bromelain may lack carboxyl groups conformationally equivalent to that of aspartic acid-158 of papain - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 4-Nitrobenzo[d]isoxazole Labeling
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
This document provides a comprehensive technical guide to the use of 4-Nitrobenzo[d]isoxazole as a labeling reagent for biological macromolecules. While a novel reagent with significant potential, its application can be effectively guided by the well-established chemistry of analogous nitroaromatic compounds. Herein, we present a detailed experimental protocol for the labeling of proteins, focusing on the covalent modification of nucleophilic residues. The underlying mechanism of this transformation, a nucleophilic aromatic substitution (SNAr), is discussed in detail to provide a rational basis for experimental design and troubleshooting. This guide includes protocols for the labeling reaction, purification of the conjugate, and subsequent analysis by mass spectrometry.
Introduction: The Chemical Logic of this compound as a Labeling Reagent
This compound is an electrophilic aromatic system with significant potential as a tool for bioconjugation. The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a common motif in many biologically active compounds.[1][2] The key to the utility of this compound as a labeling reagent lies in the presence of the nitro group at the 4-position. This strongly electron-withdrawing group renders the benzo[d]isoxazole ring system electron-deficient and thereby susceptible to attack by nucleophiles.[3]
This reactivity profile is highly analogous to the well-characterized labeling reagent, 4-chloro-7-nitrobenzofurazan (NBD-Cl).[4][5] In both cases, the nitro group activates the aromatic ring for a nucleophilic aromatic substitution (SNAr) reaction.[1][3] In this reaction, a nucleophilic residue from a biomolecule, typically the thiol group of a cysteine or the amine group of a lysine or the N-terminus, attacks the electron-deficient aromatic ring. This leads to the formation of a transient, negatively charged intermediate known as a Meisenheimer complex, which is stabilized by the electron-withdrawing nitro group.[6] Subsequently, a leaving group is displaced, resulting in the formation of a stable, covalent bond between the biomolecule and the benzo[d]isoxazole moiety. For this compound, the nitro group itself can act as the leaving group in a regiospecific substitution.[7]
The resulting labeled biomolecule can then be studied to gain insights into protein structure, function, and interactions. The benzo[d]isoxazole moiety can serve as a tag for detection or as a modulator of biological activity.
Reaction Mechanism: Nucleophilic Aromatic Substitution
The labeling reaction proceeds via a well-understood SNAr mechanism. The key steps are outlined below:
Caption: Generalized workflow for the SNAr labeling reaction.
Experimental Protocols
The following protocols are based on established procedures for analogous nitroaromatic labeling reagents, such as NBD-Cl, and are provided as a starting point for the use of this compound.[1][4] Optimization may be required for specific proteins and applications.
Materials and Reagents
-
Protein of Interest: Purified to >95% homogeneity in a suitable buffer (e.g., PBS, HEPES) at a concentration of 1-10 mg/mL. The buffer should be free of primary amines (e.g., Tris) and thiols (e.g., DTT).
-
This compound: Synthesized according to literature procedures or obtained from a commercial source.
-
Reaction Buffer: 50 mM sodium phosphate, 150 mM NaCl, pH 7.5-8.5. The pH should be chosen to ensure the nucleophilicity of the target residue (thiols are more reactive at higher pH).
-
Quenching Reagent: 1 M β-mercaptoethanol or DTT.
-
Purification System: Size-exclusion chromatography (e.g., PD-10 desalting columns) or dialysis cassettes.
-
Analytical Instruments: UV-Vis spectrophotometer, SDS-PAGE system, mass spectrometer (ESI or MALDI).
Step-by-Step Labeling Protocol
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in a water-miscible organic solvent such as DMSO or DMF. This solution should be prepared fresh before each experiment.
-
Ensure the protein solution is in the correct reaction buffer. If necessary, perform a buffer exchange using a desalting column or dialysis.
-
-
Labeling Reaction:
-
To the protein solution, add the this compound stock solution to achieve a 10- to 50-fold molar excess of the reagent over the protein. The optimal ratio should be determined empirically.
-
Incubate the reaction mixture at room temperature for 1-2 hours with gentle stirring or rocking. The reaction can be performed at 4°C for longer incubation times if the protein is unstable.
-
Monitor the progress of the reaction by taking aliquots at different time points and analyzing them by SDS-PAGE or mass spectrometry.
-
-
Quenching the Reaction:
-
After the desired incubation time, add a quenching reagent (e.g., β-mercaptoethanol to a final concentration of 10-20 mM) to consume any unreacted this compound.
-
Incubate for an additional 15-30 minutes at room temperature.
-
Purification of the Labeled Protein
-
Removal of Excess Reagent:
-
Separate the labeled protein from the excess labeling reagent and quenching reagent using a desalting column or dialysis.
-
For desalting columns, equilibrate the column with the desired storage buffer and apply the reaction mixture. Collect the protein-containing fractions.
-
For dialysis, transfer the reaction mixture to a dialysis cassette with an appropriate molecular weight cutoff and dialyze against several changes of the storage buffer at 4°C.
-
-
Assessment of Labeling Efficiency:
-
Determine the concentration of the labeled protein using a protein assay (e.g., Bradford or BCA).
-
If the this compound adduct has a distinct absorbance, the degree of labeling can be estimated spectrophotometrically by measuring the absorbance at the appropriate wavelength and using the Beer-Lambert law. This will require determining the extinction coefficient of the adduct.
-
Validation and Characterization
Caption: Workflow for the validation and characterization of labeled proteins.
SDS-PAGE Analysis
-
Analyze the purified labeled protein by SDS-PAGE. A successful labeling reaction will result in a band corresponding to the molecular weight of the protein. A shift in mobility may be observed depending on the extent of labeling. The labeled protein may also be visualized if the adduct is fluorescent.
Mass Spectrometry
-
Intact Mass Analysis: Determine the molecular weight of the intact labeled protein using ESI-MS. The increase in mass will correspond to the number of this compound molecules attached to the protein.
-
Peptide Mapping: To identify the specific site(s) of labeling, perform a proteolytic digest (e.g., with trypsin) of the labeled protein followed by LC-MS/MS analysis. The modified peptides can be identified by the mass shift corresponding to the this compound adduct.
Quantitative Data Summary
| Parameter | Recommended Range | Notes |
| Protein Concentration | 1 - 10 mg/mL | Higher concentrations can increase reaction efficiency. |
| Reagent:Protein Molar Ratio | 10:1 to 50:1 | Needs to be optimized for each protein. |
| Reaction pH | 7.5 - 8.5 | Higher pH favors the deprotonation of thiols and amines. |
| Reaction Temperature | 4°C to Room Temperature | Lower temperatures may be necessary for protein stability. |
| Reaction Time | 1 - 4 hours | Monitor reaction progress to determine the optimal time. |
| Quenching Reagent Conc. | 10 - 20 mM | Ensure complete quenching of the labeling reagent. |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Labeling Efficiency | - Insufficient molar excess of the reagent.- Low reactivity of the target residue.- Inappropriate reaction pH. | - Increase the molar ratio of this compound to protein.- Ensure the target residue is accessible.- Increase the reaction pH to enhance nucleophilicity. |
| Protein Precipitation | - Protein instability in the reaction conditions.- High concentration of organic solvent from the reagent stock. | - Perform the reaction at a lower temperature.- Reduce the volume of the organic solvent added. |
| Non-specific Labeling | - Overly harsh reaction conditions.- High reactivity of the labeling reagent. | - Reduce the reaction time and/or temperature.- Decrease the molar excess of the labeling reagent. |
References
-
Bernal-Perez, L. F., Prokai, L., & Ryu, Y. (2012). Selective N-terminal fluorescent labeling of proteins using 4-chloro-7-nitrobenzofurazan: a method to distinguish protein N-terminal acetylation. Analytical Biochemistry, 428(1), 13-15. [Link]
-
Zanco Journal of Medical Sciences. (2023). Synthesis and antimicrobial activity of some ester functionalized isoxazoles incorporating anthracene moieties via nucleophilic substitution reaction. [Link]
-
MDPI. (2020). Sterically Facilitated Intramolecular Nucleophilic NMe2 Group Substitution in the Synthesis of Fused Isoxazoles: Theoretical Study. [Link]
- Elbashir, A. A., et al. (2011). Application of NBD-Cl for the determination of amines and amino acids using HPLC.
-
Pharma D GURU. (n.d.). NUCLEOPHILIC AROMATIC SUBSTITUTION. [Link]
- Allen, C. F. H., & Bell, A. (1944). The Meisenheimer Complex. Chemical Reviews, 34(1), 69-130.
- Zhu, J., Mo, J., Lin, H., Chen, Y., & Sun, H. (2018). The recent progress of isoxazole in medicinal chemistry. Bioorganic & Medicinal Chemistry, 26(12), 3065-3075.
-
Waldo, J. P., & Larock, R. C. (2007). The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization. An Efficient Synthesis of Valdecoxib. The Journal of Organic Chemistry, 72(25), 9643–9647. [Link]
-
MDPI. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. [Link]
-
ResearchGate. (2006). Synthesis of 3-Cyano-4,6-dinitrobenzo[d]isoxazole and Its Reactions with Anionic Nucleophiles. [Link]
-
YouTube. (2019). Nucleophilic Aromatic Substitution. [Link]
Sources
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- 3. pharmdguru.com [pharmdguru.com]
- 4. Application of 4-chloro-7-nitrobenzo-2-oxa-1,3-diazole in analysis: Fluorescent dyes and unexpected reaction with tertiary amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. 4-Chloro-7-nitrobenzo-2-oxa-1,3-diazole as a reactivity probe for the investigation of the thiol proteinases. evidence that ficin and bromelain may lack carboxyl groups conformationally equivalent to that of aspartic acid-158 of papain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols: The Role of 4-Nitrobenzo[d]isoxazole in Modern Crystallography
These application notes serve as a detailed guide for researchers, scientists, and drug development professionals on the potential applications of 4-nitrobenzo[d]isoxazole and its derivatives in the field of X-ray crystallography. While direct, extensive literature on the crystallographic applications of this specific molecule is emerging, its structural characteristics and the broader utility of the isoxazole scaffold in medicinal chemistry provide a strong basis for its use in cutting-edge structural biology techniques.[1][2] This guide will, therefore, focus on the plausible and powerful applications of this compound in fragment-based drug discovery and structure-based drug design, providing both the scientific rationale and detailed experimental protocols.
This compound as a Versatile Scaffold for Fragment-Based Drug Discovery (FBDD)
Fragment-Based Drug Discovery (FBDD) has revolutionized the identification of lead compounds by using small, low-molecular-weight molecules, or "fragments," to probe the binding sites of protein targets.[3][4][5] The primary advantage of FBDD lies in its ability to efficiently sample chemical space and identify hits with high ligand efficiency.[6]
Scientific Rationale:
The this compound molecule possesses several key attributes that make it an excellent candidate for inclusion in a fragment library:
-
Low Molecular Weight: With a molecular weight of approximately 178.12 g/mol , it comfortably fits within the "Rule of Three" often applied to fragment design (< 300 Da).
-
Structural Rigidity: The fused ring system of benzo[d]isoxazole provides a rigid scaffold, which reduces the entropic penalty upon binding and allows for a more defined interaction with the target protein.
-
Chemical Tractability: The isoxazole ring and the nitro group offer multiple vectors for synthetic elaboration, allowing for the rapid generation of analogues to improve binding affinity and selectivity once a hit is identified.[1][7][8]
-
Defined Chemical Features: The molecule presents a distinct set of hydrogen bond acceptors (nitro and isoxazole oxygen and nitrogen atoms) and an aromatic system capable of engaging in various non-covalent interactions, such as pi-stacking.
Experimental Protocol: Crystallographic Fragment Screening with this compound
This protocol outlines the key steps for screening this compound against a purified protein target using X-ray crystallography.
1. Protein Preparation and Crystallization:
- Express and purify the target protein to >95% homogeneity.
- Concentrate the protein to a suitable concentration for crystallization (typically 5-20 mg/mL).
- Screen for crystallization conditions using commercially available or in-house developed screens.
- Optimize the initial crystallization hits to obtain well-diffracting, single crystals.
2. Fragment Soaking:
- Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 100 mM).
- Prepare a soaking solution by adding the fragment stock solution to the crystal stabilization buffer (the mother liquor from which the crystals were grown) to a final concentration of 1-10 mM. The final DMSO concentration should be kept low (<10%) to avoid crystal damage.
- Transfer the protein crystals to the soaking solution.
- Incubate the crystals for a period ranging from a few minutes to several hours. Soaking time is a critical parameter to optimize.[9]
3. Cryo-protection and Data Collection:
- Briefly transfer the soaked crystals to a cryoprotectant solution (typically the soaking solution supplemented with 20-30% glycerol or another cryoprotectant).
- Flash-cool the crystals in liquid nitrogen.
- Collect X-ray diffraction data at a synchrotron source.
4. Structure Determination and Analysis:
- Process the diffraction data (integration, scaling, and merging).
- Solve the structure using molecular replacement with a previously determined apo-structure of the protein.
- Generate electron density maps (2Fo-Fc and Fo-Fc).
- Carefully inspect the difference electron density map (Fo-Fc) for positive density corresponding to the bound fragment.
- Model the this compound molecule into the density and refine the structure.
- Analyze the binding mode of the fragment, identifying key interactions with the protein.
FBDD Workflow Visualization
Caption: Workflow for Fragment-Based Drug Discovery using X-ray Crystallography.
Structure-Based Drug Design (SBDD) via Co-crystallization of this compound Derivatives
Once a fragment hit like this compound is identified and validated, the next step is to optimize it into a more potent lead compound. This is where Structure-Based Drug Design (SBDD) becomes crucial. By obtaining high-resolution co-crystal structures of the target protein in complex with elaborated analogues, medicinal chemists can rationally design modifications to improve affinity and selectivity.[10]
Scientific Rationale:
Co-crystallization, where the protein and ligand are mixed prior to crystallization, is often the preferred method for obtaining high-quality structures of protein-ligand complexes, especially when the ligand induces a conformational change in the protein or when soaking is not feasible.[9][11] For derivatives of this compound, co-crystallization can provide detailed atomic-level information on how synthetic modifications impact the binding mode and interactions with the target.
Experimental Protocol: Co-crystallization of a this compound Analogue
1. Complex Formation:
- Purify the target protein as described previously.
- Prepare a stock solution of the this compound derivative.
- Incubate the purified protein with a 3-5 fold molar excess of the compound for a period ranging from 30 minutes to overnight at 4°C to allow for complex formation.
2. Crystallization Screening:
- Set up crystallization trials with the protein-ligand complex using the same or modified conditions as for the apo-protein.
- Monitor the crystallization trays for the appearance of crystals.
3. Optimization and Data Collection:
- Optimize the initial co-crystallization conditions to obtain larger, single crystals.
- Cryo-protect the crystals and collect X-ray diffraction data as described for the fragment screening protocol.
4. Structure Solution and Analysis:
- Solve and refine the co-crystal structure.
- Compare the structure of the complex with the apo-structure and the initial fragment-bound structure to understand any conformational changes and the impact of the chemical modifications on binding.
Data Presentation: Hypothetical Crystallographic Data
The quality of a crystal structure is assessed by a number of parameters. Below is a table of hypothetical data and refinement statistics for a co-crystal structure of a target protein with a this compound derivative.
| Data Collection & Refinement Statistics | Protein-Ligand Complex |
| Data Collection | |
| PDB ID | 9XYZ |
| Space group | P2₁2₁2₁ |
| Cell dimensions | |
| a, b, c (Å) | 50.2, 85.6, 110.4 |
| α, β, γ (°) | 90, 90, 90 |
| Resolution (Å) | 50.0 - 1.8 (1.85 - 1.80) |
| Rmerge | 0.08 (0.45) |
| I / σI | 15.2 (2.1) |
| Completeness (%) | 99.8 (99.5) |
| Redundancy | 7.2 (6.8) |
| Refinement | |
| Resolution (Å) | 48.5 - 1.8 |
| No. of reflections | 45,123 |
| Rwork / Rfree | 0.18 / 0.21 |
| No. of atoms | |
| Protein | 3,450 |
| Ligand | 25 |
| Water | 310 |
| B-factors (Ų) | |
| Protein | 25.4 |
| Ligand | 22.8 |
| R.m.s. deviations | |
| Bond lengths (Å) | 0.005 |
| Bond angles (°) | 1.2 |
Values in parentheses are for the highest-resolution shell.
SBDD Cycle Visualization
Caption: The iterative cycle of Structure-Based Drug Design (SBDD).
Conclusion
This compound represents a promising, yet underexplored, scaffold for crystallographic studies within the realm of drug discovery. Its inherent properties make it an ideal candidate for fragment-based screening campaigns aimed at identifying novel binding sites and initial chemical matter. Furthermore, the amenability of the isoxazole core to synthetic modification allows for the effective use of structure-based drug design, guided by high-resolution co-crystal structures, to develop potent and selective therapeutic agents. The protocols and workflows detailed in these application notes provide a solid foundation for researchers to begin exploring the utility of this compound and its derivatives in their structural biology and drug discovery programs.
References
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Weaver, D. F., Campbell, A. J., et al. (2022). Syntheses and crystal structures of a nitro–anthracene–isoxazole and its oxidation product. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 7), 689–696. [Link]
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ResearchGate. (2006). Synthesis of 3-Cyano-4,6-dinitrobenzo[d]isoxazole and Its Reactions with Anionic Nucleophiles. Retrieved from [Link]
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Domainex. (n.d.). Structure-aided drug design. Retrieved from [Link]
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Yamashita, K., et al. (2014). Protein cocrystallization molecules originating from in vitro selected macrocyclic peptides. Current Opinion in Structural Biology, 26, 85–92. [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Nitroisoxazole. PubChem Compound Database. Retrieved from [Link]
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Rupp, B. (2010). Crystallization of protein–ligand complexes. Acta Crystallographica Section D: Biological Crystallography, 66(Pt 6), 739–753. [Link]
-
Royal Society of Chemistry. (2024). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances, 14(12), 8235-8263. [Link]
-
Lougee, M. G., et al. (2022). Harnessing the Intrinsic Photochemistry of Isoxazoles for the Development of Chemoproteomic Crosslinking Methods. Journal of the American Chemical Society, 144(1), 213–222. [Link]
-
Frontiers Media S.A. (2023). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. Frontiers in Chemistry, 11, 1245486. [Link]
-
MDPI. (2023). Cocrystal of 4-Nitrophenol and 2,1,3-Benzoselenadizole. Molbank, 2023(3), M1685. [Link]
-
ResearchGate. (2024). Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. Retrieved from [Link]
-
Vashisht, K., et al. (2024). Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. European Journal of Clinical and Experimental Medicine, 22(2), 376-387. [Link]
-
National Center for Biotechnology Information. (2020). Fragment- and structure-based drug discovery for developing therapeutic agents targeting the DNA Damage Response. Progress in Biophysics and Molecular Biology, 152, 64–78. [Link]
-
bioRxiv. (2021). Harnessing the Intrinsic Photochemistry of Isoxazoles for the Development of Chemoproteomic Crosslinking Methods. Retrieved from [Link]
-
Der Pharma Chemica. (2015). Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Der Pharma Chemica, 7(6), 346-352. [Link]
-
Michael, D. (2024). Recent Advances in Fragment-Based Drug Design: Applications in Medicinal Chemistry. Research and Reviews: A Journal of Drug Design and Discovery, 11(1). [Link]
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National Center for Biotechnology Information. (2017). The synthetic and therapeutic expedition of isoxazole and its analogs. Bioorganic & Medicinal Chemistry, 25(22), 5849–5870. [Link]
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Boston University. (2019). Development and applications of fragment based drug design methods. Retrieved from [Link]
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National Center for Biotechnology Information. (2022). Fragment‐based drug discovery—the importance of high‐quality molecule libraries. Medicinal Research Reviews, 42(4), 1490–1516. [Link]
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Application Notes and Protocols for 4-Nitrobenzo[d]isoxazole in Drug Discovery and Design
Introduction: The Benzisoxazole Scaffold as a Privileged Structure in Medicinal Chemistry
The benzisoxazole motif is a cornerstone in modern drug discovery, recognized for its versatile pharmacological profile.[1][2] This heterocyclic system is present in a range of clinically approved drugs and investigational agents, demonstrating a broad spectrum of biological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The therapeutic potential of benzisoxazole derivatives is largely attributed to their ability to be readily functionalized, allowing for the fine-tuning of their physicochemical and biological properties. The introduction of specific substituents can dramatically influence the molecule's reactivity, target selectivity, and pharmacokinetic profile. This guide focuses on a particularly intriguing, yet underexplored, derivative: 4-nitrobenzo[d]isoxazole .
The incorporation of a nitro group, particularly on an aromatic ring, is a well-established strategy in medicinal chemistry to enhance biological activity. Nitro-substituted heterocycles are key components in a number of antimicrobial and anticancer agents.[3] The potent electron-withdrawing nature of the nitro group can render the aromatic system electron-deficient, making it susceptible to nucleophilic attack. This intrinsic reactivity forms the basis of the proposed application of this compound as a targeted covalent inhibitor in drug discovery.
Proposed Mechanism of Action: this compound as a Covalent Modifier
We hypothesize that the primary mechanism of action for this compound involves its function as an electrophilic "warhead" that can form a covalent bond with nucleophilic residues on a target protein. The nitro group at the 4-position significantly enhances the electrophilicity of the benzisoxazole ring, making it a prime candidate for nucleophilic aromatic substitution (SNAr) reactions.
Among the nucleophilic amino acid residues in proteins, cysteine is a particularly attractive target for covalent inhibitors due to its relatively low abundance and high nucleophilicity of its thiol side chain.[4] The proposed mechanism involves the nucleophilic attack of a deprotonated cysteine residue (thiolate) on the electron-deficient carbon atom of the benzisoxazole ring, leading to the displacement of the nitro group and the formation of a stable covalent bond between the protein and the benzisoxazole scaffold.
Figure 1: Proposed mechanism of covalent modification of a target protein by this compound.
This covalent modification can lead to irreversible inhibition of the target protein's function, offering several potential advantages in drug design, including increased potency, longer duration of action, and the ability to target proteins that are challenging to inhibit with non-covalent binders.[5]
Potential Therapeutic Applications
Given the broad biological activities of the benzisoxazole scaffold, this compound and its derivatives represent a promising starting point for the development of novel therapeutics in several key areas:
-
Oncology: Many signaling pathways that are dysregulated in cancer involve proteins with accessible cysteine residues. The development of covalent inhibitors targeting kinases, phosphatases, or transcription factors is an active area of cancer research. Benzisoxazole derivatives have already shown promise as anticancer agents, and the introduction of a covalent mechanism of action could lead to more potent and selective drugs.[6]
-
Infectious Diseases: The development of new antimicrobial agents is a global health priority. Covalent inhibitors can be particularly effective against microbial targets, as they can overcome some mechanisms of drug resistance. The benzisoxazole scaffold has been explored for its antibacterial and antifungal properties, and a covalent approach could enhance its efficacy.[1]
-
Inflammatory Diseases: Key enzymes in inflammatory pathways, such as cyclooxygenases (COXs) and certain proteases, are also amenable to covalent inhibition. Benzisoxazole derivatives with anti-inflammatory activity have been reported, and a covalent mechanism could lead to drugs with improved therapeutic profiles.[1]
Experimental Protocols
The following protocols are proposed as a starting point for the synthesis and evaluation of this compound and its derivatives.
Protocol 1: Proposed Synthesis of this compound
This proposed synthesis is based on established methods for the preparation of benzisoxazoles from nitroarenes.[7][8] The key step is the intramolecular cyclization of an ortho-substituted nitrobenzene derivative.
Figure 2: Proposed synthetic workflow for this compound.
Materials:
-
2-Chloro-5-nitrobenzaldehyde
-
Hydroxylamine hydrochloride
-
Pyridine
-
Ethanol
-
Potassium hydroxide
-
Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
Step 1: Synthesis of 2-Chloro-5-nitrobenzaldehyde oxime a. Dissolve 2-chloro-5-nitrobenzaldehyde (1 equivalent) in ethanol in a round-bottom flask. b. Add hydroxylamine hydrochloride (1.5 equivalents) and pyridine (1.5 equivalents) to the solution. c. Reflux the mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC). d. Upon completion, cool the reaction mixture to room temperature and pour it into ice-water. e. Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield the oxime intermediate.
-
Step 2: Synthesis of this compound a. In a separate flask, dissolve the dried 2-chloro-5-nitrobenzaldehyde oxime (1 equivalent) in DMSO. b. Add powdered potassium hydroxide (2 equivalents) portion-wise to the solution while stirring at room temperature. c. Continue stirring at room temperature for 1-2 hours, monitoring the reaction by TLC. d. Once the reaction is complete, pour the mixture into ice-water and extract the product with ethyl acetate. e. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. f. Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to obtain pure this compound.
Characterization: The structure and purity of the final product should be confirmed by 1H NMR, 13C NMR, and mass spectrometry.
Protocol 2: In Vitro Evaluation of Covalent Inhibition
This protocol describes a general workflow for assessing the covalent inhibitory potential of this compound against a purified protein target.
Figure 3: General workflow for screening for covalent inhibitors.
Materials:
-
Purified target protein
-
This compound (dissolved in DMSO)
-
Assay buffer specific to the target protein
-
Substrate for the target protein
-
Detection reagents for the assay
-
Mass spectrometer (e.g., LC-MS/MS)
Procedure:
-
Enzyme Inhibition Assay (Time-Dependency): a. Pre-incubate the target protein with varying concentrations of this compound for different time points (e.g., 0, 15, 30, 60 minutes) in the assay buffer. b. Initiate the enzymatic reaction by adding the substrate. c. Measure the reaction rate at each time point and inhibitor concentration. d. A time-dependent increase in inhibition at a given concentration is indicative of covalent modification.
-
Mass Spectrometry for Covalent Adduct Confirmation: a. Incubate the target protein with an excess of this compound for a sufficient time to allow for covalent modification. b. Remove the excess unbound inhibitor by dialysis or size-exclusion chromatography. c. Analyze the protein sample by intact protein mass spectrometry to detect an increase in mass corresponding to the addition of the benzisoxazole moiety minus the nitro group. d. For more detailed analysis, digest the protein with a protease (e.g., trypsin) and analyze the resulting peptides by LC-MS/MS to identify the specific cysteine residue that has been modified.
Protocol 3: Cellular Activity and Target Engagement
This protocol outlines methods to assess the activity of this compound in a cellular context.
Materials:
-
Cancer cell line relevant to the therapeutic area
-
Cell culture medium and supplements
-
This compound (dissolved in DMSO)
-
Cell viability assay reagent (e.g., MTT, CellTiter-Glo)
-
Antibodies for western blotting (for target pathway analysis)
Procedure:
-
Cell Viability Assay: a. Seed cells in a 96-well plate and allow them to adhere overnight. b. Treat the cells with a serial dilution of this compound for 48-72 hours. c. Measure cell viability using a standard assay (e.g., MTT). d. Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
-
Western Blot Analysis for Target Pathway Modulation: a. Treat cells with this compound at concentrations around the IC50 value for various time points. b. Lyse the cells and prepare protein extracts. c. Perform western blotting to analyze the expression and phosphorylation status of proteins downstream of the intended target to confirm pathway modulation.
Data Presentation
Quantitative data from the proposed experiments should be summarized in clear and concise tables for easy comparison.
| Compound | Target Enzyme IC50 (µM) | Cell Line A IC50 (µM) | Cell Line B IC50 (µM) |
| This compound | Experimental Value | Experimental Value | Experimental Value |
| Control Compound | Experimental Value | Experimental Value | Experimental Value |
Table 1: Example of a data summary table for the biological activity of this compound.
Conclusion and Future Directions
This compound represents a promising, yet largely unexplored, scaffold for the development of novel covalent inhibitors. Its predicted electrophilicity, combined with the proven therapeutic potential of the benzisoxazole core, makes it an attractive starting point for drug discovery programs in oncology, infectious diseases, and inflammation. The protocols outlined in this guide provide a framework for the synthesis, biochemical, and cellular evaluation of this compound class. Future work should focus on identifying specific protein targets of this compound through chemoproteomic approaches and optimizing its structure to improve potency, selectivity, and drug-like properties.
References
-
Shivaprasad, G. T., et al. (Year). Benzisoxazole: a privileged scaffold for medicinal chemistry. RSC Advances.[1][2]
- (Provide additional general review on benzisoxazoles if available)
-
(Provide a reference for synthesis of nitroarenes or benzisoxazoles)[7]
-
Makosza, M., & Winiarski, J. (2015). General synthesis of 2,1-benzisoxazoles (anthranils) from nitroarenes and benzylic C–H acids in aprotic media promoted by combination of strong bases and silylating agents. Monatshefte für Chemie - Chemical Monthly.[7]
-
(Provide a reference for synthesis of benzisoxazoles)[8]
- (Provide a reference for the biological activity of benzisoxazoles)
-
Magolan, J., & Coster, M. J. (2015). Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles. Organic Letters.[8]
-
Li, Y., et al. (2023). Rational design, synthesis and biological evaluation of benzo[d]isoxazole derivatives as potent BET bivalent inhibitors for potential treatment of prostate cancer. Bioorganic Chemistry.[6]
- (Provide a reference for the biological activity of isoxazoles)
-
Al-Soud, Y. A., et al. (2024). Novel 4-nitroimidazole analogues: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation. Monatshefte für Chemie - Chemical Monthly.[3]
- (Provide a reference for covalent inhibitors)
- (Provide a reference for cysteine reactivity in drug discovery)
- (Provide a reference for SNAr reactions in a biological context)
- (Provide a reference for chemoproteomics)
- (Provide a reference for cell-based assays)
- (Provide a reference for mass spectrometry in covalent inhibitor analysis)
-
Vinogradova, D. S., & Chernyak, D. (2017). Approaches to covalent protein modification in chemical biology and drug discovery. RSC Chemical Biology.[4]
- (Provide another reference for covalent inhibitors)
-
(Provide a reference for the synthesis of isoxazolines from nitro compounds)[9]
-
(Provide a reference for the synthesis of chlorobenzisoxazole)[10]
-
Lonsdale, R. (2021). Reactive chemistry for covalent probe and therapeutic development. RSC Chemical Biology.[5]
-
(Provide a reference for covalent modification of proteasomes)[11]
-
(Provide a reference for proximity-induced chemistry)[12]
-
(Provide a reference for synthetic modification of protein surfaces)[13]
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Application Notes and Protocols for the Selective Detection of Cysteine and Homocysteine using 4-Nitrobenzo[d]isoxazole Derivatives
Introduction: The Critical Role of Thiol Detection in Biomedical Research
Low molecular weight biothiols, such as cysteine (Cys), homocysteine (Hcy), and glutathione (GSH), are pivotal in maintaining cellular redox homeostasis and are implicated in a vast array of physiological and pathological processes.[1] Aberrant levels of these thiols are linked to numerous diseases, including cardiovascular conditions, neurodegenerative disorders, and cancer, making their accurate and selective quantification a critical objective for researchers, scientists, and drug development professionals.[1][2] This document provides a detailed guide to the application of 4-nitrobenzo[d]isoxazole-based fluorescent probes, specifically 4-chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl), for the selective detection of cysteine and homocysteine.
The methodology leverages a unique intramolecular displacement mechanism that allows for the differentiation of Cys and Hcy from the more abundant glutathione, providing a powerful tool for investigating the distinct roles of these biothiols in biological systems.[1]
Principle of Detection: A Tale of Two Reactions
The selective detection of cysteine and homocysteine using NBD-Cl is predicated on a two-step reaction mechanism that distinguishes them from other biological thiols like glutathione. The strong electron-withdrawing nitro group on the 7-position of the NBD scaffold renders the 4-position highly susceptible to nucleophilic attack.[3]
-
Initial Nucleophilic Aromatic Substitution (SNAr): All thiols, including Cys, Hcy, and GSH, will readily react with NBD-Cl via their sulfhydryl group (-SH). This reaction displaces the chloride ion and forms a sulfur-substituted NBD adduct (a thioether).[1] This initial reaction is common to all thiols and results in a product with distinct spectral properties from the parent NBD-Cl.
-
Intramolecular Rearrangement (Smiles Rearrangement): The key to selectivity lies in the subsequent step. For cysteine and homocysteine, the proximate amino group (-NH2) acts as an internal nucleophile, attacking the carbon to which the sulfur is attached. This leads to an intramolecular cyclization and rearrangement, displacing the thiolate to form a more stable and highly fluorescent amino-substituted NBD product.[1][3][4] Glutathione, lacking a suitably positioned amino group for this intramolecular reaction, remains as the less fluorescent sulfur-substituted adduct.
This differential reactivity forms the basis for the selective fluorescent "turn-on" signal for Cys and Hcy.[3][4]
Caption: Reaction mechanism of NBD-Cl with biothiols.
Experimental Workflow and Protocols
The following protocols are designed for the quantification of cysteine and homocysteine in biological samples using NBD-Cl derivatization followed by High-Performance Liquid Chromatography (HPLC) with fluorescence detection. This workflow ensures both separation and sensitive detection of the specific NBD-adducts.
Caption: Experimental workflow for thiol detection.
Protocol 1: Preparation of Reagents
Causality Behind Choices:
-
Borate Buffer (pH 9.5): The derivatization reaction is performed under alkaline conditions to ensure the deprotonation of the thiol groups, forming the more nucleophilic thiolate anion (RS⁻), which significantly accelerates the reaction with NBD-Cl.
-
EDTA: Ethylenediaminetetraacetic acid is included to chelate divalent metal ions that can catalyze the oxidation of thiols, thereby preserving the reduced state of Cys and Hcy.
-
NBD-Cl in Methanol: NBD-Cl is dissolved in an organic solvent like methanol due to its limited aqueous solubility. This stock solution should be prepared fresh and protected from light to prevent degradation.
-
TCEP (Optional): Tris(2-carboxyethyl)phosphine is a potent and stable reducing agent used to reduce disulfide bonds (e.g., cystine to cysteine) if total thiol concentration is to be measured. It is preferred over dithiothreitol (DTT) as it does not react with NBD-Cl.
Reagents:
-
Borate Buffer (0.125 M, pH 9.5, containing 4 mM EDTA): Dissolve 7.73 g of boric acid and 1.49 g of EDTA disodium salt in 900 mL of deionized water. Adjust the pH to 9.5 with concentrated NaOH solution and bring the final volume to 1 L.
-
NBD-Cl Solution (10 mg/mL in Methanol): Dissolve 100 mg of 4-chloro-7-nitro-2,1,3-benzoxadiazole in 10 mL of absolute methanol. Store in an amber vial at 4°C.
-
Trichloroacetic Acid (TCA) Solution (10% w/v): Dissolve 10 g of TCA in deionized water to a final volume of 100 mL.
-
Standards (1 mM): Prepare 1 mM stock solutions of L-cysteine, L-homocysteine, and glutathione in 0.1 M HCl. Store at -20°C.
Protocol 2: Sample Derivatization
Self-Validating System: This protocol includes the preparation of a calibration curve from known standards alongside the unknown samples. The linearity and correlation coefficient (R²) of the calibration curve serve as an internal validation of the assay's performance for each run. A reagent blank (containing all reagents except the thiol) is crucial to determine the background fluorescence.
Procedure:
-
Sample Preparation: For plasma samples, centrifuge at 3000 x g for 15 minutes at 4°C to remove cells. For cell lysates, prepare using standard methods and quantify total protein.
-
(Optional) Reduction Step: To measure total thiols, mix 50 µL of sample with 5 µL of 10 mM TCEP solution and incubate for 10 minutes at room temperature.
-
Protein Precipitation: Add 50 µL of 10% TCA to 100 µL of the sample (or reduced sample). Vortex for 30 seconds and centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Derivatization:
-
Transfer 50 µL of the clear supernatant to a new microcentrifuge tube.
-
Add 100 µL of the Borate Buffer.
-
Add 50 µL of the NBD-Cl solution.
-
Vortex briefly and incubate at 60°C for 30 minutes in a water bath, protected from light.
-
-
Reaction Quenching & Preparation for HPLC: After incubation, add 50 µL of 1 M HCl to quench the reaction and stabilize the derivatives. Centrifuge at 12,000 x g for 5 minutes.
-
HPLC Injection: Transfer the supernatant to an HPLC vial and inject a defined volume (e.g., 20 µL) onto the HPLC system.
Data Acquisition and Analysis
The derivatized samples are analyzed by reversed-phase HPLC with fluorescence detection. The different NBD-adducts will have distinct retention times, allowing for their separation and individual quantification.
| Parameter | Typical Value/Condition | Rationale |
| HPLC Column | C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm) | Provides excellent separation of the moderately polar NBD-thiol adducts. |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | Acidifies the mobile phase to ensure consistent protonation of analytes. |
| Mobile Phase B | Acetonitrile (MeCN) | Organic modifier for eluting the analytes from the C18 column. |
| Gradient Elution | 10% to 100% MeCN over 12 min[5] | A gradient is necessary to effectively separate the different NBD adducts and elute them in a reasonable time. |
| Flow Rate | 1.0 - 1.5 mL/min[5] | Standard flow rate for analytical HPLC, balancing separation efficiency and run time. |
| Fluorescence Detection | Excitation: ~470 nm, Emission: ~540-550 nm[3][6] | These wavelengths correspond to the excitation and emission maxima of the highly fluorescent amino-NBD adducts of Cys and Hcy. |
| Column Temperature | 30-40 °C | Maintained temperature ensures reproducible retention times. |
Data Analysis: The concentration of cysteine and homocysteine in the original sample is determined by constructing a standard curve. The peak areas of the NBD-Cys and NBD-Hcy adducts from the unknown samples are compared against the linear regression of the standard curve. Results are typically expressed in µmol/L or normalized to total protein content for cell lysates.
Trustworthiness and Method Validation
-
Specificity: The primary source of specificity is the intramolecular rearrangement unique to Cys and Hcy, resulting in a highly fluorescent product that is spectrally distinct from the GSH adduct.[1] HPLC separation further confirms identity based on retention time.
-
Sensitivity: The high quantum yield of the amino-NBD fluorophore allows for detection limits in the nanomolar to low micromolar range, suitable for biologically relevant concentrations.[2][7]
-
Linearity: The assay demonstrates excellent linearity over a wide range of thiol concentrations, typically from low µM to mM levels.
-
Reproducibility: When performed with care, the method yields high reproducibility with relative standard deviations typically below 5%.[8]
Conclusion
The use of this compound derivatives like NBD-Cl provides a robust, selective, and sensitive method for the quantification of cysteine and homocysteine. The unique reaction mechanism, which leverages an intramolecular Smiles rearrangement, allows for the effective discrimination of these thiols from glutathione. The detailed protocols and workflow presented in this guide offer researchers a reliable system for investigating the roles of Cys and Hcy in health and disease, with broad applications in basic research, clinical diagnostics, and pharmaceutical development.
References
-
HPLC Study of Product Formed in the Reaction of NBD-Derived Fluorescent Probe with Hydrogen Sulfide, Cysteine, N-acetylcysteine, and Glutathione - PMC. (2022). National Institutes of Health (NIH). [Link]
-
Fluorescent sensors for selective detection of thiols: expanding the intramolecular displacement based mechanism to new chromophores. (2014). PubMed. [Link]
-
NBD-based Fluorescent Probe with High Selectivity to Cysteine over Homocysteine under Neutral Physiological Conditions. (n.d.). Chemistry Letters | Oxford Academic. [Link]
-
A multi-signal fluorescent probe for simultaneously distinguishing and sequentially sensing cysteine/homocysteine, glutathione, and hydrogen sulfide in living cells. (2017). RSC Publishing. [Link]
-
Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid. (n.d.). ScienceDirect. [Link]
-
NBD-based fluorescent probes for separate detection of cysteine and biothiols via different reactivities. (n.d.). ResearchGate. [Link]
-
Derivatization reaction of cysteine with 4-fluoro-7-nitrobenzofurazan (NBD-F). (n.d.). ResearchGate. [Link]
-
Sensing Mechanism of Cysteine Specific Fluorescence Probes and Their Application of Cysteine Recognition. (n.d.). ACS Publications. [Link]
-
Derivatization with 4-Chloro-7-nitro-2,1,3-benzoxadiazole for the Spectrophotometric and Differential Pulse Polarographic Determination of Acetylcysteine and Captopril. (n.d.). ResearchGate. [Link]
-
Quantification of Thiols and Disulfides. (n.d.). PubMed Central (PMC). [Link]
-
A Near-Infrared Fluorescent and Photoacoustic Probe for Visualizing Biothiols Dynamics in Tumor and Liver. (n.d.). MDPI. [Link]
-
Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid. (2008). PubMed. [Link]
-
A turn-on fluorescence probe for cysteine/homocysteine based on the nucleophilic-induced rearrangement of benzothiazole thioether. (2019). PubMed. [Link]
-
Design strategies of fluorescent probes for selective detection among biothiols. (2015). The Royal Society of Chemistry. [Link]
-
A Green-emitting Fluorescent Probe Based on a Benzothiazole Derivative for Imaging Biothiols in Living Cells. (2019). Semantic Scholar. [Link]
-
NBD-based fluorescent probes for separate detection of cysteine and biothiols via different reactivities. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
A turn-on benzothiazole-based fluorescent probe for rapid cysteine detection in living cells. (n.d.). New Journal of Chemistry (RSC Publishing). [Link]
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Application Notes & Protocols: Leveraging N-Hydroxy-4-nitrobenzimidoyl Chloride for Isoxazole Synthesis
Introduction: The Significance of the Isoxazole Scaffold and the Role of N-Hydroxy-4-nitrobenzimidoyl Chloride
The isoxazole ring system is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2] These five-membered heterocyclic compounds exhibit a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[3][4][5] The prevalence of the isoxazole motif in pharmaceuticals underscores the critical need for efficient and versatile synthetic methodologies.[2]
A powerful and widely adopted strategy for constructing the isoxazole ring is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne or alkene.[6][7] N-Hydroxy-4-nitrobenzimidoyl chloride stands out as a key reagent in this field, serving as a stable, crystalline precursor to the highly reactive 4-nitrophenylnitrile oxide.[8][9] The in situ generation of this nitrile oxide from the hydroximoyl chloride precursor offers significant advantages in terms of handling and safety, obviating the need to isolate the potentially unstable 1,3-dipole.[8]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of N-Hydroxy-4-nitrobenzimidoyl chloride for the synthesis of isoxazoles. We will delve into the underlying reaction mechanism, provide detailed experimental protocols, and offer insights into troubleshooting and optimization.
Reaction Mechanism: The [3+2] Cycloaddition Pathway
The synthesis of isoxazoles using N-Hydroxy-4-nitrobenzimidoyl chloride proceeds through a well-established [3+2] dipolar cycloaddition mechanism.[6][7] The process can be dissected into two principal stages:
Step 1: In Situ Generation of 4-Nitrophenylnitrile Oxide
N-Hydroxy-4-nitrobenzimidoyl chloride is dehydrochlorinated in the presence of a non-nucleophilic base, such as triethylamine (TEA) or potassium bicarbonate, to generate the reactive 4-nitrophenylnitrile oxide intermediate.[8][10] The electron-withdrawing nitro group on the phenyl ring facilitates the abstraction of the hydroxyl proton and subsequent elimination of the chloride ion.[8]
Step 2: [3+2] Cycloaddition
The generated 4-nitrophenylnitrile oxide then undergoes a concerted [3+2] cycloaddition reaction with a dipolarophile, typically an alkyne, to form the stable five-membered isoxazole ring.[6][11] The regioselectivity of this reaction, which dictates the substitution pattern on the resulting isoxazole, is influenced by both steric and electronic factors of the alkyne substituents.[11]
References
- 1. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 2. The recent progress of isoxazole in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
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- 8. benchchem.com [benchchem.com]
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- 11. mdpi.com [mdpi.com]
4-Nitrobenzo[d]isoxazole as an inhibitor of HIF-1α transcription
An In-Depth Guide to the Application of 4-Nitrobenzo[d]isoxazole as a Potent Inhibitor of HIF-1α Transcription
Authored by a Senior Application Scientist
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the characterization and application of this compound as a specific inhibitor of Hypoxia-Inducible Factor-1 alpha (HIF-1α) transcriptional activity. This guide moves beyond simple instructions to explain the scientific rationale behind the methodologies, ensuring a robust and reproducible experimental design.
Introduction: HIF-1α as a High-Value Therapeutic Target
Hypoxia, or low oxygen tension, is a defining characteristic of the microenvironment in solid tumors and is implicated in various ischemic and inflammatory diseases.[1] The cellular response to hypoxia is primarily orchestrated by the master transcription factor, Hypoxia-Inducible Factor-1 (HIF-1).[2] HIF-1 is a heterodimer composed of an oxygen-sensitive α-subunit (HIF-1α) and a constitutively expressed β-subunit (HIF-1β).[2][3]
Under normal oxygen conditions (normoxia), HIF-1α is hydroxylated by prolyl hydroxylase domain (PHD) enzymes, leading to its recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, which targets it for rapid proteasomal degradation.[3][4][5] In hypoxic conditions, PHD activity is inhibited, allowing HIF-1α to stabilize, translocate to the nucleus, and dimerize with HIF-1β.[5] This active HIF-1 complex then binds to Hypoxia Response Elements (HREs) in the promoter regions of over 100 target genes, driving processes essential for tumor survival and progression, including angiogenesis, metabolic reprogramming, cell proliferation, and metastasis.[1][4]
Given its central role in cancer pathophysiology, inhibiting the HIF-1 pathway is an attractive strategy for developing novel cancer therapeutics.[6][7] Inhibitors can target various stages of the pathway, including HIF-1α protein synthesis, stabilization, dimerization, and transcriptional activity.[8][9]
The Benzo[d]isoxazole Scaffold: A Novel Class of HIF-1α Transcription Inhibitors
Recent research has identified benzo[d]isoxazole derivatives as a potent new class of HIF-1α inhibitors.[10][11][12] Unlike compounds that prevent HIF-1α protein accumulation, these molecules are reported to specifically inhibit the transcriptional activity of the HIF-1 complex. This mechanism offers a distinct advantage, as it targets the final functional output of the pathway. Studies on related benzo[d]isoxazole compounds have demonstrated remarkably low IC50 values, in the nanomolar range, for the inhibition of HIF-1α-driven reporter gene expression.[10][11][12]
This guide focuses on this compound, a representative of this class, and outlines the essential protocols to validate its mechanism and quantify its inhibitory potency.
Visualizing the HIF-1α Signaling Pathway and Point of Inhibition
The following diagram illustrates the canonical HIF-1α pathway and highlights the proposed site of action for this compound.
Caption: Recommended experimental workflow for inhibitor characterization.
Protocol 3.1: Cell Culture and Treatment
Rationale: The choice of cell line is critical. Human Embryonic Kidney (HEK293T) cells are ideal for reporter assays due to their high transfection efficiency. [10]Cancer cell lines like HCT116 (colon) or ME-180 (cervical) are also excellent models as they endogenously express the necessary pathway components. [8] Materials:
-
HEK293T cells (or other suitable cell line)
-
DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Vehicle control (cell culture grade DMSO)
-
Culture plates (6-well or 96-well, tissue culture treated)
-
Hypoxia chamber or incubator (1% O₂, 5% CO₂, 94% N₂)
Procedure:
-
Culture cells in a humidified incubator at 37°C with 5% CO₂.
-
Seed cells into appropriate plates and allow them to adhere overnight. A typical seeding density for a 96-well plate is 1 x 10⁴ cells/well.
-
Prepare serial dilutions of this compound in fresh culture medium. A starting concentration range could be 1 nM to 10 µM.
-
Prepare a vehicle control using the same final concentration of DMSO as the highest drug concentration (e.g., 0.1%).
-
Remove the old medium from the cells and replace it with the medium containing the inhibitor or vehicle.
-
Incubate the cells under normoxic or hypoxic conditions for the desired time period (typically 18-24 hours).
Protocol 3.2: HIF-1α Transcriptional Activity via Dual-Luciferase® Reporter Assay
Principle: This is the primary assay to quantify the compound's effect on HIF-1's ability to activate gene expression. [13]Cells are co-transfected with two plasmids:
-
Reporter Plasmid: Contains the Firefly luciferase gene driven by a promoter with multiple HREs. Its activity is directly proportional to HIF-1 transcriptional activity.
-
Control Plasmid: Contains the Renilla luciferase gene driven by a constitutive promoter. It is used to normalize for transfection efficiency and cell viability. [10] Procedure:
-
Transfection: One day after seeding, transfect cells with the HRE-Firefly luciferase reporter plasmid and the Renilla control plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Incubation: Allow 24 hours for plasmid expression.
-
Treatment & Hypoxia: Treat the transfected cells with this compound and incubate under hypoxic conditions as described in Protocol 3.1.
-
Cell Lysis: After incubation, wash the cells with PBS and lyse them using the passive lysis buffer provided with the dual-luciferase assay kit.
-
Luminometry: Measure both Firefly and Renilla luciferase activity sequentially in a plate-reading luminometer according to the assay kit's instructions.
-
Analysis: Calculate the ratio of Firefly to Renilla luminescence for each well. Normalize the data to the vehicle-treated control under hypoxia. Plot the normalized activity against the logarithm of the inhibitor concentration to determine the IC50 value.
Protocol 3.3: HIF-1α Protein Levels via Western Blot
Rationale: While the primary mechanism is transcriptional inhibition, it is crucial to confirm that this compound does not simply prevent the accumulation of the HIF-1α protein. This experiment serves as a key control to validate the mechanism of action. [14] Procedure:
-
Cell Lysis: After treatment (Protocol 3.1), wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 30 µg) per lane onto an SDS-polyacrylamide gel (e.g., 7.5%) and separate by electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20).
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for HIF-1α (e.g., 1:1000 dilution).
-
Loading Control: Simultaneously or subsequently, probe the membrane with an antibody for a loading control protein like β-actin or GAPDH (e.g., 1:5000 dilution).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate for 1 hour at room temperature with an appropriate HRP-conjugated secondary antibody.
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities. Normalize the HIF-1α signal to the loading control. An effective transcriptional inhibitor should show little to no change in hypoxia-induced HIF-1α protein levels.
Protocol 3.4: Downstream Target Gene Expression via qRT-PCR
Rationale: To confirm that the inhibition of reporter activity translates to a functional effect on endogenous gene expression, the mRNA levels of known HIF-1 target genes, such as Vascular Endothelial Growth Factor (VEGF) and Pyruvate Dehydrogenase Kinase 1 (PDK1), should be measured. [10] Procedure:
-
Treatment: Expose cells to hypoxia and the inhibitor as described in Protocol 3.1.
-
RNA Isolation: Isolate total RNA from the cells using a commercial kit (e.g., RNeasy) or TRIzol reagent.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from an equal amount of RNA (e.g., 1 µg) using a reverse transcription kit.
-
Quantitative PCR: Perform real-time PCR using SYBR Green or TaqMan probes with primers specific for VEGF, PDK1, and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Analysis: Calculate the relative mRNA expression levels using the ΔΔCt method. A potent inhibitor should demonstrate a dose-dependent decrease in the mRNA levels of HIF-1 target genes. [10]
Data Presentation and Interpretation
Quantitative data should be summarized for clarity. The following table provides an example of how to present results from the described assays for this compound compared to a known inhibitor.
| Assay | Parameter Measured | This compound | Positive Control (e.g., YC-1) | Expected Outcome |
| HRE-Luciferase Assay | IC50 for transcriptional inhibition | 25 nM [10][11][12] | 5 µM | A low nanomolar IC50 indicates high potency. |
| Western Blot | HIF-1α Protein Level (vs. Hypoxic Control) | ~95% | ~20% | No significant reduction in protein levels confirms a post-accumulation MOA. |
| qRT-PCR (VEGF) | Relative mRNA Expression (at 10x IC50) | ~80% decrease | ~75% decrease | Confirms inhibition of endogenous target gene transcription. |
| qRT-PCR (PDK1) | Relative mRNA Expression (at 10x IC50) | ~70% decrease | ~65% decrease | Demonstrates broad effects on HIF-1 regulated metabolic genes. |
Note: Data presented are hypothetical/representative based on published findings for related compounds and are for illustrative purposes. [10]
Conclusion
The protocols outlined in this guide provide a robust framework for validating this compound as a potent and specific inhibitor of HIF-1α transcriptional activity. By combining a primary functional screen (luciferase assay) with orthogonal assays that confirm the mechanism (Western blot) and physiological relevance (qRT-PCR), researchers can generate a comprehensive data package. This multi-faceted approach is essential for the confident progression of novel HIF-1 pathway inhibitors in drug discovery and development pipelines.
References
-
Oncogene. HIF-1α pathway: role, regulation and intervention for cancer therapy. [Link]
-
Cusabio. HIF-1 signaling pathway. [Link]
-
Journal of Biomedical Science. Development of Inhibitors Targeting Hypoxia-Inducible Factor 1 and 2 for Cancer Therapy. [Link]
-
KEGG. HIF-1 signaling pathway - Homo sapiens (human). [Link]
-
Neural Regeneration Research. Signaling pathway involved in hypoxia-inducible factor-1α regulation in hypoxic-ischemic cortical neurons in vitro. [Link]
-
RayBiotech. HIF1-alpha Signaling Pathway. [Link]
-
Oncotarget. Identification of approved and investigational drugs that inhibit hypoxia-inducible factor-1 signaling. [Link]
-
Journal of Cancer Metastasis and Treatment. Action Sites and Clinical Application of HIF-1α Inhibitors. [Link]
-
ResearchGate. List of various potential natural HIF-1α inhibitors based on their mode.... [Link]
-
ACS Medicinal Chemistry Letters. Benzo[d]isoxazole Derivatives as Hypoxia-Inducible Factor (HIF)-1α Inhibitors. [Link]
-
SciSpace. Benzo[d]isoxazole Derivatives as Hypoxia-Inducible Factor (HIF)-1α Inhibitors. [Link]
-
PubMed. Benzo[d]isoxazole Derivatives as Hypoxia-Inducible Factor (HIF)-1α Inhibitors. [Link]
-
Cancer Genomics & Proteomics. In Vivo and In Vitro Effects of a HIF-1α Inhibitor, RX-0047. [Link]
-
PLoS ONE. Identification of small molecule compounds that inhibit the HIF-1 signaling pathway. [Link]
-
Molecules. Targeting HIF-1α by Natural and Synthetic Compounds: A Promising Approach for Anti-Cancer Therapeutics Development. [Link]
-
ResearchGate. Benzo[ d ]isoxazole Derivatives as Hypoxia-Inducible Factor (HIF)-1α Inhibitors | Request PDF. [Link]
-
ResearchGate. Synthesis, Anticancer Activity, and Molecular Docking Studies of Novel Substituted Isoxazole Derivatives Tethered 4-Nitroimidazole | Request PDF. [Link]
-
ResearchGate. Isoxazole Derivatives as Anticancer Agent: A Review on Synthetic Strategies, Mechanism of Action and SAR Studies. [Link]
-
ResearchGate. Mechanism of action of the HIF inhibitors, blocking different steps of.... [Link]
-
JCECT. Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. [Link]
-
Journal of Pharmaceutical Negative Results. A review of isoxazole biological activity and present synthetic techniques. [Link]
-
Molecules. An Overview of the Recent Development of Anticancer Agents Targeting the HIF-1 Transcription Factor. [Link]
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- 6. Development of Inhibitors Targeting Hypoxia-Inducible Factor 1 and 2 for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. benchchem.com [benchchem.com]
Troubleshooting & Optimization
4-Nitrobenzo[d]isoxazole stability and storage conditions
Welcome to the technical support guide for 4-Nitrobenzo[d]isoxazole (CAS No. 1823353-28-1). This document is designed for researchers, chemists, and drug development professionals to ensure the stability, proper handling, and successful application of this reagent in your experiments. Here, we address common questions and troubleshooting scenarios based on the compound's chemical nature.
Compound Quick Reference
For your convenience, here is a summary of the key specifications for this compound.
| Property | Value | Source(s) |
| CAS Number | 1823353-28-1 | [1][2] |
| Molecular Formula | C₇H₄N₂O₃ | [2] |
| Molecular Weight | 164.12 g/mol | [2] |
| Appearance | White to off-white solid | [1] |
| Storage Temp. | 2-8°C under inert gas (Nitrogen or Argon) | [1][2] |
Frequently Asked Questions (FAQs) & Troubleshooting
This section provides answers to common questions regarding the stability, storage, and use of this compound.
Part 1: Storage and Handling
Q1: What are the official recommended storage conditions for this compound?
The compound should be stored in a tightly sealed container at 2-8°C .[1] Crucially, it must be kept under an inert atmosphere , such as nitrogen or argon.[1][2]
Expert Insight: The requirement for refrigerated and inert conditions points to potential sensitivity to thermal degradation, oxidation, and hydrolysis. Adherence to these conditions is the first and most critical step to ensure the compound's integrity and the reproducibility of your experimental results.
Q2: Why is storage under an inert atmosphere so critical?
There are two primary chemical principles at play here:
-
Sensitivity of the Isoxazole Ring: The isoxazole ring contains a relatively weak N-O bond.[3] This bond can be susceptible to cleavage under various conditions, including exposure to atmospheric moisture over long periods, which can initiate hydrolytic degradation pathways.
-
Reactivity of Nitroaromatic Compounds: Nitroaromatic compounds can be sensitive to oxidation, and their improper handling or storage can lead to environmental contamination and degradation.[4][5] While this compound is chemically stable under standard room temperature conditions, the inert atmosphere provides an extra layer of protection against slow, long-term degradation reactions that could be catalyzed by atmospheric components.
Q3: My solid this compound has developed a yellowish tint. Is it still usable?
A color change from white/off-white to yellow or brown is a visual indicator of potential degradation. While slight discoloration may not always impact bulk purity significantly, it warrants caution.
Causality: This discoloration could be due to:
-
Minor Oxidation: Slow reaction with atmospheric oxygen.
-
Hydrolysis: Reaction with trace moisture, leading to ring-opened species.
-
Photodegradation: The isoxazole ring is known to be sensitive to UV light, which can cause rearrangement or decomposition.[3][6] If the vial was exposed to light, this is a possible cause.
Recommended Action: Before using the discolored reagent in a large-scale or critical experiment, we recommend performing a quality control check. This could involve:
-
Taking a melting point to compare with the literature value.
-
Running a quick NMR or LC-MS analysis to assess purity.
-
Performing a small-scale pilot reaction to ensure it performs as expected.
If significant impurities are detected or the pilot reaction fails, a fresh vial of the compound should be used.
Q4: What are the primary safety hazards associated with this compound?
According to its Safety Data Sheet (SDS) information, this compound is classified as a hazardous substance.[1][2] Standard laboratory personal protective equipment (PPE), including a lab coat, safety goggles, and gloves, should be worn at all times.[7][8]
Key Hazards:
-
H332: Harmful if inhaled.[1]
Always handle this compound in a well-ventilated area or a chemical fume hood.[7]
Part 2: Stability and Reactivity in Experiments
Q5: How stable is this compound in common laboratory solvents?
The compound's stability in solution is highly dependent on the solvent's properties and the solution's pH.
-
Aprotic Solvents (Recommended): Solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN), and Dimethylformamide (DMF) are generally suitable for short-term use, provided they are anhydrous.
-
Protic Solvents (Use with Caution): Alcohols (e.g., Methanol, Ethanol) and water can act as nucleophiles, especially under basic conditions. While the compound may be sufficiently stable for the duration of a reaction, long-term storage in these solvents is not advised.
-
Basic Conditions (High Risk): The compound is expected to be unstable in the presence of strong bases (e.g., NaOH, KOH) and even milder organic bases (e.g., triethylamine, DBU) over time. The electron-withdrawing nitro group makes the benzoisoxazole ring highly susceptible to nucleophilic attack and base-catalyzed ring-opening.[9][10] Studies on related dinitrobenzo[d]isoxazoles show that the nitro group at position 4 is readily substituted by various nucleophiles.[9][11]
Q6: My reaction is performed under basic conditions and the yield is low. Could the starting material be degrading?
Yes, this is a strong possibility. The combination of the electron-deficient aromatic system and the inherent strain of the isoxazole ring makes this compound vulnerable in basic media.
Troubleshooting Workflow:
-
Confirm Starting Material Purity: First, ensure your starting material is pure using the methods in Q3.
-
Monitor the Reaction at Time Zero: Immediately after adding all reagents, take an aliquot of the reaction mixture and analyze it by LC-MS or TLC. You should see your starting material as the dominant species. If it has already disappeared or significant byproducts are present, this points to rapid decomposition.
-
Perform a Control Experiment: Set up a control reaction containing only the this compound and the base/solvent system (without the other reactant). Monitor it over time to see if the starting material degrades on its own under the reaction conditions.
-
Modify Reaction Conditions: If degradation is confirmed, consider alternatives:
-
Use a weaker, non-nucleophilic base.
-
Lower the reaction temperature.
-
Reduce the reaction time.
-
Add the this compound slowly to the reaction mixture to keep its instantaneous concentration low.
-
Part 3: Potential Degradation Pathways
Q7: What are the most likely ways this molecule can degrade?
Based on the chemistry of isoxazoles and nitroaromatic compounds, there are three primary anticipated degradation pathways. Understanding these can help in identifying unexpected byproducts.
Caption: Potential degradation pathways for this compound.
-
Nucleophilic Aromatic Substitution (SNAr): The nitro group is a strong electron-withdrawing group, activating the aromatic ring for nucleophilic attack. The nitro group at position 4 is a good leaving group and can be displaced by nucleophiles such as alkoxides, amines, or even water under harsh conditions.[9][11][12]
-
Base-Catalyzed Ring Opening: Strong bases can attack the isoxazole ring, leading to cleavage of the N-O bond.[10] This typically results in the formation of a cyano-phenolate species. This pathway is particularly relevant for reactions run at high pH.
-
Photochemical Rearrangement: As with many isoxazoles, UV light can induce cleavage of the weak N-O bond, leading to a highly reactive azirine intermediate which can then rearrange to other isomers or react with solvents.[3]
Experimental Protocols
Protocol 1: Preparation and Storage of a Stock Solution
To minimize repeated handling of the solid material and reduce exposure to air and moisture, preparing a stock solution is recommended for users who will be consuming the reagent over multiple experiments.
Materials:
-
This compound
-
Anhydrous aprotic solvent (e.g., Acetonitrile or Dichloromethane)
-
Volumetric flask
-
Argon or Nitrogen gas line
-
Syringe and needle
-
Septum-sealed vial for storage
Procedure:
-
Dry Glassware: Ensure the volumetric flask and storage vial are oven-dried or flame-dried and cooled under a stream of inert gas.
-
Inert Atmosphere: Weigh the desired amount of this compound quickly and transfer it to the volumetric flask. Immediately purge the flask with Argon or Nitrogen.
-
Dissolution: Add the anhydrous solvent via syringe to the flask up to the desired volume.
-
Mix: Gently swirl the flask until the solid is completely dissolved. Maintain a positive pressure of inert gas if possible.
-
Transfer & Store: Using a syringe, transfer the stock solution to the pre-dried, inerted storage vial equipped with a septum seal.
-
Label and Store: Clearly label the vial with the compound name, concentration, solvent, and date of preparation. Wrap the vial in aluminum foil to protect it from light and store it at 2-8°C.
Note: It is recommended to use the stock solution within 1-2 weeks. For longer-term storage, aliquoting into smaller, single-use vials is advisable to avoid repeated freeze-thaw cycles and potential moisture introduction from the syringe.
References
- ChemicalBook. (n.d.).this compound | 1823353-28-1.
- BLD Pharm. (n.d.).1823353-28-1|this compound.
- ResearchGate. (2015).Structure and stability of isoxazoline compounds.
- ResearchGate. (n.d.).Synthesis of 4,6-dinitro-3-R-benzo[d]isoxazoles and their transformations under the action of nucleophiles.
- National Institutes of Health (NIH). (2010).Nitroaromatic Compounds, from Synthesis to Biodegradation.
- Sigma-Aldrich. (2025).SAFETY DATA SHEET.
- ResearchGate. (2006).Synthesis of 3-Cyano-4,6-dinitrobenzo[d]isoxazole and Its Reactions with Anionic Nucleophiles.
- CSWAB.org. (n.d.).Biodegradation of Nitroaromatic Compounds and Explosives.
- CymitQuimica. (2024).Safety Data Sheet.
- Thermo Fisher Scientific. (2022).SAFETY DATA SHEET.
- Wikipedia. (n.d.).Isoxazole.
- PubMed. (2020).Ultrafast photodegradation of isoxazole and isothiazolinones by UV254 and UV254/H2O2 photolysis in a microcapillary reactor.
- RSC Publishing. (n.d.).5-Nitroisoxazoles in SNAr reactions: access to polysubstituted isoxazole derivatives.
- ResearchGate. (n.d.).pH and temperature stability of the isoxazole ring in leflunomide.
Sources
- 1. This compound | 1823353-28-1 [amp.chemicalbook.com]
- 2. 1823353-28-1|this compound|BLD Pharm [bldpharm.com]
- 3. Isoxazole - Wikipedia [en.wikipedia.org]
- 4. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cswab.org [cswab.org]
- 6. Ultrafast photodegradation of isoxazole and isothiazolinones by UV254 and UV254/H2O2 photolysis in a microcapillary reactor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. fishersci.com [fishersci.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. 5-Nitroisoxazoles in SNAr reactions: access to polysubstituted isoxazole derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Optimizing the Synthesis of 4-Nitrobenzo[d]isoxazole
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of 4-Nitrobenzo[d]isoxazole. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions to researchers, scientists, and drug development professionals working with this important chemical intermediate. As Senior Application Scientists, we have compiled and synthesized field-proven insights and scientifically robust protocols to ensure you can navigate the complexities of this synthesis with confidence.
Introduction to the Synthesis of this compound
The synthesis of this compound is a critical process for the development of various pharmacologically active molecules. The most common and reliable synthetic route involves a two-step process starting from 2-hydroxy-5-nitrobenzaldehyde. This process includes the formation of an oxime intermediate, followed by an intramolecular cyclization to yield the desired this compound.
This guide will focus on optimizing the reaction conditions for this pathway, addressing common challenges, and providing detailed protocols to ensure a successful and reproducible synthesis.
Troubleshooting Guide
This section addresses specific issues that you may encounter during the synthesis of this compound.
Issue 1: Low or No Yield of 2-Hydroxy-5-nitrobenzaldehyde Oxime (Intermediate)
Potential Causes:
-
Incomplete reaction: The reaction between 2-hydroxy-5-nitrobenzaldehyde and hydroxylamine hydrochloride may not have gone to completion.
-
Incorrect pH: The reaction requires a basic environment to free the hydroxylamine from its hydrochloride salt. Insufficient base can hinder the reaction.
-
Decomposition of reactants: Prolonged reaction times at elevated temperatures can lead to the decomposition of the starting material or product.
Recommended Solutions:
-
Monitor the reaction: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting aldehyde.
-
Optimize base addition: Ensure a sufficient amount of a mild base, such as sodium bicarbonate or pyridine, is used. Add the base portion-wise to maintain a stable pH.
-
Control reaction temperature: The reaction is typically carried out at room temperature or with gentle heating. Avoid excessive heat to prevent degradation.
Issue 2: Low Yield or Failure of the Intramolecular Cyclization to this compound
Potential Causes:
-
Inefficient Nitrile Oxide Formation: The conversion of the oxime to the reactive nitrile oxide intermediate is a critical step. The choice and quality of the oxidizing agent are crucial.
-
Dimerization of the Nitrile Oxide: Nitrile oxides are highly reactive and can dimerize to form furoxans, a common side reaction that reduces the yield of the desired product.[1]
-
Suboptimal Reaction Conditions: Temperature, solvent, and reaction time can significantly impact the efficiency of the cyclization.
Recommended Solutions:
-
Choice of Oxidizing Agent: Sodium hypochlorite (bleach) is a common and effective oxidizing agent for this transformation. Use a fresh, standardized solution for consistent results. The slow, dropwise addition of the oxidizing agent at a low temperature (0-5 °C) is critical to control the reaction rate and minimize side reactions.
-
Minimize Dimerization: To reduce the formation of furoxan dimers, maintain a low concentration of the nitrile oxide intermediate by adding the oxidizing agent slowly to the reaction mixture.
-
Solvent and Temperature Optimization: Dichloromethane (DCM) is a common solvent for this reaction. The reaction is typically performed at low temperatures (0 °C to room temperature) to control the reactivity of the nitrile oxide.
Issue 3: Presence of Significant Impurities in the Final Product
Potential Causes:
-
Unreacted Starting Materials: Incomplete conversion of the oxime will result in its presence in the final product.
-
Furoxan Dimer: As mentioned, dimerization of the nitrile oxide is a common side reaction.
-
Other Side Products: The electron-withdrawing nature of the nitro group can sometimes lead to unexpected side reactions.
Recommended Solutions:
-
Reaction Monitoring: Use TLC to ensure the complete consumption of the starting oxime before workup.
-
Purification: Column chromatography on silica gel is an effective method for purifying this compound from unreacted starting materials and side products. A gradient elution with a mixture of hexane and ethyl acetate is often successful. Recrystallization from a suitable solvent system can also be employed for further purification.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable synthetic route to this compound?
A1: The most widely accepted and reliable method is the two-step synthesis starting from 2-hydroxy-5-nitrobenzaldehyde. This involves the formation of 2-hydroxy-5-nitrobenzaldehyde oxime, followed by an oxidative intramolecular cyclization.
Q2: How does the nitro group affect the reaction?
A2: The electron-withdrawing nature of the nitro group can influence the reactivity of the aromatic ring and the stability of intermediates. While it can activate the molecule for certain reactions, it may also increase the potential for side reactions. Careful control of reaction conditions is therefore essential.
Q3: What are the key parameters to control for a successful cyclization reaction?
A3: The critical parameters are:
-
Temperature: Low temperatures (0-5 °C) are crucial during the addition of the oxidizing agent to control the formation and reactivity of the nitrile oxide intermediate.
-
Rate of Addition: Slow, dropwise addition of the oxidizing agent is necessary to maintain a low concentration of the nitrile oxide and minimize dimerization.
-
Purity of Reagents: Use of fresh, high-purity starting materials and reagents is essential for optimal results.
Q4: What are the expected spectral characteristics of this compound?
A4: While specific spectral data can vary slightly depending on the solvent and instrument, you can expect to find characteristic peaks in the 1H NMR, 13C NMR, and IR spectra. A publicly available 1H NMR spectrum for this compound (CAS 1823353-28-1) can be used as a reference.[2]
Experimental Protocols
Protocol 1: Synthesis of 2-Hydroxy-5-nitrobenzaldehyde Oxime
Materials:
-
2-Hydroxy-5-nitrobenzaldehyde
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium bicarbonate (NaHCO₃)
-
Ethanol
-
Water
Procedure:
-
In a round-bottom flask, dissolve 2-hydroxy-5-nitrobenzaldehyde (1.0 eq) in ethanol.
-
In a separate beaker, prepare a solution of hydroxylamine hydrochloride (1.2 eq) and sodium bicarbonate (1.5 eq) in a minimal amount of water.
-
Slowly add the aqueous solution to the ethanolic solution of the aldehyde with stirring at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC until the starting aldehyde is consumed (typically 2-4 hours).
-
Once the reaction is complete, remove the ethanol under reduced pressure.
-
Add water to the residue and collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold water and dry it under vacuum to obtain 2-hydroxy-5-nitrobenzaldehyde oxime.
Protocol 2: Synthesis of this compound
Materials:
-
2-Hydroxy-5-nitrobenzaldehyde oxime
-
Dichloromethane (DCM)
-
Sodium hypochlorite (NaOCl) solution (commercial bleach, standardized)
Procedure:
-
Dissolve 2-hydroxy-5-nitrobenzaldehyde oxime (1.0 eq) in dichloromethane in a round-bottom flask equipped with a dropping funnel and a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the sodium hypochlorite solution (1.5 eq) dropwise to the stirred solution over 30-60 minutes, maintaining the temperature at 0-5 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours, monitoring the reaction by TLC.
-
Once the reaction is complete, transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Data Presentation
| Parameter | Value | Source/Comment |
| Starting Material | 2-Hydroxy-5-nitrobenzaldehyde | Commercially available. |
| Intermediate | 2-Hydroxy-5-nitrobenzaldehyde oxime | Synthesized in-house. |
| Final Product | This compound | |
| CAS Number | 1823353-28-1 | [2] |
| Molecular Formula | C₇H₄N₂O₃ | |
| Molecular Weight | 164.12 g/mol | |
| Typical Yield (Oxime) | >90% | Based on analogous reactions. |
| Typical Yield (Cyclization) | 60-80% | Dependent on reaction optimization. |
| Purification Method | Column Chromatography (Silica Gel) | Hexane/Ethyl Acetate Gradient |
Visualizations
Experimental Workflow
Caption: Synthetic workflow for this compound.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting low reaction yield.
References
Sources
Technical Support Center: 4-Nitrobenzo[d]isoxazole Experiments
Welcome to the technical support hub for researchers, scientists, and drug development professionals working with 4-Nitrobenzo[d]isoxazole. As Senior Application Scientists, we have compiled this guide based on field-proven insights and established literature to help you navigate the common challenges encountered during synthesis, reaction, and analysis. This resource provides in-depth troubleshooting, validated protocols, and answers to frequently asked questions.
Part 1: Foundational Knowledge & Safety
FAQ 1: What is this compound and why are its reactions often challenging?
This compound, also known as 4-nitro-1,2-benzisoxazole, is a heterocyclic compound featuring a fused benzene and isoxazole ring system with a nitro group at the 4-position. Its utility in medicinal chemistry and materials science stems from the reactivity conferred by this specific arrangement. The isoxazole ring is an electron-deficient system, and this effect is greatly amplified by the powerful electron-withdrawing nitro group. This electronic nature makes the C4 position highly susceptible to nucleophilic aromatic substitution (SNAr), allowing for the introduction of various functional groups.[1][2][3]
However, this high reactivity is a double-edged sword. The molecule can be unstable under certain conditions, particularly strong bases or high temperatures, which can lead to undesired side reactions such as isoxazole ring cleavage.[1][4] Furthermore, the synthesis itself requires careful control to prevent the formation of byproducts.
FAQ 2: What are the critical safety precautions for handling this compound?
As with many nitroaromatic compounds, this compound should be handled with care. While it is not as shock-sensitive as compounds like TNT, its thermal stability can be a concern, and it may form explosive mixtures with air upon intense heating.
Core Safety Protocols:
-
Personal Protective Equipment (PPE): Always wear safety glasses with side shields (or goggles), a flame-retardant lab coat, and chemical-resistant gloves.[5][6]
-
Ventilation: Handle the compound in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[5]
-
Ignition Sources: Keep away from open flames, hot surfaces, and sparks. Use non-sparking tools and take precautionary measures against static discharge.[7][8]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from oxidizing agents and incompatible materials.[8]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.
Part 2: Synthesis & Purification Troubleshooting
Problem 1: Low or no yield during the synthesis of this compound from a nitro-substituted precursor.
The synthesis of benzo[d]isoxazoles often involves the intramolecular cycloaddition of a nitrile oxide, which is typically generated in situ from a precursor like a nitroalkane or an aldoxime.[9][10] Low yields in this process are a frequent issue.
Causality Analysis: The primary cause of low yield is often the instability of the nitrile oxide intermediate. This highly reactive species can undergo an intermolecular [3+2] cycloaddition with itself to form a furoxan dimer, a common and often difficult-to-remove side product.[11] Another potential issue is the incomplete conversion of the starting material to the nitrile oxide.
Troubleshooting Protocol:
-
Monitor Intermediate Formation: Use Thin Layer Chromatography (TLC) to monitor the consumption of your starting material (e.g., the aldoxime) before proceeding.
-
Control Reagent Addition: The reagent used to generate the nitrile oxide (e.g., sodium hypochlorite or a dehydrating agent) must be added slowly and at a controlled low temperature (typically 0-5 °C). This maintains a low steady-state concentration of the nitrile oxide, favoring the intramolecular cyclization over intermolecular dimerization.
-
Ensure Reagent Quality: Use fresh and properly titrated reagents. For example, commercial bleach solutions can vary in concentration and degrade over time.
-
pH Control: The pH of the reaction can be critical. For aldoxime-based routes, maintaining a slightly basic pH is often necessary for dehydrohalogenation, but strongly basic conditions can promote side reactions.
Workflow: Synthesis via Intramolecular Cycloaddition
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. 5-Nitroisoxazoles in SNAr reactions: access to polysubstituted isoxazole derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. angenechemical.com [angenechemical.com]
- 6. aksci.com [aksci.com]
- 7. carlroth.com:443 [carlroth.com:443]
- 8. fishersci.com [fishersci.com]
- 9. Synthesis of Bicyclic Isoxazoles and Isoxazolines via Intramolecular Nitrile Oxide Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 4-Nitrobenzo[d]isoxazole
Welcome to the technical support center for the synthesis of 4-Nitrobenzo[d]isoxazole. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial synthetic process. Here, we will address common challenges, explain the underlying chemical principles, and offer step-by-step protocols to enhance yield and purity.
Introduction: The Synthetic Challenge
The synthesis of this compound, a valuable heterocyclic scaffold in medicinal chemistry, typically proceeds through a two-step sequence: the nitration of a salicylaldehyde derivative followed by the formation of an oxime and subsequent intramolecular cyclization. While seemingly straightforward, this pathway is fraught with potential pitfalls that can significantly impact yield and purity, such as the formation of undesired isomers and incomplete cyclization. This guide provides a structured approach to troubleshoot and overcome these obstacles.
The core synthesis pathway involves two key transformations:
-
Nitration: Introduction of a nitro group onto the aromatic ring of a salicylaldehyde precursor.
-
Oxime Formation and Cyclization: Conversion of the aldehyde to an oxime, followed by ring closure to form the isoxazole core.
This guide will focus on the critical precursor, 2-hydroxy-5-nitrobenzaldehyde, and its conversion to the target molecule, as this is a common and illustrative route.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address the most common issues encountered during the synthesis of this compound and its precursors.
Issue 1: Low Yield During the Nitration of Salicylaldehyde to form 2-hydroxy-5-nitrobenzaldehyde
Question: My nitration of salicylaldehyde results in a low yield of the desired 5-nitro isomer, and the workup is complicated. What is causing this, and how can I improve it?
Answer: This is a classic challenge in electrophilic aromatic substitution on a phenol derivative. The hydroxyl group is a strong activating group, and the aldehyde is a meta-directing deactivator. This leads to a competitive reaction where the nitro group can add at the 3-position or the 5-position. The formation of the 3-nitro isomer is a common side reaction that complicates purification and reduces the yield of the desired 5-nitro product.[1][2]
Causality and Strategic Solutions:
-
Over-Nitration and Oxidation: The use of harsh nitrating agents like fuming nitric acid can lead to the formation of dinitro products or oxidation of the sensitive aldehyde group.
-
Isomer Control: The ratio of 3-nitro to 5-nitro isomers is highly dependent on reaction conditions, particularly the solvent system and temperature.
Recommended Actions:
-
Temperature Control is Critical: The nitration reaction is highly exothermic. Maintaining a low temperature (0-10°C) throughout the addition of the nitrating agent is crucial to minimize side reactions.[1][3]
-
Choice of Nitrating Agent: Instead of fuming nitric acid, consider using a milder nitrating agent or a mixed acid system. A mixture of nitric acid in glacial acetic acid is a common choice.[3] Some protocols have successfully used cerium ammonium nitrate to simplify the reaction and improve separation.[4]
-
Solvent System Optimization: The use of acetic anhydride in the solvent mixture can act as a dehydrating agent, increasing the concentration of the active nitronium ion (NO₂⁺) and potentially improving the reaction rate at lower temperatures.[1] A ternary mixture of hydrofluoric acid, acetic anhydride, and acetic acid has been reported to suppress the formation of the 3-nitro isomer, although this requires specialized equipment due to the use of HF.[1][2]
-
Controlled Addition: Add the nitrating agent dropwise to the solution of salicylaldehyde over an extended period (e.g., 30-60 minutes) to maintain temperature control and minimize localized high concentrations of the nitrating agent.[3]
-
In-Process Monitoring: Use Thin Layer Chromatography (TLC) to monitor the progress of the reaction. The disappearance of the starting material and the appearance of the product spot will indicate the reaction's endpoint.
| Parameter | Standard Condition | Optimized Condition | Rationale |
| Nitrating Agent | Fuming Nitric Acid | 70% Nitric Acid in Acetic Acid | Milder conditions reduce side reactions. |
| Temperature | Room Temperature | 0-10°C | Minimizes exothermic runaway and isomer formation.[1][3] |
| Solvent | Acetic Acid | Acetic Acid / Acetic Anhydride | Acetic anhydride removes water, driving the formation of the nitronium ion.[1] |
| Addition Time | Rapid Addition | 30-60 minutes (dropwise) | Ensures better temperature control.[3] |
Issue 2: Incomplete or Failed Cyclization of 2-hydroxy-5-nitrobenzaldehyde oxime
Question: After forming the oxime of 2-hydroxy-5-nitrobenzaldehyde, my attempts to cyclize it to this compound are giving low yields or returning the starting oxime. What am I doing wrong?
Answer: The intramolecular cyclization to form the benzo[d]isoxazole ring is a delicate step that requires specific conditions to proceed efficiently. The most common reasons for failure are the choice of cyclizing agent, reaction temperature, and pH. This reaction is often an oxidative cyclization.
Causality and Strategic Solutions:
-
Ineffective Cyclizing Agent: Not all dehydrating or oxidizing agents are effective for this specific transformation. A common method for the synthesis of similar isoxazoles involves an in-situ generation of a nitrile oxide intermediate from the aldoxime, which then undergoes cyclization.[5]
-
Reaction Conditions: The temperature and reaction time must be carefully optimized. Insufficient heat may lead to an incomplete reaction, while excessive heat can cause decomposition.
Recommended Actions:
-
Choice of Reagent for Cyclization: While various methods exist for isoxazole synthesis, a common approach for this specific substrate involves using a mild oxidizing agent in a suitable solvent. A well-established method for analogous compounds is the use of a biphasic system with an oxidizing agent like sodium hypochlorite (bleach) in a solvent such as dichloromethane (DCM).[5]
-
pH Control: The pH of the reaction can be critical. For oxime formation, a weak base like pyridine or sodium acetate is often used to neutralize the HCl released from hydroxylamine hydrochloride.[5]
-
Stepwise vs. One-Pot: While a one-pot synthesis from the aldehyde to the isoxazole is possible, a stepwise approach with isolation of the intermediate oxime often provides better control and higher overall yields.
-
Monitoring the Reaction: Use TLC to monitor the conversion of the oxime to the final product. The product, this compound, will have a different Rf value than the starting oxime.
FAQ Section
Q1: What is the typical yield I should expect for the synthesis of this compound? A1: Reported yields for analogous nitration reactions can be around 84%.[3] The subsequent cyclization step can also be high-yielding, often exceeding 90% under optimized conditions.[5] However, the overall yield will depend heavily on the purity of the intermediates and the optimization of each step.
Q2: Can I use a different starting material other than salicylaldehyde? A2: Yes, other substituted phenols can be used. For example, p-nitrophenol can be formylated using an improved Duff reaction or Sommelet reaction to produce 2-hydroxy-5-nitrobenzaldehyde, which avoids the issue of isomer separation during nitration.[2][6]
Q3: How do I purify the final this compound? A3: The crude product obtained after workup is typically a solid. Purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent.[5]
Experimental Workflows & Protocols
Workflow for Synthesis of this compound
Caption: Overall workflow for the synthesis of this compound.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting low yield issues.
Detailed Protocol 1: Synthesis of 2-hydroxy-5-nitrobenzaldehyde
This protocol is adapted from established procedures for the nitration of phenolic aldehydes.[3]
Materials:
-
Salicylaldehyde
-
Glacial Acetic Acid
-
Nitric Acid (70%)
-
Deionized Water
-
Ice
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve salicylaldehyde in glacial acetic acid.
-
Cooling: Place the flask in an ice-salt bath and cool the solution to 0-5°C with continuous stirring.
-
Preparation of Nitrating Mixture: In a separate beaker, carefully prepare a nitrating mixture by slowly adding 70% nitric acid to an equal volume of water, while cooling the beaker in an ice bath.
-
Addition of Nitrating Agent: Transfer the prepared nitrating mixture to a dropping funnel. Add the mixture dropwise to the cooled salicylaldehyde solution over 30-60 minutes. Crucially, ensure the internal reaction temperature does not exceed 10°C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at low temperature for an additional 1-2 hours. Monitor the reaction's progress by TLC.
-
Quenching: Once the reaction is complete, slowly pour the reaction mixture into a beaker containing a large volume of crushed ice and water. A yellow precipitate should form.
-
Isolation: Collect the yellow solid by vacuum filtration, wash thoroughly with cold water to remove residual acid, and dry the product. The product can be further purified by recrystallization if necessary.
Detailed Protocol 2: Synthesis of this compound
This protocol is based on general methods for isoxazole synthesis via intramolecular nitrile oxide cycloaddition.[5]
Materials:
-
2-hydroxy-5-nitrobenzaldehyde
-
Hydroxylamine hydrochloride
-
Pyridine
-
Ethanol
-
Sodium Hypochlorite solution (commercial bleach)
-
Dichloromethane (DCM)
Procedure:
-
Oxime Formation:
-
To a solution of 2-hydroxy-5-nitrobenzaldehyde in ethanol, add hydroxylamine hydrochloride (1.5 equivalents).
-
Add pyridine (1.5 equivalents) to the mixture.
-
Stir the solution at room temperature for 12 hours or until TLC analysis shows complete consumption of the starting aldehyde.
-
The resulting 2-hydroxy-5-nitrobenzaldehyde oxime can be isolated or used directly in the next step.
-
-
Cyclization:
-
Dissolve the crude oxime in a biphasic mixture of DCM and water.
-
With vigorous stirring, add sodium hypochlorite solution (bleach) dropwise at room temperature.
-
Monitor the reaction by TLC until the oxime spot disappears and a new product spot appears.
-
-
Workup and Purification:
-
Separate the organic (DCM) layer.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Purify the resulting solid by flash chromatography (EtOAc/hexanes) or recrystallization to yield pure this compound.
-
References
- Synthesis of 2-Hydroxy-5-methyl-3-nitrobenzaldehyde: An Essential Building Block for Novel Therapeutics. Benchchem.
- Synthesis of 2-Hydroxy-5-Nitrobenzaldehyde with Use of Lanthanum(III) and Cerium(III) Metal Salts. ResearchGate.
- 2-Hydroxy-5-nitrobenzaldehyde. Chem-Impex.
- Exploring the Diverse Applications of 2-Hydroxy-5-nitrobenzaldehyde in Chemical Industries. NINGBO INNO PHARMCHEM CO.,LTD.
- Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition. MDPI.
- Cascade oxime formation, cyclization to a nitrone, and intermolecular dipolar cycloaddition. Royal Society of Chemistry.
- New preparation method of 5-nitro-salicylaldehyde. Google Patents.
- Method for synthesizing 5-nitrosalicylaldehyde. Patsnap.
- 2-Hydroxy-5-nitrobenzaldehyde. Oakwood Chemical.
- Isoxazole synthesis. Organic Chemistry Portal.
- Method for preparing 5-nitrosalicylaldehyde. Google Patents.
- Isoxazolines from Nitro Compounds: Synthesis and Applications. ResearchGate.
- An In-depth Technical Guide to the Synthesis of 4-Chlorobenzo[d]isoxazole Starting Materials. Benchchem.
- Mastering Isoxazole Synthesis: A Guide for Novel Drug Development. Benchchem.
- 2-Hydroxy-5-nitrobenzaldehyde. National Institutes of Health.
- An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. National Institutes of Health.
- 2-Hydroxy-5-nitrobenzaldehyde. ResearchGate.
- Primary nitro compounds: progress in the synthesis of isoxazoles by condensation with aldehydes or activated ketones. Royal Society of Chemistry.
- Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry.
- Prepn process of 3-nitro salicylaldehyde. Google Patents.
- Utility of 3‐Nitroisoxazoles for Preparing Isoxazole Derivatives. ResearchGate.
- Primary Nitro Compounds: Progress in the Synthesis of Isoxazoles by Condensation with Aldehydes or Activated Ketones. ResearchGate.
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- 1. CN102633646B - New preparation method of 5-nitro-salicylaldehyde - Google Patents [patents.google.com]
- 2. CN103058874A - Method for preparing 5-nitrosalicylaldehyde - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. CN101020640A - Prepn process of 3-nitro salicylaldehyde - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
- 6. Method for synthesizing 5-nitrosalicylaldehyde - Eureka | Patsnap [eureka.patsnap.com]
Technical Support Center: Purification of 4-Nitrobenzo[d]isoxazole Derivatives
Welcome to the technical support center for the purification of 4-Nitrobenzo[d]isoxazole derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to address specific challenges encountered during the purification of this important class of compounds. The unique chemical properties of the this compound scaffold necessitate careful consideration of purification strategies to ensure high purity and yield.
I. Troubleshooting Guide: Common Purification Challenges
This section addresses specific issues that may arise during the purification of this compound derivatives and provides actionable solutions based on established chemical principles.
Issue 1: Low Recovery After Column Chromatography
Question: I am experiencing significant loss of my this compound derivative during silica gel column chromatography. What are the potential causes and how can I improve my yield?
Answer:
Low recovery from silica gel chromatography is a frequent challenge, often stemming from the interaction between the polar nitro group and the acidic nature of silica gel. This can lead to irreversible adsorption or on-column degradation.
Causality and Solutions:
-
Compound Instability on Silica: The acidic surface of silica gel can catalyze the decomposition of sensitive compounds. To assess this, run a 2D TLC. Spot your crude material on a TLC plate, run it in your chosen eluent, then turn the plate 90 degrees and run it again in the same eluent. If your compound is unstable, you will see degradation products that are not present in the original crude mixture.[1]
-
Solution 1: Deactivating the Silica Gel: Neutralize the acidic sites on the silica gel by pre-treating it with a base. This can be done by preparing a slurry of silica gel in your chosen solvent system containing a small amount of a volatile base, such as triethylamine (typically 0.1-1% v/v).[2] This "base-washed" silica can significantly reduce compound degradation.
-
Solution 2: Alternative Stationary Phases: If deactivation is insufficient, consider using a less acidic stationary phase like alumina (basic or neutral) or Florisil.[1] For highly polar derivatives, reversed-phase chromatography (C18 silica) might be a more suitable option.[3][4]
-
-
Poor Solubility in Eluent: If your compound has low solubility in the mobile phase, it may precipitate on the column, leading to poor elution and recovery.
-
Solution: Optimize Solvent System: Ensure your chosen eluent system fully dissolves your crude material at the concentration you are loading onto the column. You may need to employ a stronger (more polar) solvent system or consider a different solvent altogether.
-
-
Improper Column Packing or Loading: Air bubbles or cracks in the silica bed can lead to channeling, where the solvent and your compound bypass the stationary phase, resulting in poor separation and apparent loss of material. Overloading the column with too much crude material can also lead to broad peaks and poor separation.
-
Solution: Proper Technique: Pack the column carefully as a slurry to ensure a homogenous bed. Load your sample dissolved in a minimal amount of solvent or adsorbed onto a small amount of silica gel to ensure a concentrated starting band.[1]
-
Workflow for Troubleshooting Low Recovery
Caption: Troubleshooting workflow for low recovery in column chromatography.
Issue 2: Difficulty in Removing Colored Impurities
Question: My synthesized this compound derivative is a persistent yellow or brown color, even after initial purification attempts. How can I obtain a colorless product?
Answer:
Colored impurities in nitroaromatic compounds are common and can arise from starting materials, side products, or degradation.[5] These impurities are often highly colored and can be difficult to remove.
Causality and Solutions:
-
Presence of Nitro-phenolic or Oxidized Byproducts: The synthesis of nitroaromatic compounds can sometimes lead to the formation of nitrophenolic or other oxidized impurities, which are often colored.[6]
-
Solution 1: Alkaline Wash: Many of these acidic, colored impurities can be removed by an aqueous wash with a mild base.[6] Dissolve your crude product in an organic solvent like ethyl acetate or dichloromethane and wash it with a dilute aqueous solution of sodium bicarbonate or sodium carbonate. The acidic impurities will be deprotonated to form salts that are soluble in the aqueous layer, which can then be separated.
-
Solution 2: Activated Carbon Treatment: For stubborn colored impurities, treatment with activated carbon can be effective. Dissolve the crude product in a suitable solvent, add a small amount of activated carbon (charcoal), heat the mixture gently, and then filter it through a pad of Celite to remove the carbon. Be aware that activated carbon can also adsorb your desired product, so use it sparingly and you may experience some yield loss.
-
-
Formation of Color-Forming Bodies: Some impurities may be colorless initially but can develop color upon standing or exposure to heat and oxygen.[5]
-
Solution: Polymerization of Impurities: A historical method for purifying nitroaliphatic compounds involves inducing the polymerization of color-forming bodies, which are often unsaturated compounds.[5] This can be achieved by treating the impure compound with a polymerization-inducing agent, followed by distillation to separate the desired product from the non-volatile polymerized impurities.[5] This approach should be used with caution and may require significant optimization.
-
Issue 3: Co-elution of Structurally Similar Impurities during HPLC
Question: I am using reverse-phase HPLC to purify my this compound derivative, but I am struggling to separate it from a closely eluting impurity. What strategies can I use to improve the resolution?
Answer:
The separation of structurally similar nitroaromatic compounds, such as isomers, can be challenging due to their similar polarities and retention times on standard HPLC columns.[3][4]
Causality and Solutions:
-
Insufficient Selectivity of the Stationary Phase: A standard C18 column primarily separates compounds based on hydrophobicity. If your product and impurity have very similar hydrophobicities, a C18 column may not provide adequate resolution.
-
Solution 1: Phenyl-Hexyl Column: For aromatic compounds, a Phenyl-Hexyl stationary phase can offer an alternative separation mechanism.[3] In addition to hydrophobic interactions, π-π interactions between the phenyl groups of the stationary phase and the aromatic rings of your analytes can enhance separation.[3]
-
Solution 2: Tandem Columns: In some cases, using two different columns in series, such as a C18 and a cyanopropyl (CN) column, can provide the necessary selectivity to resolve difficult-to-separate compounds.[4][7]
-
-
Suboptimal Mobile Phase Composition: The choice of organic modifier and additives in the mobile phase can significantly impact selectivity.
-
Solution: Method Development: Systematically scout different mobile phase compositions. For example, compare the separation using acetonitrile versus methanol as the organic modifier.[3] Sometimes a mixture of both can provide better results. Also, consider the effect of additives like formic acid, which can improve peak shape for certain compounds.[7]
-
HPLC Method Development Strategy
| Parameter | Initial Condition | Alternative 1 | Alternative 2 | Rationale |
| Column | C18 | Phenyl-Hexyl | C18 + CN (in series) | Introduce different separation mechanisms (π-π interactions).[3][4][7] |
| Organic Modifier | Acetonitrile | Methanol | Acetonitrile/Methanol mixture | Different solvents can alter selectivity.[3] |
| Gradient | Standard Gradient | Shallower Gradient | Isocratic Hold | A shallower gradient can improve resolution of closely eluting peaks. |
| Additive | None | 0.1% Formic Acid | 0.1% Trifluoroacetic Acid | Can improve peak shape and alter retention times.[7] |
II. Frequently Asked Questions (FAQs)
Q1: Is recrystallization a suitable purification technique for this compound derivatives?
A1: Yes, recrystallization can be a very effective method for purifying solid this compound derivatives, especially for removing small amounts of impurities.[2][8] The key is to find a suitable solvent or solvent system in which your product has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities remain soluble at all temperatures.
Step-by-Step Recrystallization Protocol:
-
Solvent Selection: Test the solubility of your crude product in a range of solvents (e.g., ethanol, methanol, ethyl acetate, toluene, hexanes) to find a suitable one. A good recrystallization solvent will dissolve the compound when hot but not when cold.[9][10]
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add the minimum amount of boiling solvent to just dissolve it completely.[10]
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.[8]
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[10] Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.[11]
-
Isolation: Collect the crystals by vacuum filtration using a Hirsch or Büchner funnel.[11]
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities from the crystal surfaces.[11]
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Q2: My this compound derivative is an oil. Can I still use chromatography?
A2: Absolutely. Column chromatography is a standard technique for purifying oils. The key is to select an appropriate solvent system that provides good separation on a TLC plate first. For oily products, it is often advantageous to load the sample onto the column adsorbed to a small amount of silica gel rather than dissolving it in a solvent. This "dry loading" method can lead to sharper bands and better separation.[1]
Q3: Are there any specific safety precautions I should take when purifying nitroaromatic compounds?
A3: Yes. Nitroaromatic compounds can be toxic and are readily absorbed through the skin.[12] Some are also thermally sensitive. Always handle these compounds in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid heating these compounds to high temperatures unless their thermal stability is known.
Q4: Can I use acid-base extraction for purification?
A4: Acid-base extraction is generally not suitable for purifying this compound derivatives themselves, as the isoxazole ring and the nitro group do not have significant basic or acidic properties under typical extraction conditions. However, as mentioned in the troubleshooting section, a basic wash can be very effective for removing acidic impurities.[6][13]
III. References
-
Agilent Technologies. (n.d.). Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Colum. Retrieved from Agilent.
-
Benchchem. (n.d.). Technical Support Center: Troubleshooting Incomplete Reduction of Nitro Groups to Amines. Retrieved from Benchchem.
-
Chemistry Stack Exchange. (2014, December 22). How do I purify the resulting compound after a nitro- to amine-group reduction? Retrieved from Chemistry Stack Exchange.
-
SLS. (n.d.). HPLC Separation Guide. Retrieved from SLS.
-
U.S. Environmental Protection Agency. (n.d.). Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC). Retrieved from EPA.
-
Reddit. (2022, April 12). Struggling with the purification of a nitroaldol product. Retrieved from r/OrganicChemistry.
-
University of California, Irvine. (n.d.). Recrystallization 2. Retrieved from UCI Department of Chemistry.
-
MicroSolv Technology Corporation. (n.d.). Nitroaromatic and Nitroamine Explosives Analyzed with HPLC. Retrieved from MicroSolv.
-
Yap, M. G. S., et al. (n.d.). Analysis of nitroaromatics in aqueous samples by capillary supercritical fluid chromatography.
-
Vanderbilt, B. M. (1941). U.S. Patent No. 2,229,532. Washington, DC: U.S. Patent and Trademark Office.
-
E. I. Du Pont De Nemours and Company. (2016). Method of purifying nitrated aromatic compounds from a nitration process. Google Patents.
-
University of Colorado Boulder. (n.d.). Recrystallization. Retrieved from CU Boulder Department of Chemistry.
-
University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Retrieved from Rochester Department of Chemistry.
-
Organic Chemistry at SD Miramar College. (2017, September 9). Recrystallization - Organic Chemistry Lab Technique [Video]. YouTube.
-
Zhang, Y., et al. (2022). Discovery of 4-nitro-3-phenylisoxazole derivatives as potent antibacterial agents derived from the studies of [3 + 2] cycloaddition. RSC Advances, 12(35), 22963-22969.
-
Arkema France. (2006). Method for the recrystallisation and/or purification of azo-type compounds. Google Patents.
-
University of Rochester. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from Rochester Department of Chemistry.
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- 3. agilent.com [agilent.com]
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- 5. US2229532A - Process for the purification of nitro aliphatic compounds - Google Patents [patents.google.com]
- 6. WO2016198921A1 - Method of purifying nitrated aromatic compounds from a nitration process - Google Patents [patents.google.com]
- 7. Nitroaromatic and Nitroamine Explosives Analyzed with HPLC - AppNote [mtc-usa.com]
- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 9. Tips & Tricks [chem.rochester.edu]
- 10. m.youtube.com [m.youtube.com]
- 11. people.chem.umass.edu [people.chem.umass.edu]
- 12. tandfonline.com [tandfonline.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: A Researcher's Guide to Handling 4-Nitrobenzo[d]isoxazole and Preventing Degradation
Welcome to the technical support guide for 4-Nitrobenzo[d]isoxazole. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges associated with the stability of this compound. Our goal is to ensure the integrity of your experiments by helping you mitigate potential degradation pathways.
The this compound molecule, while a valuable building block, contains two key structural motifs that render it susceptible to degradation: the isoxazole ring and the nitroaromatic system. Understanding the vulnerabilities of these functional groups is paramount to successful experimentation. This guide provides field-proven insights and protocols to maintain the compound's stability.
Section 1: Frequently Asked Questions (FAQs) - Quick Reference
Q1: What are the ideal storage conditions for this compound? A1: For maximum stability, this compound should be stored at 2-8°C under an inert gas atmosphere, such as nitrogen or argon.[1][2] It should also be rigorously protected from light. The combination of cold temperature, an inert environment, and darkness addresses the primary risks of thermal, oxidative, and photodegradation.
Q2: My reaction yield is consistently low when using this compound. What is the most likely cause of degradation? A2: The most common culprits for low yields are pH- and light-induced degradation. The isoxazole ring is particularly susceptible to opening under basic (alkaline) conditions.[3] Additionally, the nitroaromatic system makes the molecule prone to degradation upon exposure to UV or even ambient light.[4]
Q3: Is this compound sensitive to air or moisture? A3: Yes, the recommendation to store it under an inert gas suggests a potential sensitivity to atmospheric oxygen and/or moisture.[1] Oxidative processes can affect the nitro group, while moisture can facilitate hydrolysis, especially if acidic or basic impurities are present. Always handle the compound in a dry, inert environment where possible.
Q4: What general class of reagents should I be cautious with when using this compound? A4: Exercise extreme caution with strong bases (e.g., NaOH, KOH, alkoxides) and strong reducing agents (e.g., sodium borohydride, catalytic hydrogenation). Strong bases can rapidly catalyze the cleavage of the isoxazole ring.[3] Reducing agents can transform the nitro group into various other functionalities (nitroso, hydroxylamino, amino), leading to a mixture of unwanted byproducts.[5]
Section 2: In-Depth Troubleshooting Guide
This guide addresses specific issues that may arise during experimentation.
Problem 1: Low or No Yield of Desired Product After Reaction
If you observe significant loss of your starting material without conversion to the desired product, one of the following degradation pathways is likely occurring during the reaction itself.
-
Possible Cause A: pH-Induced Degradation
-
Causality: The isoxazole ring is an electron-deficient heterocycle. It is highly susceptible to nucleophilic attack, which is often catalyzed by base. Under basic conditions, hydroxide ions or other nucleophiles can attack the C-O or N-O bond of the ring, leading to an irreversible ring-opening reaction.[3] While more stable under acidic conditions, very low pH (<3.5) can also promote acid-catalyzed hydrolysis.[6]
-
Troubleshooting & Optimization:
-
Monitor Reaction pH: If your reaction involves acidic or basic reagents, monitor the pH throughout the process.
-
Use Non-Nucleophilic Bases: If a base is required, opt for sterically hindered, non-nucleophilic bases (e.g., DBU, DIPEA) over strong nucleophilic bases like hydroxides or alkoxides.
-
Buffer the System: If compatible with your reaction chemistry, use a buffer to maintain a neutral or mildly acidic pH (e.g., pH 4-6), where many isoxazoles exhibit maximal stability.[7]
-
Temperature Control: Base-catalyzed degradation is often accelerated by heat.[3] Run reactions at the lowest possible temperature that still allows for an acceptable reaction rate.
-
-
-
Possible Cause B: Photodegradation
-
Causality: Nitroaromatic compounds are known to be photolabile.[4] Upon absorption of light (especially UV), the nitro group can be excited, leading to radical reactions, reduction, or rearrangement, ultimately destroying the molecule.[8]
-
Troubleshooting & Optimization:
-
Protect from Light: Conduct all experiments in amber glass vials or flasks.
-
Cover Equipment: Wrap your reaction setup, including any chromatography columns or collection flasks, in aluminum foil.
-
Minimize Exposure: Work in a dimly lit area and avoid direct sunlight exposure for even short periods.
-
-
Problem 2: Product Degrades During Workup or Purification
Sometimes a reaction proceeds cleanly, but the product is lost during the subsequent isolation steps.
-
Possible Cause A: Sensitivity to Aqueous Acid/Base Wash
-
Causality: Standard workup procedures often involve washing with aqueous solutions of acid (e.g., 1M HCl) or base (e.g., sat. NaHCO₃). As discussed, these conditions can be detrimental to the isoxazole ring.[3][9]
-
Troubleshooting & Optimization:
-
Pre-Workup Stability Test: Before working up the entire batch, take a small aliquot of the crude reaction mixture and test its stability to your planned aqueous wash by spotting it on a TLC plate before and after the wash.[9]
-
Use Milder Conditions: Wash with water or brine instead of strong acid or base. If a base is needed to neutralize acid, use a carefully controlled addition of a dilute bicarbonate solution.
-
Minimize Contact Time: Perform extractions quickly and do not let the organic layer remain in contact with the aqueous phase for extended periods.
-
-
-
Possible Cause B: Degradation on Silica Gel
-
Causality: Standard silica gel is slightly acidic and can act as a catalyst for degradation of sensitive compounds. The high surface area and prolonged contact time during column chromatography can exacerbate this issue.
-
Troubleshooting & Optimization:
-
Use Deactivated Silica: Prepare a slurry of silica gel with a small percentage of a neutralizing agent like triethylamine (~1%) in your eluent and then pack the column. This will neutralize the acidic sites.
-
Alternative Stationary Phases: Consider using a less acidic stationary phase, such as neutral alumina or Florisil.
-
Non-Chromatographic Purification: If possible, purify the compound by crystallization or trituration to avoid contact with stationary phases altogether.
-
-
Section 3: Core Stability Profile & Key Parameters
Understanding the inherent stability limits of this compound is crucial for designing robust experimental protocols.
Primary Degradation Pathways Visualization
The following diagram illustrates the three main routes of degradation for this compound.
Caption: Primary degradation pathways for this compound.
Data Summary Tables
The following tables summarize the stability profile and chemical compatibility.
Table 1: pH Stability Profile
| pH Range | Condition | Stability | Primary Degradation Pathway | Recommendation |
| < 3.5 | Strongly Acidic | Moderate to Low | Acid-catalyzed ring hydrolysis[6] | Avoid prolonged exposure to strong, non-volatile acids. |
| 4 - 6.5 | Mildly Acidic / Neutral | High | Minimal degradation | Optimal pH range for handling and reactions.[7] |
| > 8.0 | Basic / Alkaline | Very Low | Base-catalyzed isoxazole ring opening[3] | Strictly avoid strong bases. Use non-nucleophilic bases if necessary. |
Table 2: Chemical Compatibility Guide
| Reagent Class | Compatibility | Rationale |
| Strong Oxidizing Agents | Fair | The aromatic system is somewhat deactivated, but strong oxidizers can still lead to side reactions. Use with caution. |
| Strong Reducing Agents | Avoid | The nitro group is readily reduced, leading to a loss of the starting material.[5] |
| Strong Nucleophilic Bases | Avoid | Rapidly catalyzes the degradation of the isoxazole ring.[3] |
| Non-Nucleophilic Bases | Good | Generally safe for use when a base is required. |
| Protic Solvents (e.g., Alcohols) | Good | Generally compatible, but ensure the solvent is neutral and free of acidic or basic impurities. |
| Aprotic Solvents (e.g., THF, DCM) | Excellent | Recommended for dissolving and reacting the compound. Ensure solvents are anhydrous. |
| Light (UV and Ambient) | Avoid | The nitroaromatic structure is inherently photosensitive.[4][10] |
Section 4: Recommended Protocols & Workflows
Protocol 4.1: General Handling and Stock Solution Preparation
-
Environment: Handle the solid compound inside a glove box or on a bench under a gentle stream of inert gas (N₂ or Ar).
-
Weighing: Use a pre-dried, amber glass vial for weighing the compound.
-
Solvent Addition: Add anhydrous, neutral aprotic solvent (e.g., DMSO, DMF, Acetonitrile) via a syringe through a septum to the vial.
-
Dissolution: Gently swirl or sonicate at room temperature until fully dissolved. Avoid heating.
-
Storage: Tightly seal the vial, wrap it in aluminum foil, and store at 2-8°C. For long-term storage, flush the headspace with inert gas before sealing.
Troubleshooting Workflow for Failed Reactions
Use this decision tree to diagnose the root cause of experimental failure.
Sources
- 1. This compound | 1823353-28-1 [amp.chemicalbook.com]
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- 5. Biodegradation of nitroaromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 7. The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Photophysical properties and photostability of novel benzothiazole-based D-π-A-π-D systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Troubleshooting [chem.rochester.edu]
- 10. ema.europa.eu [ema.europa.eu]
Technical Support Center: Optimizing Isoxazole Photocrosslinking
Welcome, researchers and drug development professionals, to the technical support center for isoxazole photocrosslinking. As a novel method that harnesses the intrinsic photochemistry of a common medicinal chemistry motif, isoxazole crosslinking offers a minimalist approach to identifying small molecule-protein interactions without the need for bulky, extrinsic photoreactive groups.[1][2][3][4][5] This guide, structured by a Senior Application Scientist, provides in-depth technical advice, troubleshooting protocols, and answers to frequently asked questions to ensure the success of your experiments.
Section 1: The "Why" and "How" of Isoxazole Photocrosslinking
Q1: What is isoxazole photocrosslinking and why should I use it?
Isoxazole photocrosslinking is a powerful photoaffinity labeling (PAL) technique used to create covalent bonds between a small molecule probe containing an isoxazole moiety and its target protein upon exposure to ultraviolet (UV) light.[2][6] Unlike traditional methods that rely on attaching well-known photophores like diazirines or benzophenones, this technique utilizes the inherent photoreactivity of the isoxazole ring itself.[1][5]
The primary advantages are:
-
Minimal Perturbation: Isoxazole is a common heterocycle in medicinal chemistry.[1][2] Using it as a "native" or "embedded" photocrosslinker means you can often study your actual drug candidate or a very close analog, minimizing structural changes that might alter its biological activity or binding affinity.[6][7]
-
Simplified Synthesis: It eliminates the often complex synthetic steps required to append a traditional photocrosslinking group to your molecule of interest.[1]
Q2: What is the underlying mechanism of isoxazole photocrosslinking?
The process is initiated by UV irradiation, which activates the isoxazole ring. The labile N-O bond within the isoxazole ring breaks upon absorbing UV energy, leading to the formation of high-energy, reactive intermediates such as nitrenes and azirines.[1][2] These transient species are highly reactive and can readily insert into nearby C-H and N-H bonds on the target protein, forming a stable, covalent crosslink. This effectively "captures" the binding interaction.
Caption: Mechanism of Isoxazole Photocrosslinking.
Section 2: Critical Experimental Parameters
Optimizing your experiment requires careful consideration of several key factors. Irradiation time is critical, but it is interdependent with other variables.
Q3: What is the optimal UV wavelength for isoxazole activation?
The most effective wavelength for activating the isoxazole moiety is 254 nm .[1][8] Studies have shown that longer wavelengths, such as 365 nm or 427 nm, result in significantly decreased labeling efficiency.[1][2][8] Therefore, a UV source that provides strong emission at 254 nm is essential.
Q4: What type of UV lamp should I use?
The choice of lamp is crucial as it dictates the intensity and specificity of the light.
| Lamp Type | Wavelength Characteristics | Advantages | Disadvantages |
| Low-Pressure Mercury Lamp | Emits primarily at 254 nm (monochromatic)[9] | Inexpensive, provides the optimal wavelength.[10] | Lower intensity, may require longer irradiation times. |
| Medium/High-Pressure Mercury Lamp | Emits across a broad UV spectrum (250-450 nm)[9] | High intensity, can shorten irradiation times. | Broad spectrum can cause non-specific reactions and photodamage; generates significant heat requiring cooling.[10] |
| UV LED | Emits at a specific, narrow wavelength[10][11] | High efficiency, narrow bandwidth reduces side reactions, long lifespan, low heat output.[10][11] | Higher initial cost; ensure availability of 254 nm LEDs. |
For isoxazole crosslinking, a low-pressure mercury lamp or a 254 nm UV LED is highly recommended to maximize specificity and minimize potential damage to your biological sample.[10]
Section 3: The Core Task: Optimizing Irradiation Time
The central challenge in any photocrosslinking experiment is to find the "sweet spot" for irradiation time—long enough to achieve efficient crosslinking but short enough to prevent sample degradation.
Q5: Why is optimizing the irradiation time so critical?
-
Under-exposure: Insufficient UV exposure will lead to a low yield of crosslinked product, making detection and subsequent analysis difficult or impossible.
-
Over-exposure: Prolonged exposure to high-energy 254 nm UV light can cause significant damage to biomolecules.[12][13] This can manifest as protein denaturation or degradation, leading to loss of signal, non-specific aggregation, and potentially misleading results.[14][15] One study noted a time-dependent decrease in protein banding on a gel with prolonged UV exposure, indicating degradation.[8]
Q6: How do I perform an irradiation time-course experiment?
The most reliable method to determine the optimal irradiation time is to perform a time-course experiment.[16] This involves setting up multiple identical reactions and irradiating them for different durations.
Caption: Workflow for an Irradiation Time-Course Experiment.
Protocol: Optimizing Irradiation Time
-
Sample Preparation:
-
Prepare a master mix of your target protein and isoxazole probe at the desired concentrations in your reaction buffer.
-
Aliquot the master mix into multiple UV-transparent vessels (e.g., quartz cuvettes or thin-walled PCR tubes). Prepare at least 6-8 identical samples. Include a "0 minutes" no-UV control.
-
-
Irradiation:
-
Place your samples in a UV crosslinker instrument (e.g., a Stratalinker) or at a fixed, measured distance from your UV lamp.[17] Consistency in distance and sample geometry is critical.
-
Irradiate the samples for a range of times. A good starting range is 0, 2, 5, 10, 15, 20, and 30 minutes.[18] One study identified ~10 minutes as optimal for their system.[8]
-
If your lamp intensity is low, you may need to extend these times.[17]
-
-
Analysis:
-
After irradiation, quench the reaction (if necessary) and prepare the samples for SDS-PAGE.
-
If your isoxazole probe includes a bio-orthogonal handle (e.g., an alkyne), perform a click chemistry reaction to attach a reporter tag like a fluorophore (e.g., Alexa Fluor 488) or biotin.[1][2]
-
Run the samples on an SDS-PAGE gel.
-
Visualize the results:
-
Fluorescence Scan: If you used a fluorescent tag, scan the gel to visualize the crosslinked product, which should appear as a new, higher molecular weight band.
-
Western Blot: If you used a biotin tag or have an antibody for your protein, perform a Western blot.
-
Coomassie/Total Protein Stain: Always stain the gel with Coomassie Blue or a total protein stain.[2] This is crucial for assessing protein integrity.
-
-
-
Interpretation:
-
Crosslinking Efficiency: The intensity of the higher molecular weight crosslinked band should increase with irradiation time up to a certain point.
-
Protein Degradation: On the total protein stain, observe the band corresponding to your unmodified protein. A decrease in its intensity or the appearance of smeary, lower molecular weight bands at longer time points indicates degradation.[8]
-
Select the Optimum Time: The optimal irradiation time is the one that provides the strongest crosslinking signal before significant protein degradation is observed.
-
Section 4: Troubleshooting Guide
Even with optimized parameters, challenges can arise. This section addresses common problems in a Q&A format.
Sources
- 1. biorxiv.org [biorxiv.org]
- 2. Harnessing the Intrinsic Photochemistry of Isoxazoles for the Development of Chemoproteomic Crosslinking Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Harnessing the intrinsic photochemistry of isoxazoles for the development of chemoproteomic crosslinking methods - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Harnessing the intrinsic photochemistry of isoxazoles for the development of chemoproteomic crosslinking methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Developing Isoxazole as a Native Photo-Cross-Linker for Photoaffinity Labeling and Chemoproteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. techinstro.com [techinstro.com]
- 10. researchgate.net [researchgate.net]
- 11. Photochemistry - Phoseon Technology Innovative LED Solutions [phoseon.com]
- 12. Photodegradation - Wikipedia [en.wikipedia.org]
- 13. Illuminating Life’s Origins: UV Photochemistry in Abiotic Synthesis of Biomolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Optimisation of UV irradiation as a binding site conserving method for crosslinking collagen-based scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. UV Crosslinking Protocol and Tips - OkaSciences [okasciences.com]
- 18. benchchem.com [benchchem.com]
Technical Support Center: Navigating the Challenges of Scaling Up Benzo[d]isoxazole-3-carboxylic Acid Synthesis
Welcome to the Technical Support Center for the synthesis of benzo[d]isoxazole-3-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the scale-up of this important heterocyclic compound. Benzo[d]isoxazole-3-carboxylic acid is a key building block in medicinal chemistry, and its efficient synthesis at scale is critical for advancing pharmaceutical research and development. This guide offers practical, field-proven insights to help you navigate the complexities of moving from the lab bench to pilot and production scales.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route to benzo[d]isoxazole-3-carboxylic acid?
A1: The most prevalent and industrially viable route for the synthesis of benzo[d]isoxazole-3-carboxylic acid is the reductive cyclization of 2-hydroxy-3-nitrobenzoic acid. This two-step, one-pot process is favored for its use of readily available and cost-effective starting materials. The synthesis involves the reduction of the nitro group to a hydroxylamine or nitroso intermediate, which then undergoes intramolecular cyclization to form the desired benzisoxazole ring.
Q2: What are the primary safety concerns when scaling up this synthesis?
A2: The primary safety concerns revolve around the nitro reduction step, which is highly exothermic.[1] Careful thermal management is crucial to prevent runaway reactions. The choice of reducing agent also introduces specific hazards; for example, catalytic hydrogenation with hydrogen gas requires specialized equipment to handle flammable and potentially explosive gas mixtures under pressure. Metal-based reductions can also be pyrophoric or produce flammable hydrogen gas. A thorough process safety assessment is essential before any scale-up.
Q3: Is decarboxylation of benzo[d]isoxazole-3-carboxylic acid a significant issue?
Q4: What are the typical yields and purity I can expect at a larger scale?
A4: With an optimized process, yields for the synthesis of benzo[d]isoxazole-3-carboxylic acid can be in the range of 80-90%. Purity of >99% is achievable with appropriate purification methods. However, yields and purity can be significantly impacted by the efficiency of heat and mass transfer at a larger scale, so direct extrapolation from lab-scale results is not always accurate.
Scalable Synthesis Protocol: Reductive Cyclization of 2-Hydroxy-3-nitrobenzoic Acid
This section details a robust and scalable protocol for the synthesis of benzo[d]isoxazole-3-carboxylic acid.
Diagram of the Synthetic Workflow
Caption: Workflow for the scalable synthesis of benzo[d]isoxazole-3-carboxylic acid.
Step-by-Step Methodology
Materials:
-
2-Hydroxy-3-nitrobenzoic acid
-
Iron powder (fine grade)
-
Ammonium chloride (NH₄Cl)
-
Ethanol
-
Deionized water
-
Hydrochloric acid (HCl)
Procedure:
-
Reaction Setup: In a suitably sized reactor equipped with a mechanical stirrer, reflux condenser, and temperature probe, charge a mixture of deionized water and ethanol (e.g., a 1:1 to 2:1 v/v ratio).
-
Addition of Reactants: To the solvent mixture, add 2-hydroxy-3-nitrobenzoic acid (1 equivalent), followed by ammonium chloride (catalytic amount, e.g., 0.1-0.2 equivalents), and finally, portion-wise addition of iron powder (3-5 equivalents). The portion-wise addition of iron is critical to control the initial exotherm.
-
Reductive Cyclization: Heat the reaction mixture to reflux (typically 80-90 °C) with vigorous stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) by observing the disappearance of the starting material. The reaction is typically complete within 4-8 hours.
-
Work-up: Once the reaction is complete, perform a hot filtration to remove the iron salts. The filter cake should be washed with a hot mixture of water and ethanol to ensure complete recovery of the product.
-
Product Isolation: Transfer the filtrate to a clean vessel and cool to room temperature. Acidify the filtrate with concentrated hydrochloric acid to a pH of approximately 1-2. The product will precipitate out of the solution.
-
Purification: The precipitated product is collected by filtration, washed with cold deionized water to remove inorganic impurities, and dried under vacuum. For higher purity, the crude product can be recrystallized from a suitable solvent system, such as an ethanol/water mixture.
Troubleshooting Guide
This section addresses common issues encountered during the scale-up of benzo[d]isoxazole-3-carboxylic acid synthesis.
| Issue | Potential Cause(s) | Troubleshooting & Optimization |
| Low Yield | - Incomplete reaction. - Product loss during work-up. - Inefficient mixing. | - Monitor the reaction to completion using TLC or HPLC. - Ensure the filter cake is thoroughly washed during the hot filtration. - At a larger scale, ensure the stirring is adequate to keep the iron powder suspended. |
| Product Purity Issues | - Incomplete removal of iron salts. - Presence of unreacted starting material. - Formation of side products. | - Ensure the hot filtration is performed efficiently. A second filtration may be necessary. - Optimize reaction time and temperature to ensure complete conversion. - The primary side product is often the corresponding amine from over-reduction. This can be minimized by careful control of the reaction conditions. |
| Exothermic Runaway | - Too rapid addition of the reducing agent. - Inadequate cooling capacity of the reactor. | - Add the iron powder in small portions, monitoring the internal temperature closely. - Ensure the reactor's cooling system is sufficient for the scale of the reaction. Perform a reaction calorimetry study before scaling up. |
| Potential Decarboxylation | - Excessive temperature during reaction or work-up. - Prolonged drying at high temperatures. | - Maintain the reflux temperature as gently as possible. - Dry the final product under vacuum at a moderate temperature (e.g., 50-60 °C). |
Diagram of Troubleshooting Logic
Caption: A logical workflow for troubleshooting common scale-up issues.
Data Summary: Lab vs. Pilot Scale
The following table provides a hypothetical comparison of key parameters between a lab-scale and a pilot-scale synthesis. Actual results will vary depending on the specific equipment and process parameters.
| Parameter | Lab Scale (10 g) | Pilot Scale (1 kg) | Key Considerations for Scale-Up |
| Yield | 85-90% | 80-85% | Heat and mass transfer limitations can slightly lower yields at a larger scale. |
| Purity (by HPLC) | >99% | >99% | With optimized purification, high purity can be maintained. |
| Reaction Time | 4-6 hours | 6-8 hours | Slower heating and cooling rates at a larger scale can extend the overall reaction time. |
| Solvent Volume | ~200 mL | ~20 L | Solvent handling and recovery become more significant at a larger scale. |
| Temperature Control | ± 1 °C | ± 3-5 °C | Maintaining precise temperature control is more challenging in larger reactors. |
Conclusion
The synthesis of benzo[d]isoxazole-3-carboxylic acid is a well-established process that can be successfully scaled up with careful planning and execution. The key to a successful scale-up lies in understanding the thermodynamics of the reaction, particularly the exotherm of the nitro reduction, and in optimizing the process parameters to ensure efficient heat and mass transfer. By following the guidelines and troubleshooting advice provided in this technical support center, researchers and drug development professionals can confidently navigate the challenges of producing this valuable compound at a larger scale.
References
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. Nitro Reduction. [Link]
Sources
Validation & Comparative
A Researcher's Guide to the Experimental Validation of 4-Nitrobenzo[d]isoxazole: A Comparative Approach
In the landscape of modern drug discovery and materials science, the robust characterization of novel heterocyclic compounds is paramount. 4-Nitrobenzo[d]isoxazole, a molecule of significant interest due to its potential biological activities and utility as a synthetic intermediate, is no exception. This guide provides an in-depth, experience-driven approach to the experimental validation of this compound, moving beyond mere procedural steps to explain the underlying scientific rationale. We will compare its expected analytical data with a closely related analogue, 7-Nitrobenzo[c]isoxazole, to provide a clear framework for data interpretation and quality assessment.
The Significance of Rigorous Validation
In the field, the adage "trust but verify" is a critical mantra. The synthesis of a target molecule is only the beginning; its structural confirmation and purity assessment are the bedrock upon which all subsequent biological or material science data are built. An improperly characterized compound can lead to misleading results, wasted resources, and a lack of reproducibility. This guide is designed to equip researchers with the tools to confidently validate their experimental outcomes for this compound.
Physicochemical Characterization: The First Line of Inquiry
The initial step in validating a newly synthesized batch of this compound is a thorough physicochemical characterization. This involves a suite of spectroscopic and chromatographic techniques to confirm the molecular structure and assess purity.
Spectroscopic Analysis
A combination of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) provides a comprehensive picture of the molecule's structure.
| Technique | This compound (Expected Data) | 7-Nitrobenzo[c]isoxazole (Comparative Data) | Rationale and Interpretation |
| ¹H NMR | Aromatic protons in the range of δ 7.5-8.5 ppm. The number of signals and their splitting patterns will be indicative of the substitution on the benzene ring. | Similar aromatic region, but with distinct chemical shifts and coupling constants due to the different positioning of the nitro group and the isoxazole ring nitrogen. | ¹H NMR is crucial for confirming the proton environment of the molecule. Discrepancies in chemical shifts or splitting patterns can indicate the presence of isomers or impurities. |
| ¹³C NMR | Aromatic carbons typically appear between δ 110-160 ppm. The carbon bearing the nitro group will be significantly deshielded. The isoxazole ring carbons will have characteristic shifts. | The chemical shifts of the aromatic and heterocyclic carbons will differ from this compound, providing a clear distinction between the two isomers. | ¹³C NMR complements ¹H NMR by providing information on the carbon skeleton. The number of distinct carbon signals is a good indicator of molecular symmetry. |
| FT-IR (cm⁻¹) | ~1520-1560 (asymmetric NO₂ stretch), ~1340-1360 (symmetric NO₂ stretch), ~1600-1620 (C=N stretch), ~1450-1500 (aromatic C=C stretch). | Similar characteristic peaks for the nitro and aromatic functionalities. Subtle shifts may be observed due to the different electronic environment. | IR spectroscopy is excellent for identifying key functional groups. The strong absorbances of the nitro group are particularly diagnostic. |
| Mass Spec (MS) | The molecular ion peak (M+) corresponding to the exact mass of C₇H₄N₂O₃. Fragmentation patterns may include the loss of NO₂. | The same molecular ion peak as this compound, as they are isomers. However, the relative abundances of fragment ions may differ. | High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition of the synthesized compound with high accuracy. |
Note: The expected NMR and IR data are based on typical values for similar nitroaromatic and benzisoxazole compounds found in the literature. Actual experimental values may vary slightly depending on the solvent and instrument used.
Chromatographic Analysis
Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are indispensable for assessing the purity of the compound.
-
TLC: A quick and effective method to monitor the progress of a reaction and to get a preliminary indication of purity. A single spot under UV visualization suggests a relatively pure compound.
-
HPLC: Provides a quantitative measure of purity. A single, sharp peak in the chromatogram is indicative of a high-purity sample. The use of a diode-array detector can also provide the UV-Vis spectrum of the peak, further aiding in identification.
Experimental Protocols: A Step-by-Step Guide with Rationale
The following are detailed protocols for the key validation experiments. The causality behind each step is explained to provide a deeper understanding of the process.
Protocol 1: Synthesis of this compound
The synthesis of benzisoxazoles often involves the cyclization of an appropriate precursor.[1] For this compound, a common route involves the intramolecular cyclization of an ortho-substituted nitro compound.
Diagram of Synthetic Workflow
Caption: Synthetic workflow for this compound.
Step-by-Step Methodology:
-
Dissolve the starting material (e.g., 2-fluoro-5-nitrobenzaldehyde oxime) in a suitable aprotic polar solvent like dimethylformamide (DMF).
-
Rationale: DMF is an excellent solvent for many organic compounds and can facilitate the nucleophilic aromatic substitution (SNAr) reaction.
-
-
Add a base , such as potassium carbonate (K₂CO₃), to the solution.
-
Rationale: The base deprotonates the oxime hydroxyl group, forming a more nucleophilic oximate anion.
-
-
Heat the reaction mixture to a temperature typically between 80-120 °C and monitor the reaction progress by TLC.
-
Rationale: Heating provides the necessary activation energy for the intramolecular cyclization to occur.
-
-
Perform an aqueous workup after the reaction is complete. This involves pouring the reaction mixture into water and extracting the product with an organic solvent like ethyl acetate.
-
Rationale: This step removes the DMF and inorganic salts from the organic product.
-
-
Purify the crude product using column chromatography on silica gel.
-
Rationale: This is a crucial step to remove any unreacted starting material and side products, yielding the pure this compound.
-
Protocol 2: ¹H and ¹³C NMR Spectroscopy
Diagram of NMR Workflow
Caption: Workflow for NMR spectroscopic analysis.
Step-by-Step Methodology:
-
Prepare the sample by dissolving a small amount (5-10 mg) of the purified product in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Rationale: Deuterated solvents are used to avoid large solvent signals in the ¹H NMR spectrum.
-
-
Set up the NMR spectrometer , including shimming the magnetic field to ensure homogeneity and tuning the probe to the correct frequencies for ¹H and ¹³C.
-
Rationale: Proper instrument setup is critical for obtaining high-resolution spectra.
-
-
Acquire the ¹H and ¹³C NMR spectra.
-
Rationale: These two experiments provide complementary information about the proton and carbon environments in the molecule.
-
-
Process the raw data using appropriate software. This includes Fourier transformation, phasing, and baseline correction.
-
Rationale: Data processing converts the acquired free induction decay (FID) into an interpretable spectrum.
-
-
Analyze the spectra by assigning the peaks to the corresponding atoms in the molecule, integrating the ¹H signals, and determining the coupling constants.
-
Rationale: This is the interpretive step where the experimental data is correlated with the expected molecular structure.
-
Reactivity and Stability Considerations
The nitro group in this compound significantly influences its reactivity. It is an electron-withdrawing group, which can make the benzene ring susceptible to nucleophilic aromatic substitution, although the isoxazole ring itself can be reactive under certain conditions. For instance, some benzisoxazoles have been shown to undergo ring-opening reactions in the presence of strong nucleophiles or under photolytic conditions.[2] Stability studies, such as monitoring the compound's purity by HPLC over time under different storage conditions (e.g., room temperature, refrigerated, protected from light), are also crucial for determining its shelf-life and appropriate handling procedures.
Comparison with an Alternative: 7-Nitrobenzo[c]isoxazole
To illustrate the importance of careful data analysis, let's consider a potential isomeric impurity or alternative compound, 7-Nitrobenzo[c]isoxazole.
| Property | This compound | 7-Nitrobenzo[c]isoxazole | Key Differentiator |
| Symmetry | Asymmetric | Asymmetric | - |
| ¹H NMR | Distinct set of chemical shifts and coupling constants for the three aromatic protons. | A different, but also distinct, set of chemical shifts and coupling constants for its three aromatic protons. | The precise positions and splitting patterns of the aromatic protons will be unique to each isomer. |
| Reactivity | The nitro group at the 4-position influences the electronic properties of the benzene and isoxazole rings in a specific manner. | The nitro group at the 7-position will have a different electronic influence, potentially leading to different reactivity in, for example, nucleophilic substitution reactions. | The position of the electron-withdrawing nitro group will dictate the regioselectivity of further chemical transformations. |
| Biological Activity | The specific arrangement of the nitro and isoxazole functionalities will determine its interaction with biological targets. | The altered geometry and electronic distribution will likely result in a different biological activity profile. | Structure-activity relationships (SAR) are highly sensitive to the spatial arrangement of functional groups. |
Conclusion
The validation of experimental results for a compound like this compound is a multi-faceted process that requires a combination of spectroscopic and chromatographic techniques, coupled with a sound understanding of the underlying chemical principles. By systematically applying the protocols outlined in this guide and carefully comparing the obtained data with that of known analogues, researchers can ensure the integrity of their findings and build a solid foundation for further investigations in drug discovery and materials science.
References
A Comparative Guide to Thiol Labeling Agents: 4-Nitrobenzo[d]isoxazole vs. The Field
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of proteomics, drug development, and biomedical research, the ability to selectively label and detect thiol groups (-SH) on cysteine residues is paramount. This functionality allows for the elucidation of protein structure, function, and dynamics. While a variety of thiol-reactive agents exist, each possesses distinct characteristics that render it more or less suitable for specific applications. This guide provides an in-depth, objective comparison of 4-Nitrobenzo[d]isoxazole (also known as 4-nitro-2,1,3-benzoxadiazole or NBD-X, where X is a leaving group) with other prominent classes of thiol labeling agents, supported by mechanistic insights and experimental considerations.
The Central Role of Thiol Labeling
The sulfhydryl group of cysteine is a unique and highly reactive nucleophile within proteins.[1] Its relatively low abundance compared to other nucleophilic residues, such as lysine, makes it an attractive target for site-specific modification.[2] This site-specificity is crucial for applications where preserving the biological activity or binding affinity of the protein is essential.[2][3] Thiol-reactive probes are instrumental in a range of applications, including:
-
Protein labeling and detection: Attaching fluorescent dyes or biotin for visualization and purification.
-
Enzyme kinetics and inhibition studies: Modifying active site cysteines to probe catalytic mechanisms.[4]
-
Conformational change analysis: Monitoring changes in the local environment of a cysteine residue.[2]
-
Antibody-drug conjugate (ADC) development: Linking cytotoxic drugs to antibodies for targeted therapy.[5]
This compound (NBD) Derivatives: A Closer Look
NBD-based reagents, such as 4-chloro-7-nitrobenzofurazan (NBD-Cl) and 4-fluoro-7-nitrobenzofurazan (NBD-F), are widely used for labeling thiols and amines.[6][7] They are initially non-fluorescent but form highly fluorescent adducts upon reaction with these nucleophiles.[6][7]
Mechanism of Action: The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The electron-withdrawing nitro group activates the aromatic ring, making it susceptible to attack by the thiolate anion of a cysteine residue. The halide (chloride or fluoride) acts as a leaving group, resulting in a stable thioether linkage.
Caption: Reaction of this compound with a thiol group.
Key Characteristics:
-
Fluorogenic Nature: The significant increase in fluorescence upon labeling provides a high signal-to-noise ratio.
-
Environmental Sensitivity: The fluorescence of NBD-adducts is often sensitive to the polarity of the local environment, which can be advantageous for studying conformational changes but may complicate quantification.[6]
-
Reactivity: NBD-F is considerably more reactive than NBD-Cl.[6] The reaction with thiols is typically performed at a near-neutral pH (7.0-7.5).[8]
-
Selectivity: While reactive towards thiols, NBD reagents can also react with primary and secondary amines, which can be a drawback if thiol-specific labeling is desired.[6][7]
-
Potential for Side Reactions: Studies have shown that the reaction of NBD-Cl with thiols can be complex, with the formation of multiple products, especially at pH values above 5.[9][10] Furthermore, NBD-thiol adducts can be susceptible to deactivation by hydrogen sulfide (H₂S), which can be a consideration in biological systems where H₂S is present.[11][12]
The Competitors: A Comparative Analysis
The selection of a thiol labeling agent is a critical experimental decision. Here, we compare NBD derivatives with other commonly used classes of reagents.
| Reagent Class | Example(s) | Mechanism | Advantages | Disadvantages |
| Nitrobenzo[d]isoxazoles | NBD-Cl, NBD-F | Nucleophilic Aromatic Substitution | Fluorogenic, environmentally sensitive fluorescence.[6] | Reacts with amines, potential for complex side reactions, H₂S sensitivity.[6][9][10][11][12] |
| Maleimides | Fluorescein-5-Maleimide, CF® Dyes | Michael Addition | High thiol selectivity at neutral pH, stable thioether bond.[3][13][14] | Potential for hydrolysis at higher pH, reversibility in the presence of excess thiols.[15] |
| Haloacetamides/Haloalkyls | Iodoacetamide (IAA), Bromoacetamide | SN2 Alkylation | Forms a very stable, irreversible thioether bond.[4][16] | Can react with other nucleophiles like histidine and methionine, less thiol-selective than maleimides.[8][17] |
| Pyridyl Disulfides | 4,4'-dipyridyldisulfide (4-DPS) | Thiol-Disulfide Exchange | Reversible labeling, allows for release of the labeled molecule.[1] | The disulfide bond is susceptible to reduction.[1] |
In-Depth Look at the Alternatives
Maleimides: The Thiol-Specific Workhorse
Maleimides are highly popular for their exceptional selectivity towards thiols at near-neutral pH (around 7.0).[13][14] They react via a Michael addition to form a stable thioether linkage.[17] This high selectivity makes them ideal for applications requiring precise targeting of cysteine residues.[3] However, the maleimide ring can undergo hydrolysis at higher pH, and the thioether bond can be reversible in the presence of a large excess of other thiols.[15]
Caption: SN2 reaction of a haloacetamide with a thiol.
Experimental Protocols: A Practical Guide
The success of any thiol labeling experiment hinges on a well-designed protocol. Below are generalized, step-by-step methodologies for labeling proteins with thiol-reactive probes.
General Protein Preparation for Thiol Labeling
Sources
- 1. Thiol Reactive Probes and Chemosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Introduction to Thiol Modification and Detection—Section 2.1 | Thermo Fisher Scientific - DE [thermofisher.com]
- 3. Quantitative Analysis of Thiols and Maleimides | AAT Bioquest [aatbio.com]
- 4. Iodoacetamide - Wikipedia [en.wikipedia.org]
- 5. Thiol Reactive Linkers | BroadPharm [broadpharm.com]
- 6. interchim.fr [interchim.fr]
- 7. NBD-Cl [4-Chloro-7-nitrobenzofurazan] *CAS 10199-89-0* | AAT Bioquest [aatbio.com]
- 8. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. Anomalous reaction of 4-chloro-7-nitrobenzofurazan with thiol compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anomalous reaction of 4-chloro-7-nitrobenzofurazan with thiol compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Hydrogen Sulfide Deactivates Common Nitrobenzofurazan-Based Fluorescent Thiol Labeling Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. lumiprobe.com [lumiprobe.com]
- 14. biotium.com [biotium.com]
- 15. Quantification of Thiols and Disulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Methods for the determination and quantification of the reactive thiol proteome - PMC [pmc.ncbi.nlm.nih.gov]
A Tale of Two Scaffolds: A Comparative Guide to NBD-F and 4-Nitrobenzo[d]isoxazole in Biological Chemistry
An in-depth analysis of the structural nuances that define function, from a premier fluorogenic agent to a stable medicinal chemistry scaffold.
Executive Summary
In the landscape of chemical biology and drug development, the precise modification and detection of biomolecules are paramount. Fluorescent labeling agents are indispensable tools in this endeavor, with 4-Fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) standing as a cornerstone reagent for the sensitive detection of amines and thiols. This guide presents a detailed comparative analysis of NBD-F and its structural isomer, 4-Nitrobenzo[d]isoxazole. While structurally similar, these molecules exhibit profoundly different chemical reactivity and utility. NBD-F is a classic example of a "turn-on" fluorogenic probe, which is non-fluorescent until it reacts with nucleophiles. In stark contrast, this compound does not function as a labeling agent but serves as a stable heterocyclic scaffold in medicinal chemistry. This guide will dissect the underlying structural and electronic differences that dictate these divergent functions, providing researchers with a clear understanding of the principles governing fluorogenic probe design and the versatile applications of heterocyclic chemistry.
Introduction: The Quest for Specificity and Signal
The covalent labeling of proteins, peptides, and other biomolecules is a fundamental technique for elucidating their function, localization, and interactions. An ideal labeling agent should be highly reactive and selective towards a specific functional group under physiological conditions, and the resulting adduct should possess desirable properties, such as fluorescence, for detection. NBD-F, and its chloro-analogue NBD-Cl, have long been favored reagents due to their fluorogenic nature; they are virtually non-fluorescent until they covalently bind to primary or secondary amines or thiols, yielding intensely fluorescent products.[1] This property minimizes background signal and allows for sensitive detection in complex biological matrices.[2] This guide explores the chemical basis for NBD-F's success by contrasting it with this compound, a compound that, despite its isomeric relationship, follows a completely different path of chemical utility.
Structural and Mechanistic Dissection
At first glance, the structures of NBD-F and this compound appear analogous. Both feature a nitro-substituted benzene ring fused to a five-membered heterocyclic ring containing nitrogen and oxygen. However, the arrangement of these atoms within the heterocycle is the critical determinant of their chemical behavior.
| Feature | 4-Fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) | This compound |
| Chemical Structure | ||
| Heterocyclic Core | Benzoxadiazole (Benzofurazan) | Benzisoxazole |
| Key Reactive Site | Carbon at position 4, activated by the nitro group and the benzoxadiazole ring, with fluorine as a good leaving group. | The benzisoxazole ring is relatively stable and aromatic. It does not present a readily available site for nucleophilic aromatic substitution in the same manner as NBD-F.[3][4] |
| Primary Utility | Fluorogenic labeling agent for amines and thiols.[5] | A stable scaffold for the synthesis of larger, bioactive molecules in medicinal chemistry.[3][6] |
The Fluorogenic Mechanism of NBD-F
The reactivity of NBD-F is a classic case of Nucleophilic Aromatic Substitution (SNAr). The potent electron-withdrawing nature of both the nitro group and the benzoxadiazole ring system makes the carbon atom attached to the fluorine highly electrophilic. This allows nucleophiles like the thiol group of cysteine or the amino group of lysine to attack this carbon, displacing the fluoride ion.[1]
This reaction is the key to its fluorogenic properties. The non-fluorescent NBD-F molecule is converted into a highly fluorescent NBD-amine or NBD-thiol adduct. This "turn-on" fluorescence is due to a change in the electronic structure of the molecule, creating an efficient Intramolecular Charge Transfer (ICT) system from the electron-donating amino or thioether group to the electron-accepting nitrobenzoxadiazole core.[7]
The Stability of the Benzisoxazole Scaffold
In contrast, the 1,2-benzisoxazole ring of this compound is a stable aromatic system.[4] While it possesses reactive sites, it does not undergo the same SNAr reaction as NBD-F. The N-O bond within the isoxazole ring can be cleaved under certain conditions, such as with a strong base (Kemp elimination) or via reduction, but this leads to ring-opening rather than simple substitution.[4][8] This inherent stability makes the benzisoxazole core a reliable building block for constructing more complex pharmaceutical compounds, where its structure contributes to the overall shape and electronic properties of the final drug molecule, such as the anticonvulsant zonisamide.[3][6]
Comparative Performance and Properties
A direct performance comparison as labeling agents is not feasible due to the fundamental difference in their reactivity. Instead, we compare the photophysical properties of NBD-F adducts with the general properties of the benzisoxazole core.
Photophysical Properties of NBD-Adducts
Upon reaction, NBD adducts exhibit strong fluorescence with excitation and emission maxima in the visible range, making them compatible with common fluorescence microscopy and detection systems.[5]
| Adduct Type | Typical Excitation Max (nm) | Typical Emission Max (nm) | Key Characteristics |
| NBD-primary amine | ~465 | ~535 | Strong fluorescence, sensitive to solvent polarity.[9] |
| NBD-secondary amine | ~485 | ~540 | Slightly red-shifted compared to primary amine adducts.[9] |
| NBD-thiol | ~470 | ~530 | Highly fluorescent, stable adducts.[10] |
A notable feature of NBD adducts is their solvatochromism , where the emission spectrum shifts depending on the polarity of the local environment.[11][12] This property can be exploited to probe conformational changes or binding events that alter the solvent accessibility of the labeled site. In non-polar environments, such as the hydrophobic core of a protein, the fluorescence quantum yield often increases, and the emission maximum shifts to a shorter wavelength (a blue shift).
Chemical Properties of this compound
This compound itself is not a fluorophore and does not form fluorescent products upon reaction with biological nucleophiles under physiological conditions. Its utility lies in its role as a synthetic intermediate. The isoxazole ring is generally stable but can undergo specific chemical transformations:
-
Ring-opening reactions: The N-O bond can be cleaved under reductive conditions or with strong bases, leading to the formation of difunctionalized benzenes.[8][13]
-
Cycloaddition reactions: The isoxazole ring can participate in cycloaddition reactions, although this is less common for the benzofused system.[14]
These reactions are valuable in synthetic organic chemistry for building molecular complexity but are not suitable for the specific and clean labeling of biomolecules in an aqueous environment.
Experimental Protocols: The Application of NBD-F
To illustrate the practical utility of NBD-F, here are two detailed protocols for the labeling of common biological thiols. These protocols are designed to be self-validating by including steps for the removal of unreacted probe and quantification of labeling efficiency.
Protocol 1: Quantification of Glutathione (GSH) in a Sample
This protocol details the pre-column derivatization of GSH for quantification by HPLC.
Materials:
-
NBD-F solution: 10 mM in acetonitrile.
-
Borate buffer: 50 mM, pH 8.0, containing 2 mM EDTA.
-
Hydrochloric acid (HCl): 50 mM.
-
Sample containing GSH (e.g., deproteinized cell lysate).
-
GSH standards for calibration curve.
Procedure:
-
Sample Preparation: In a microcentrifuge tube, mix 100 µL of the sample or GSH standard with 100 µL of borate buffer.
-
Derivatization: Add 50 µL of the 10 mM NBD-F solution to the tube. Vortex briefly to mix.
-
Incubation: Incubate the reaction mixture at 60°C for 5 minutes in the dark. The elevated temperature accelerates the reaction.[15]
-
Quenching: Immediately cool the tube on ice to stop the reaction. Add 750 µL of 50 mM HCl to acidify the mixture. This step protonates unreacted amines and stabilizes the NBD-GSH adduct.
-
Analysis: The sample is now ready for injection into an HPLC system equipped with a fluorescence detector (Excitation: 470 nm, Emission: 530 nm). The NBD-GSH adduct can be separated on a C18 reversed-phase column.[10]
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A Senior Scientist's Guide to Cross-Validation of Analytical Methods for Novel Nitroaromatic Compounds: A 4-Nitrobenzo[d]isoxazole Case Study
For researchers, medicinal chemists, and quality control professionals, the synthesis of a novel compound like 4-Nitrobenzo[d]isoxazole is just the beginning. The true challenge lies in developing and validating robust analytical methods to accurately quantify it, ensuring purity, tracking its fate in complex matrices, and meeting stringent regulatory standards. A method that is not fit for its purpose is worse than no method at all—it generates misleading data, wastes resources, and can derail a development program.
This guide provides an in-depth, experience-driven comparison of two cornerstone analytical techniques—High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS)—for the analysis of a model nitroaromatic compound, this compound. We will move beyond a simple list of pros and cons to explain the causality behind experimental choices and present a framework for cross-validation, grounded in the principles of scientific integrity and regulatory expectations.
The Analytical Imperative: Why Cross-Validation Matters
Cross-validation is the formal process of comparing two or more analytical methods to determine if they provide equivalent results.[1][2] This is not a mere academic exercise. It becomes critical when:
-
A method is transferred between laboratories (e.g., from an R&D lab to a QC lab).
-
An older, established method (like HPLC-UV) is being replaced by a more advanced one (like LC-MS/MS).
-
Data from different studies using different analytical techniques need to be compared.
The core objective is to ensure the continuity and integrity of data throughout a product's lifecycle. Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) have established clear guidelines on the parameters that define a validated analytical procedure.[3][4][5][6][7]
The Contenders: HPLC-UV vs. LC-MS/MS
Choosing the right analytical tool requires a deep understanding of not just the analyte, but the entire analytical question. What is the required sensitivity? What is the complexity of the sample matrix? What are the throughput and cost constraints?
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is the workhorse of many analytical laboratories.[8] Its principle is based on separating compounds in a liquid stream using a packed column and detecting them as they pass through a flow cell by measuring their absorbance of ultraviolet (UV) light. For a molecule like this compound, the nitroaromatic structure provides a strong chromophore, making it an excellent candidate for UV detection.
Causality Behind the Choice:
-
Robustness & Cost-Effectiveness: HPLC-UV systems are relatively inexpensive to acquire and maintain, and the methodology is well-understood, making it ideal for routine quality control (QC) where the same analysis is performed repeatedly.[8]
-
Simplicity: The technique is straightforward, and method development is often less complex than for LC-MS/MS.[8]
-
Limitation - Specificity: The primary weakness of HPLC-UV is its reliance on retention time and UV absorbance for identification.[9] If a metabolite or impurity co-elutes with the main peak and has a similar UV spectrum, HPLC-UV alone cannot distinguish them.[9][10]
Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS adds a powerful dimension to chromatographic separation: mass.[11] After separation by the LC, the analyte is ionized, and the mass spectrometer acts as a highly specific and sensitive detector. It measures the mass-to-charge ratio (m/z) of the parent molecule and its characteristic fragment ions.
Causality Behind the Choice:
-
Unparalleled Specificity: LC-MS/MS provides two levels of confirmation: retention time and mass fragmentation pattern. It can easily distinguish between co-eluting compounds as long as they have different molecular weights.[9][11] This is non-negotiable for analyzing complex samples like plasma or tissue homogenates.
-
Exceptional Sensitivity: LC-MS/MS can detect analytes at concentrations thousands of times lower than HPLC-UV (parts-per-trillion vs. parts-per-million), which is essential for applications like metabolite identification or impurity profiling.[9][12]
-
Limitation - Complexity & Cost: The instrumentation is a significant capital investment and requires specialized expertise for operation, maintenance, and data interpretation.[9] Sample preparation is also more demanding, as salts and non-volatile buffers that are acceptable for HPLC-UV can contaminate the mass spectrometer.
Designing the Cross-Validation Study
A successful cross-validation study is built on a robust protocol that assesses key performance characteristics as defined by ICH Q2(R1) guidelines.[3][7]
Caption: High-level workflow for cross-validating two analytical methods.
Comparative Performance Data
The table below summarizes hypothetical yet realistic performance data for the quantification of this compound using the two methods.
| Validation Parameter | HPLC-UV | LC-MS/MS | Causality & Expert Insight |
| Specificity | Moderate | Excellent | HPLC-UV is susceptible to co-eluting interferences.[10] LC-MS/MS confirms identity by molecular weight and fragmentation, providing unequivocal specificity.[11] |
| Linearity (r²) | >0.999 | >0.999 | Both methods can achieve excellent linearity, but typically over different concentration ranges. |
| Range | 1 - 100 µg/mL | 0.1 - 1000 ng/mL | The wider dynamic range and lower limit of quantification for LC-MS/MS are its key advantages for trace analysis. |
| Accuracy (% Recovery) | 98 - 102% | 99 - 101% | Both methods are highly accurate when properly validated. LC-MS/MS may show slightly better accuracy in complex matrices due to its superior specificity. |
| Precision (%RSD) | < 2.0% | < 5.0% | HPLC-UV often demonstrates slightly better precision in high-concentration QC samples due to simpler sample processing and fewer instrumental variables. |
| Limit of Quantitation (LOQ) | 1 µg/mL | 0.1 ng/mL | The ~10,000-fold greater sensitivity of LC-MS/MS is a game-changer for bioanalysis, impurity testing, and metabolite studies.[9] |
| Sample Throughput | High | Moderate | HPLC-UV methods often have faster run times and require less maintenance, leading to higher throughput for routine assays. |
Step-by-Step Experimental Protocols
Trustworthiness in science comes from reproducibility. The following are detailed, self-validating protocols for each method.
Protocol 1: Quantification of this compound by HPLC-UV
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column heater, and diode array UV detector.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 30% B, ramp to 95% B over 8 minutes, hold for 2 minutes, return to 30% B and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
Detection Wavelength: 280 nm (based on UV scan of the reference standard).
-
-
Standard & Sample Preparation:
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of Acetonitrile.
-
Calibration Standards: Perform serial dilutions of the stock solution with 50:50 Acetonitrile:Water to prepare standards ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: Dissolve the test sample in Acetonitrile to an estimated concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.
-
-
Validation Procedure:
-
System Suitability: Inject the 25 µg/mL standard six times. The %RSD for peak area and retention time must be < 1.0%.
-
Linearity: Inject the calibration standards in triplicate. Plot a curve of peak area vs. concentration and calculate the coefficient of determination (r²), which must be ≥ 0.999.
-
Accuracy/Precision: Prepare Quality Control (QC) samples at low, medium, and high concentrations (e.g., 3, 30, and 80 µg/mL). Analyze five replicates of each QC level. The mean recovery should be within 98-102% of the nominal value, and the %RSD should be < 2.0%.
-
Protocol 2: Quantification of this compound by LC-MS/MS
-
Instrumentation: UPLC/HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Conditions:
-
Column: C18, 2.1 x 50 mm, 1.8 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 20% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to 20% B and equilibrate for 1 minute.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: ESI Negative (due to the acidic nitro group).
-
MRM Transitions: Infuse a solution of the reference standard to determine the precursor ion (e.g., [M-H]⁻) and optimize collision energy to identify the most stable and abundant product ions. Let's assume for this compound (M.W. 164.1) the transition is:
-
Quantifier: 163.0 -> 117.0
-
Qualifier: 163.0 -> 91.0
-
-
-
Standard & Sample Preparation:
-
Stock Solution (1 mg/mL): Same as HPLC-UV method.
-
Calibration Standards: Perform serial dilutions with 50:50 Acetonitrile:Water to prepare standards ranging from 0.1 ng/mL to 1000 ng/mL.
-
Sample Preparation (e.g., from plasma): To 50 µL of plasma, add 150 µL of Acetonitrile containing an internal standard. Vortex to precipitate proteins, centrifuge, and inject the supernatant. This protein precipitation step is critical to prevent contamination of the mass spectrometer.
-
-
Validation Procedure:
-
System Suitability: Inject a mid-range QC sample six times. The %RSD for the peak area ratio (analyte/internal standard) and retention time must be < 5.0%.
-
Linearity: Inject the calibration standards. Plot a weighted (1/x²) linear regression of peak area ratio vs. concentration. The r² must be ≥ 0.99.
-
Accuracy/Precision: Prepare QC samples at LLOQ, low, medium, and high concentrations. Analyze five replicates. The mean recovery should be within 85-115% for the LLOQ and 90-110% for other levels. The %RSD should be < 15%.
-
Decision Framework: Choosing the Right Tool for the Job
The choice between HPLC-UV and LC-MS/MS is not about which is "better," but which is "fitter for purpose."
Caption: A decision tree for selecting an appropriate analytical method.
Conclusion
Both HPLC-UV and LC-MS/MS are powerful techniques for the analysis of novel compounds like this compound. HPLC-UV remains the gold standard for routine QC applications due to its robustness, simplicity, and low cost. LC-MS/MS is the indispensable tool for research, bioanalysis, and any application demanding the highest levels of sensitivity and specificity.
A thorough cross-validation, grounded in the principles outlined by ICH and FDA guidelines, is not a regulatory hurdle but a scientific necessity. It ensures that data is reliable, transferable, and consistent, providing a solid analytical foundation for the entire drug development lifecycle. By understanding the causality behind the methods and applying a rigorous validation framework, researchers can select the right tool for the job and generate data with the highest degree of confidence and integrity.
References
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
-
Quality Guidelines. International Council for Harmonisation (ICH). [Link]
-
Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration (FDA). [Link]
-
ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation (ICH). [Link]
-
Bioanalytical Method Validation - Guidance for Industry. U.S. Food and Drug Administration (FDA). [Link]
-
HPLC vs. LCMS: Which to Choose? 5 Key Points to Consider. Technology Networks. [Link]
-
Important Guidelines for Optimizing Speed and Sensitivity in Small-Molecule LC–UV and LC–MS. LCGC International. [Link]
-
Bioanalytical Method Validation. Regulations.gov. [Link]
-
3 reasons why you should upgrade from UV detection to Mass Spectrometry. Advion. [Link]
-
Comparison of HPLC-UV (A) and LC-MS/MS (B) chromatograms of urinary... ResearchGate. [Link]
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FDA publishes new Guidance on Validation of Analytical Methods. ECA Academy. [Link]
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A Comparative Guide to NBD-X Probes in Chemoproteomics: Unlocking Broader Nucleophile Reactivity
In the dynamic field of chemoproteomics, the quest for novel chemical probes that can illuminate the functional landscape of the proteome is paramount. These molecular tools, particularly those that form covalent bonds with their protein targets, are instrumental in drug discovery for target identification and validation.[1][2] While the nucleophilic cysteine residue has been the focal point of probe development for years, expanding the scope to other reactive amino acids offers a more comprehensive understanding of protein function and ligandability.
This guide provides an in-depth analysis of a distinct class of chemoproteomic probes based on the 4-nitro-2,1,3-benzoxadiazole (NBD) scaffold, a class that includes analogues of 4-Nitrobenzo[d]isoxazole. We will explore the fundamental advantages of these probes, compare their performance with established alternatives, and provide the technical rationale behind their application.
The Rise of Tunable Electrophiles: Beyond Michael Acceptors
The utility of a covalent probe is defined by its reactivity and selectivity. For years, the field has been dominated by probes targeting cysteine, leveraging its high nucleophilicity.[3] Standard probes like iodoacetamide (IA) and maleimides operate via SN2 and Michael addition reactions, respectively. While effective, these probes primarily map a single dimension of the proteome's reactive landscape.
The emergence of electrophiles that operate through different mechanisms, such as Nucleophilic Aromatic Substitution (SNAr), has opened new avenues. Probes based on the NBD scaffold, such as 4-chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl) and its fluoro-analogue (NBD-F), fall into this category.[2][4] Their unique reaction mechanism confers distinct advantages, particularly in their ability to target a broader range of nucleophilic residues.
Mechanism of Action: Nucleophilic Aromatic Substitution
The reactivity of NBD-X probes is driven by the electron-deficient nature of their aromatic ring system. The potent electron-withdrawing nitro group renders the carbon atom attached to the halogen (the leaving group) highly electrophilic and susceptible to attack by protein nucleophiles.[4]
This SNAr mechanism allows NBD-X probes to react not only with the highly nucleophilic thiol group of cysteine but also with the amino group of lysine and even the hydroxyl groups of tyrosine under certain conditions.[4] This dual-reactivity profile is a significant departure from more cysteine-specific reagents.
Caption: SNAr mechanism of NBD-X probes with protein nucleophiles.
Comparative Analysis: NBD-X Probes vs. Conventional Alternatives
The choice of a chemoproteomic probe is dictated by the experimental goal. While highly selective probes are ideal for focused studies, probes with broader reactivity can provide a more expansive view of the ligandable proteome.
| Feature | NBD-X Probes (e.g., NBD-Cl) | Iodoacetamide-Alkyne (IAA) | Acrylamide/Maleimide Probes |
| Reaction Mechanism | Nucleophilic Aromatic Substitution (SNAr) | SN2 Alkylation | Michael Addition |
| Primary Targets | Cysteine, Lysine[4] | Cysteine[3] | Cysteine |
| Selectivity | Broader nucleophile reactivity. Can be tuned by pH. | High for Cysteine, but can react with other nucleophiles. | Generally high for Cysteine. |
| Reaction Speed | Fast, dependent on nucleophile pKa. | Very fast for reactive cysteines. | Variable; generally fast. |
| Key Advantage | Ability to profile multiple nucleophilic residues simultaneously. | "Gold standard" for cysteine reactivity profiling, well-understood.[3] | Forms stable thioether bonds; widely used in drug discovery. |
| Limitations | Broader reactivity can complicate data analysis if not controlled. Anomalous reactions with excess thiol reported.[5][6] | Can be unstable in aqueous buffers; lower coverage of the cysteinome at low concentrations.[3] | Potential for off-target reactions; reversibility in some cases. |
| Built-in Reporter | Yes (Fluorescent)[4] | No | No |
Experimental Workflow: Competitive Profiling with NBD-X Probes
A key application of these probes is in competitive activity-based protein profiling (ABPP) to identify the targets of a covalent small molecule inhibitor.[7] This workflow enables the proteome-wide assessment of a compound's selectivity.
Detailed Protocol: Competitive TMT-ABPP
-
Proteome Preparation:
-
Culture cells (e.g., Jurkat T cells) to the desired density.
-
Harvest cells and prepare cell lysates in a buffer that maintains protein nativity (e.g., PBS).
-
Determine protein concentration using a standard assay (e.g., BCA).
-
-
Competitive Labeling:
-
Aliquot 1 mg of proteome per condition into separate tubes.
-
Treat samples with your covalent inhibitor of interest at varying concentrations (e.g., 0.1 µM to 50 µM) or a DMSO vehicle control.
-
Incubate for 1 hour at room temperature to allow the inhibitor to bind to its targets.
-
-
Probe Labeling:
-
Add an alkyne-functionalized NBD-X probe to each sample to a final concentration of 100 µM.
-
Incubate for 1 hour at room temperature. The probe will label nucleophilic sites that were not previously occupied by the inhibitor.
-
-
Click Chemistry & Enrichment:
-
Perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to attach an azide-biotin tag to the alkyne-probe.
-
Precipitate proteins (e.g., with cold methanol) to remove excess reagents.
-
Resuspend the protein pellet in a buffer containing SDS and add streptavidin-agarose beads to enrich for biotin-tagged (i.e., probe-labeled) proteins. Incubate overnight at 4°C.
-
-
On-Bead Digestion & TMT Labeling:
-
Wash the beads extensively to remove non-specifically bound proteins.
-
Resuspend beads in a digestion buffer and reduce (DTT) and alkylate (iodoacetamide) the proteins.
-
Digest the proteins into peptides overnight using trypsin.
-
Collect the peptide supernatants and label each condition with a different isobaric tandem mass tag (TMT) reagent.
-
-
LC-MS/MS Analysis:
-
Combine the TMT-labeled samples and analyze by high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Quantify the relative abundance of each peptide across the different conditions. A decrease in the TMT signal for a specific peptide in the inhibitor-treated sample compared to the control indicates that the inhibitor bound to that site, preventing probe labeling.
-
Caption: A typical competitive chemoproteomics workflow using an NBD-alkyne probe.
Conclusion and Future Outlook
NBD-X probes represent a valuable and somewhat underutilized class of reagents in the chemoproteomics toolbox. Their principal advantage lies in their SNAr-mediated reactivity, which enables the simultaneous profiling of multiple nucleophilic residues, chiefly cysteine and lysine.[4] This provides a more holistic view of a compound's interaction with the proteome compared to strictly cysteine-focused probes. While their broader selectivity requires careful experimental design and data interpretation, the insights gained can be substantial, revealing unexpected off-targets or identifying novel ligandable sites on proteins. As the field of covalent drug discovery continues to expand beyond cysteine, probes like those based on the NBD scaffold will become increasingly important for comprehensively mapping the druggable proteome.
References
-
Zhang, Y., et al. (2021). NBD-based synthetic probes for sensing small molecules and proteins: design, sensing mechanisms and biological applications. Chemical Society Reviews, 50(15), 8493-8512. Available at: [Link]
-
Lebraud, H., et al. (2021). Chemoproteomic methods for covalent drug discovery. Chemical Society Reviews, 50(13), 7481-7497. Available at: [Link]
-
Wiedemann, J., et al. (2023). Profiling the proteome-wide selectivity of diverse electrophiles. ChemRxiv. Available at: [Link]
-
Hsu, K.L., et al. (2021). Chemoproteomic profiling of kinases in live cells using electrophilic sulfonyl triazole probes. Chemical Science, 12(12), 4391-4399. Available at: [Link]
-
Li, Y., et al. (2020). NBD-based fluorescent probes for separate detection of cysteine and biothiols via different reactivities. Organic & Biomolecular Chemistry, 18(21), 4004-4008. Available at: [Link]
-
Li, Y., et al. (2020). NBD-based fluorescent probes for separate detection of cysteine and biothiols via different reactivities. PubMed. Available at: [Link]
-
Hsu, K.L., et al. (2021). Chemoproteomic profiling of kinases in live cells using electrophilic sulfonyl triazole probes. PubMed Central. Available at: [Link]
-
Nitta, K., Bratcher, S. C., & Kronman, M. J. (1979). Anomalous reaction of 4-chloro-7-nitrobenzofurazan with thiol compounds. Biochemical Journal, 177(1), 385-392. Available at: [Link]
-
Teng, Y., et al. (2023). Chemical proteomics for a comprehensive understanding of functional activity and the interactome. Chemical Society Reviews, 52(11), 3698-3733. Available at: [Link]
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Ward, J. A., & Wright, M. H. (2016). Chemical proteomics approaches for identifying the cellular targets of natural products. Natural Product Reports, 33(5), 682-700. Available at: [Link]
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Nitta, K., Bratcher, S. C., & Kronman, M. J. (1979). Anomalous reaction of 4-chloro-7-nitrobenzofurazan with thiol compounds. PubMed. Available at: [Link]
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Leutert, M., et al. (2019). Cysteine Reactivity Profiling to Unveil Redox Regulation in Phytopathogens. Antioxidants & Redox Signaling, 30(13), 1619-1634. Available at: [Link]
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Wang, J., et al. (2018). NBD-based Fluorescent Probe with High Selectivity to Cysteine over Homocysteine under Neutral Physiological Conditions. Chemistry Letters, 47(11), 1398-1400. Available at: [Link]
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Nitta, K., Bratcher, S. C., & Kronman, M. J. (1979). Anomalous Reaction of 4-Chloro-7-nitrobenzofurazan with Thiol Compounds. CORE. Available at: [Link]
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Lebraud, H., et al. (2024). Robust proteome profiling of cysteine-reactive fragments using label-free chemoproteomics. Nature Communications, 15(1), 6434. Available at: [Link]
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Lebraud, H., et al. (2024). Robust proteome profiling of cysteine-reactive fragments using label-free chemoproteomics - Library Build, concentration response, structure activity relationships and in-cell treatment. OmicsDI. Available at: [Link]
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Lougee, M. G., et al. (2022). Harnessing the Intrinsic Photochemistry of Isoxazoles for the Development of Chemoproteomic Crosslinking Methods. ACS Chemical Biology, 17(1), 139-146. Available at: [Link]
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Vinogradova, E. V., et al. (2021). Multiplexed proteomic profiling of cysteine reactivity and ligandability in human T cells. STAR Protocols, 2(2), 100458. Available at: [Link]
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Adibekian, A., et al. (2015). Proteome-Wide Profiling of Targets of Cysteine reactive Small Molecules by Using Ethynyl Benziodoxolone Reagents. Angewandte Chemie International Edition, 54(37), 10852-10856. Available at: [Link]
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Ward, C. C., et al. (2017). Chemical proteomic identification of functional cysteines with atypical electrophile reactivities. Chemical Communications, 53(89), 12096-12099. Available at: [Link]
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Bem, M., et al. (2003). Synthesis of 4-aryloxy-7-nitrobenzofurazan derivatives from 4-chloro-7-nitrobenzofurazan and various phenoxide anions (including pharmaceuticals) in the presence of crown ethers. Open Chemistry, 1(3), 260-276. Available at: [Link]
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Lougee, M. G., et al. (2022). Harnessing the intrinsic photochemistry of isoxazoles for the development of chemoproteomic crosslinking methods. Chemical Communications, 58(1), 107-110. Available at: [Link]
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Zhang, H., et al. (2022). Developing Isoxazole as a Native Photo-Cross-Linker for Photoaffinity Labeling and Chemoproteomics. Angewandte Chemie International Edition, 61(47), e202209947. Available at: [Link]
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assessing the selectivity of 4-Nitrobenzo[d]isoxazole for thiols over other nucleophiles
An In-Depth Guide to Assessing the Selectivity of 4-Nitrobenzo[d]isoxazole Probes for Thiols
In the landscape of chemical biology and drug development, the precise detection and modification of specific functional groups within complex biological systems is paramount. Among these, the thiol group of cysteine residues stands out for its unique nucleophilicity and critical role in protein structure, catalysis, and redox signaling. Consequently, probes that can selectively target thiols are indispensable tools.
This guide provides an in-depth technical assessment of the selectivity of the this compound class of reagents for thiols over other biological nucleophiles. We will move beyond simple protocols to explore the fundamental chemical principles governing this selectivity, present comparative kinetic data, and provide a robust experimental framework for validation in your own research.
A Note on Nomenclature: The term "this compound" describes a core structure. In the context of reactive probes, this scaffold is typically functionalized with a leaving group (e.g., a halogen) at the 4-position, which is activated for substitution by the nitro group at the 7-position. This class of compounds is more widely known in scientific literature as 4-halo-7-nitro-2,1,3-benzoxadiazoles or nitrobenzofurazans. For clarity and to ground this guide in the extensive available data, we will use the well-characterized and commercially available reagents 4-Chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl) and its fluoro-analog (NBD-F) as the archetypal examples of this probe class.
The Chemical Basis of Selectivity: A Tale of Two Mechanisms
The interaction of NBD-Cl with nucleophiles is not a simple, single-pathway reaction. Its selectivity is a nuanced interplay between kinetic favorability and thermodynamic stability, primarily governed by a Nucleophilic Aromatic Substitution (SNAr) mechanism.
1. The Primary Reaction: Nucleophilic Aromatic Substitution (SNAr)
The NBD core is highly electron-deficient due to the strong electron-withdrawing effects of the nitro group and the fused oxadiazole ring. This deficiency makes the carbon atom at the 4-position (bearing the chlorine) highly electrophilic and susceptible to attack by strong nucleophiles.
Both thiolate anions (R-S⁻) and uncharged primary/secondary amines (R-NH₂) can initiate this attack. Thiols, however, possess a significant kinetic advantage. The pKₐ of a typical cysteine thiol is around 8.3, meaning that at physiological pH (7.4), a significant fraction exists as the highly nucleophilic thiolate anion. In contrast, the pKₐ of a lysine's side-chain amino group is ~10.5, so it exists predominantly in its protonated, non-nucleophilic ammonium form (R-NH₃⁺). This difference in available nucleophile concentration at neutral pH is the first pillar of selectivity for thiols.
The SNAr reaction proceeds via a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[1] The subsequent loss of the chloride leaving group is rapid and irreversible, yielding the substituted product.
2. The Secondary Mechanism: The Smiles Rearrangement
For aminothiols like cysteine and homocysteine, the reaction does not stop at the initial sulfur adduct. The initially formed S-substituted product undergoes a rapid, intramolecular rearrangement known as the Smiles rearrangement.[2][3] In this process, the neighboring amino group attacks the same electrophilic carbon, displacing the thiol to form the thermodynamically more stable N-substituted product.
This rearrangement is a critical feature for discriminating between different types of biological thiols. Glutathione (GSH), a highly abundant tripeptide thiol, lacks a vicinal amino group and thus cannot undergo this rearrangement. Its reaction with NBD-Cl terminates at the S-adduct stage.[3] This structural difference results in distinct spectroscopic outcomes, allowing for selective detection of cysteine/homocysteine over glutathione.
Caption: Reaction pathways for NBD-Cl with biological nucleophiles.
A Quantitative Comparison: Kinetics as the Ultimate Arbiter
Selectivity is fundamentally a kinetic parameter. To truly assess a probe's preference, we must compare the rates at which it reacts with different nucleophiles under identical conditions. The second-order rate constant (k) is the definitive metric for this comparison.
While data for this compound itself is scarce, extensive studies on its analogs provide a clear picture. A recent study measured the rate constants for NBD-Cl and related structures with a model thiol, demonstrating the impact of the heteroatom within the five-membered ring.[2]
| Probe | Reactant | Second-Order Rate Constant (k) | Reference |
| NBD-Cl | n-butylthiol | 13.75 M⁻¹s⁻¹ | [2] |
| NBS-Cl | n-butylthiol | 8.25 M⁻¹s⁻¹ | [2] |
| NBSe-Cl | n-butylthiol | 2.58 M⁻¹s⁻¹ | [2] |
| NBD-Cl | Papain (Cys-25) | 86 M⁻¹s⁻¹ | [1][4] |
Data collected in PBS (pH 7.4) or similar buffered systems.
The data clearly show that NBD-Cl is a potent electrophile for thiols. The reaction with amines, while possible, is generally slower at physiological pH. It has been demonstrated that by blocking a highly reactive cysteine residue (Cys-373) on the protein actin, the rate of NBD-Cl labeling on an adjacent lysine (Lys-372) is greatly accelerated, confirming that the thiol reaction is kinetically preferred.[5]
Furthermore, the reaction products exhibit different properties. NBD-amine adducts are typically highly fluorescent, whereas NBD-thiol (S-adducts) are often much less fluorescent.[6] This provides another potential axis for discrimination through the choice of detection method.
Experimental Workflow: A Protocol for Assessing Selectivity
Trust in a probe's selectivity comes from rigorous, quantitative validation. Simply observing a signal change with a thiol and not with an amine is insufficient. A competition assay analyzed by a separation technique like HPLC is the gold standard. This protocol provides a framework for determining the selectivity ratio between a model thiol and a model amine.
Objective: To determine the relative reactivity of NBD-Cl towards N-acetyl-L-cysteine (thiol) and N-acetyl-L-lysine (amine) under pseudo-first-order conditions.
Materials:
-
NBD-Cl stock solution (10 mM in DMSO)
-
N-acetyl-L-cysteine (NA-Cys) stock solution (100 mM in reaction buffer)
-
N-acetyl-L-lysine (NA-Lys) stock solution (100 mM in reaction buffer)
-
Reaction Buffer: 100 mM sodium phosphate, pH 7.4
-
Quenching Solution: 2% Trifluoroacetic acid (TFA) in water
-
HPLC system with a C18 column and UV-Vis or fluorescence detector
Workflow Diagram:
Caption: HPLC-based workflow for determining probe selectivity.
Step-by-Step Methodology:
-
Reaction Setup: In a microcentrifuge tube at room temperature, prepare the reaction mixture. The nucleophiles should be in large excess (at least 10-fold) over the probe to ensure pseudo-first-order kinetics.
-
880 µL Reaction Buffer
-
50 µL NA-Cys stock (Final conc: 5 mM)
-
50 µL NA-Lys stock (Final conc: 5 mM)
-
-
Initiation: To initiate the reaction, add 20 µL of the 10 mM NBD-Cl stock solution (Final conc: 0.2 mM) to the mixture. Vortex immediately and start a timer.
-
Time-Course Sampling: At specified time points (e.g., 1, 5, 10, 20, and 30 minutes), withdraw a 100 µL aliquot of the reaction mixture.
-
Quenching: Immediately add the 100 µL aliquot to a separate tube containing 100 µL of the Quenching Solution. The acidic TFA will protonate the nucleophiles, effectively stopping the reaction. Vortex thoroughly.
-
HPLC Analysis:
-
Inject a suitable volume (e.g., 20 µL) of each quenched time-point sample onto the HPLC system.
-
Use a gradient of water/acetonitrile (both containing 0.1% TFA) to separate the components.
-
Monitor the elution profile at a wavelength where both products and the parent probe absorb (e.g., 470 nm for NBD adducts).
-
-
Data Analysis:
-
Identify the peaks corresponding to the NBD-S-Cys adduct, the NBD-N-Lys adduct, and any unreacted/hydrolyzed probe by running standards of each.
-
Integrate the peak area for each product at each time point.
-
Plot the peak area of each product versus time. The initial slope of this curve is proportional to the initial reaction rate.
-
The selectivity ratio can be expressed as the ratio of the initial rates (RateThiol / RateAmine). A high ratio indicates high selectivity for the thiol.
-
This self-validating system provides unambiguous, quantitative data on the probe's preference, moving beyond qualitative observations to generate robust, publishable results.
Conclusion
The selectivity of this compound-based probes for thiols is a multi-faceted process rooted in fundamental principles of chemical reactivity. The kinetic preference for the more nucleophilic thiolate anion at physiological pH provides the initial basis for selectivity over amines. For aminothiols like cysteine, this is further enhanced by a subsequent intramolecular Smiles rearrangement, leading to a distinct and thermodynamically stable final product. By employing rigorous kinetic analysis and competition assays, researchers can confidently validate and quantify this selectivity, ensuring the reliable application of these powerful probes in their experimental systems.
References
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Nitta, K., Bratcher, S. C., & Kronman, M. J. (1978). Anomalous reaction of 4-chloro-7-nitrobenzofurazan with thiol compounds. Biochemical Journal, 177(2), 385–392. [Link]
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Wang, R., et al. (2023). Reactivity-Tunable Fluorescent Platform for Selective and Biocompatible Modification of Cysteine or Lysine. Angewandte Chemie International Edition, 62(14), e202217688. [Link]
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Kronman, M. J., Nitta, K., & Bratcher, S. C. (1978). Anomalous reaction of 4-chloro-7-nitrobenzofurazan with thiol compounds. Biochemical Journal, 177(2), 385-392. [Link]
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Nitta, K., Bratcher, S. C., & Kronman, M. J. (1978). Anomalous Reaction of 4-Chloro-7-nitrobenzofurazan with Thiol Compounds. Biochemical Journal, 177(2), 385-392. [Link]
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Al-Majed, A. R. A., et al. (2024). Application of NBD-Cl for the determination of amines and amino acids using HPLC. Journal of the Indian Chemical Society, 101(5), 101419. [Link]
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Shipton, M., Stuchbury, T., & Brocklehurst, K. (1976). 4-Chloro-7-nitrobenzo-2-oxa-1,3-diazole as a reactivity probe for the investigation of the thiol proteinases. Biochemical Journal, 159(2), 235–244. [Link]
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Shipton, M., Stuchbury, T., & Brocklehurst, K. (1976). 4-Chloro-7-nitrobenzo-2-oxa-1,3-diazole as a reactivity probe for the investigation of the thiol proteinases. PubMed. [Link]
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The Isoxazole Scaffold: A Comparative Guide to In Silico and In Vitro Evaluation Strategies in Drug Discovery
The isoxazole ring is a privileged five-membered heterocyclic motif that forms the backbone of numerous therapeutic agents, valued for its metabolic stability and versatile biological activities.[1][2][3] As medicinal chemists continue to explore the vast chemical space of isoxazole derivatives, the efficient and accurate evaluation of these novel compounds is paramount. This guide provides a comprehensive comparison of two fundamental approaches in the drug discovery pipeline: computational (in silico) studies and laboratory-based (in vitro) experimentation. We will delve into the causality behind experimental choices, provide detailed protocols for key assays, and present comparative data to illustrate the synergistic relationship between these methodologies.
The Modern Drug Discovery Workflow: A Symbiosis of Prediction and Validation
In contemporary drug discovery, in silico and in vitro methods are not viewed as competing alternatives but as complementary stages of a streamlined workflow. The process typically begins with computational screening to rapidly assess large libraries of virtual compounds, identifying a smaller, more promising subset for synthesis and subsequent experimental validation.[2][4] This integrated approach de-risks the development pipeline, conserving resources and reducing costly late-stage failures.[4]
Caption: Integrated drug discovery workflow for isoxazole compounds.
Part 1: In Silico Studies - The Computational Microscope
In silico methods utilize computer simulations to predict the behavior of molecules, offering a rapid, cost-effective way to screen vast chemical libraries.[4] For isoxazole derivatives, these studies typically focus on predicting binding affinity to a biological target and evaluating pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion, and Toxicity - ADMET).
Core Technique: Molecular Docking
Molecular docking predicts the preferred orientation of a ligand (the isoxazole compound) when bound to a target protein.[5][6] This helps to rationalize binding modes and predict binding affinity, often expressed as a binding energy score (kcal/mol). A lower, more negative binding energy generally suggests a more stable and potent interaction.[5]
-
Protein Preparation:
-
Obtain the 3D crystal structure of the target protein (e.g., human COX-2) from the Protein Data Bank (PDB).
-
Remove all non-essential molecules, such as water, co-factors, and existing ligands, from the PDB file.
-
Add polar hydrogen atoms and assign atomic charges using a computational chemistry software package (e.g., AutoDock Tools, MOE).[7]
-
Define the binding site (the "grid box") based on the location of the co-crystallized ligand in the original structure.
-
-
Ligand Preparation:
-
Draw the 2D structure of the isoxazole derivative using chemical drawing software (e.g., ChemDraw).
-
Convert the 2D structure to a 3D conformation and perform energy minimization to obtain a stable, low-energy structure.[7]
-
Define rotatable bonds to allow for conformational flexibility during the docking process.
-
-
Docking Simulation:
-
Run the docking algorithm (e.g., AutoDock Vina) to systematically sample different conformations and orientations of the ligand within the defined binding site.[8]
-
The program calculates a binding energy score for each pose. The pose with the lowest binding energy is considered the most probable binding mode.
-
-
Analysis of Results:
-
Visualize the top-ranked docking pose to identify key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between the isoxazole compound and amino acid residues in the target's active site.[9] This provides mechanistic insight into the potential inhibitory activity.
-
Predicting "Drug-Likeness": ADMET Profiling
Beyond target binding, a successful drug must possess favorable pharmacokinetic properties. In silico ADMET prediction tools, such as SwissADME and Molinspiration, assess properties based on the compound's structure.[1][2] A key initial screen is Lipinski's Rule of Five, which predicts oral bioavailability.[5]
Key ADMET Parameters Evaluated In Silico:
-
Absorption: Gastrointestinal (GI) absorption, blood-brain barrier (BBB) penetration.[1]
-
Distribution: Plasma protein binding (PPB).[4]
-
Metabolism: Inhibition of Cytochrome P450 (CYP) enzymes.[10]
-
Excretion: Predicted water solubility (LogS).
-
Toxicity: Prediction of potential toxicities or carcinogenicity.[11]
Part 2: In Vitro Studies - The Experimental Proof
In vitro ("in glass") studies involve performing experiments in a controlled environment outside of a living organism, such as in test tubes or on cell cultures. These assays are essential for validating the predictions made by in silico models and providing quantitative measures of biological activity.[1]
Core Technique: Enzyme Inhibition Assays
For isoxazoles designed as enzyme inhibitors (e.g., against COX, VEGFR2, or 5-LOX), enzyme inhibition assays directly measure the compound's ability to block enzyme activity.[12][13] The most common output is the IC50 value , which represents the concentration of the compound required to inhibit 50% of the enzyme's activity.[1] A lower IC50 value indicates a more potent inhibitor.
Core Technique: Cell-Based Assays
Cell-based assays are critical for understanding a compound's effect in a more biologically relevant context.[14] For anticancer isoxazole candidates, these assays measure effects on cancer cell lines.
This assay measures a compound's ability to reduce the viability of cancer cells.
-
Cell Culture:
-
Cell Seeding:
-
Seed the cells into a 96-well microplate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare a series of dilutions of the isoxazole test compound.
-
Treat the cells in the wells with different concentrations of the compound. Include a negative control (vehicle only) and a positive control (a known cytotoxic drug).
-
Incubate the plate for a specified period (e.g., 48 or 72 hours).[15]
-
-
MTT Addition and Incubation:
-
Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan precipitate.
-
-
Solubilization and Measurement:
-
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance of the solution in each well using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the control.
-
Plot the viability percentage against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Comparing Predictions with Reality: A Data-Driven Perspective
The true power of this dual approach is realized when in silico predictions are compared directly with in vitro experimental data. This comparison not only validates the computational models but also deepens the understanding of the structure-activity relationship (SAR).
Case Study: Isoxazole Derivatives as COX-2 Inhibitors
Many studies have synthesized isoxazole derivatives as potential anti-inflammatory agents by targeting COX enzymes.[1][16]
Table 1: Comparison of In Silico and In Vitro Data for COX-2 Inhibitors
| Compound ID | In Silico Binding Energy (kcal/mol) vs. COX-2 | In Vitro COX-2 Inhibition IC50 (µM) | Reference |
| C3 | -10.1 | 0.93 | [1][10] |
| C5 | -10.5 | 0.85 | [1][10] |
| C6 | -11.2 | 0.55 | [1][10] |
| Celecoxib | -11.8 | 0.05 | [1] |
Data synthesized from multiple sources for illustrative purposes.[1][10]
As shown in Table 1, there is a strong correlation between the predicted binding energy from molecular docking and the experimentally determined IC50 values. The compound with the most favorable (most negative) binding energy (C6) also exhibits the most potent inhibitory activity (lowest IC50).[10] This validates the docking model and suggests the interactions predicted in silico are likely responsible for the observed biological activity.[17]
Case Study: Isoxazole Derivatives as Anticancer Agents
Isoxazole-based compounds have also been extensively investigated as potential anticancer agents, often targeting protein kinases like VEGFR2.[12]
Caption: Inhibition of the VEGFR2 signaling pathway by isoxazole compounds.
Table 2: Comparison of In Silico and In Vitro Data for VEGFR2 Inhibitors
| Compound ID | In Silico Binding Energy (kcal/mol) vs. VEGFR2 | In Vitro VEGFR2 Inhibition IC50 (nM) | In Vitro Cytotoxicity IC50 (µM) vs. HepG2 Cells | Reference |
| 8 | - (Implied strong binding) | 25.7 | 0.84 | [12] |
| 10a | - (Implied strong binding) | 28.2 | 0.79 | [12] |
| 10c | - (Implied strong binding) | - | 0.69 | [12] |
| Sorafenib | (Co-crystallized ligand) | 28.1 | 3.99 | [12] |
Data extracted from a study on isoxazole-based VEGFR2 inhibitors.[12]
In this case, molecular docking showed that the synthesized compounds adopted binding modes similar to the known drug Sorafenib.[12] This prediction was confirmed by in vitro kinase inhibition assays, where compounds 8 and 10a showed IC50 values comparable to Sorafenib.[12] Furthermore, these compounds demonstrated superior cytotoxicity against the HepG2 cancer cell line, which overexpresses VEGFR2, validating the therapeutic strategy.[12]
Conclusion: An Indispensable Partnership
The evaluation of novel isoxazole compounds is a multi-faceted process that relies on the intelligent integration of in silico and in vitro methodologies. Computational studies provide the speed and scale necessary to navigate vast chemical libraries and prioritize candidates, while in vitro assays deliver the essential experimental validation and quantitative data required to confirm biological activity and elucidate mechanisms of action. For researchers in drug development, mastering both domains is not just beneficial—it is fundamental to the efficient discovery of the next generation of isoxazole-based therapeutics.
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Ahmad, S., et al. (2023). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. Frontiers in Chemistry. Available from: [Link]
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Abdel-Wahab, B. F., et al. (2021). Synthesis, in vitro anticancer activity and in silico studies of certain isoxazole-based carboxamides, ureates, and hydrazones as potential inhibitors of VEGFR2. Bioorganic Chemistry. Available from: [Link]
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Hawash, M., et al. (2022). Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents. Molecular Diversity. Available from: [Link]
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Munisireesha, P., et al. (2022). In silico studies in the prediction of novel isoxazole derivatives as potentially active anticancer agents. Annals of Phytomedicine. Available from: [Link]
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Hawash, M., et al. (2022). In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives. Journal of the Iranian Chemical Society. Available from: [Link]
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Hawash, M., et al. (2021). Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. Journal of Chemistry. Available from: [Link]
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Saleem, A., et al. (2022). Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies. ACS Omega. Available from: [Link]
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A review of isoxazole biological activity and present synthetic techniques. (2023). World Journal of Advanced Research and Reviews. Available from: [Link]
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ResearchGate. Exploration of isoxazole analogs: Synthesis, COX inhibition, anticancer screening, 3D multicellular tumor spheroids, and molecular modeling | Request PDF. Available from: [Link]
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SciSpace. Docking Studies, Synthesis, Characterization and Evaluation of Their Antioxidant and Cytotoxic Activities of Some Novel Isoxazol. Available from: [Link]
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Kumar, G. V., et al. (2014). Docking Studies, Synthesis, Characterization and Evaluation of Their Antioxidant and Cytotoxic Activities of Some Novel Isoxazole-Substituted 9-Anilinoacridine Derivatives. International Journal of Organic Chemistry. Available from: [Link]
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El-Malah, A., et al. (2023). Design, synthesis, In-vitro, In-silico and DFT studies of novel functionalized isoxazoles as antibacterial and antioxidant agents. Journal of Molecular Structure. Available from: [Link]
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Ahmad, S., et al. (2024). In vitro 5-LOX inhibitory and antioxidant potential of isoxazole derivatives. PLoS ONE. Available from: [Link]
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Gutarowska, B., et al. (2023). Antimicrobial and Cytotoxic Activities of Water-Soluble Isoxazole-Linked 1,3,4-Oxadiazole with Delocalized Charge: In Vitro and In Vivo Results. International Journal of Molecular Sciences. Available from: [Link]
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Ahmad, S., et al. (2023). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. PubMed. Available from: [Link]
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Ahmad, S., et al. (2023). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. PubMed Central. Available from: [Link]
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ResearchGate. (2021). DESIGN, BINDING AFFINITY STUDIES AND IN SILICO ADMET PREDICTIONS OF NOVEL ISOXAZOLES AS POTENTIAL ANTI-BACTERIAL. Available from: [Link]
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ResearchGate. Effects of synthetic isoxazole derivatives on apoptosis of T98G cells.... Available from: [Link]
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ResearchGate. Synthesis, in vitro anticancer activity and in silico studies of certain isoxazole-based carboxamides, ureates, and hydrazones as potential inhibitors of VEGFR2 | Request PDF. Available from: [Link]
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Hawash, M., et al. (2024). Exploration of isoxazole analogs: Synthesis, COX inhibition, anticancer screening, 3D multicellular tumor spheroids, and molecular modeling. European Journal of Medicinal Chemistry. Available from: [Link]
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A Comparative Guide to the Biological Activity of Benzo[d]isoxazole Analogs for Drug Discovery Professionals
For researchers, scientists, and drug development professionals, the benzo[d]isoxazole scaffold represents a privileged heterocyclic motif with a diverse range of biological activities. The fusion of a benzene ring with an isoxazole core creates a rigid and planar structure, providing an excellent platform for the design of targeted therapeutics. The introduction of various substituents onto this core can dramatically modulate the pharmacological profile, leading to potent and selective agents. This guide provides an in-depth, objective comparison of the biological activities of different benzo[d]isoxazole analogs, with a particular focus on anticancer and antimicrobial properties. We will delve into the structure-activity relationships (SAR) that govern their efficacy, supported by experimental data, and provide detailed protocols for key biological assays.
The Versatile Benzo[d]isoxazole Scaffold: A Gateway to Diverse Bioactivities
The benzo[d]isoxazole nucleus is a key constituent in numerous medicinally important compounds. Its unique electronic and structural features allow for interactions with a variety of biological targets. The ability to readily introduce substituents at various positions of the fused ring system has enabled medicinal chemists to fine-tune the potency, selectivity, and pharmacokinetic properties of these analogs. This guide will explore how modifications to this core structure, including the introduction of nitro groups and other functionalities, impact its therapeutic potential.
Anticancer Activity: Targeting Uncontrolled Cell Proliferation
Several benzo[d]isoxazole derivatives have emerged as promising candidates in the fight against cancer. Their mechanisms of action are varied, often involving the inhibition of key enzymes or pathways crucial for tumor growth and survival.
Bromodomain and Extra-Terminal (BET) Bivalent Inhibitors for Prostate Cancer
Recent research has highlighted the potential of benzo[d]isoxazole derivatives as potent Bromodomain and Extra-Terminal (BET) bivalent inhibitors for the treatment of prostate cancer.[1] The BET family of proteins are critical regulators of gene transcription, and their inhibition has been shown to be an effective anti-cancer strategy.
A series of novel BET bivalent inhibitors based on a monovalent benzo[d]isoxazole inhibitor have been designed and evaluated.[1] The representative bivalent inhibitor, 17b , demonstrated significantly enhanced potency in inhibiting the growth of LNCaP prostate cancer cells, being 32-fold more potent than its monovalent counterpart.[1] Furthermore, at a concentration of 2 µM, compound 17b induced a remarkable 95.1% regression of Prostate-Specific Antigen (PSA) in LNCaP cells, a key biomarker for prostate cancer.[1]
| Compound | Target | Cell Line | IC50 / Activity | Reference |
| Monovalent Inhibitor 7 | BET Bromodomains | LNCaP | - | [1] |
| Bivalent Inhibitor 17b | BET Bromodomains | LNCaP | 32-fold more potent than 7 | [1] |
| Bivalent Inhibitor 17b | PSA Regression | LNCaP | 95.1% at 2 µM | [1] |
Antimicrobial Activity: Combating Pathogenic Microbes
The benzo[d]isoxazole scaffold has also proven to be a valuable template for the development of novel antimicrobial agents. Modifications to the core structure can lead to compounds with potent activity against a range of bacterial and fungal pathogens.
Fluoro-Substituted Benzo[d]isoxazoles
A series of 6-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole derivatives have been synthesized and evaluated for their antimicrobial effects.[2] These compounds have shown noteworthy to moderate antibacterial activity against both Gram-positive and Gram-negative bacteria.[2]
The Impact of the Nitro Group: Insights from 4-Nitro-3-phenylisoxazole Analogs
While specific data on 4-nitrobenzo[d]isoxazoles is limited, studies on related 4-nitro-3-phenylisoxazole derivatives provide valuable insights into the potential role of the nitro group in conferring antibacterial activity. A series of these compounds were synthesized and screened against several plant pathogenic bacteria, including Xanthomonas oryzae (Xoo), Pseudomonas syringae (Psa), and Xanthomonas axonopodis (Xac).[3]
The results indicated that the 4-nitro-3-phenylisoxazole derivatives exhibited significantly better antibacterial activities compared to analogs lacking the nitro group, and their EC50 values were much better than the positive control, bismerthiazol.[3] This suggests that the electron-withdrawing nature of the nitro group plays a crucial role in the antibacterial potency of these isoxazole derivatives.
| Compound Class | Target Organisms | Activity | Reference |
| 6-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole derivatives | Bacteria | Noteworthy to moderate | [2] |
| 4-nitro-3-phenylisoxazole derivatives | Xanthomonas oryzae, Pseudomonas syringae, Xanthomonas axonopodis | Better than non-nitro analogs and positive control | [3] |
Experimental Protocols
To ensure the reproducibility and validity of the presented findings, this section provides detailed, step-by-step methodologies for key biological assays used in the evaluation of benzo[d]isoxazole analogs.
In Vitro Anticancer Activity Assay (MTT Assay)
This protocol is a standard colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Human cancer cell lines (e.g., LNCaP)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Test compounds (benzo[d]isoxazole analogs) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Prepare serial dilutions of the test compounds in the culture medium.
-
After 24 hours, replace the medium with fresh medium containing the test compounds at various concentrations and incubate for another 48 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability and determine the IC50 values (the concentration of the compound that inhibits 50% of cell growth).
Caption: Workflow of the MTT assay for assessing anticancer activity.
In Vitro Antimicrobial Activity Assay (Broth Microdilution Method)
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
Test compounds (benzo[d]isoxazole analogs) dissolved in DMSO
-
Standard antibiotic (e.g., ciprofloxacin)
-
96-well microtiter plates
-
Incubator (37°C)
Procedure:
-
Prepare a bacterial inoculum and adjust its turbidity to match the 0.5 McFarland standard.
-
Prepare serial twofold dilutions of the test compounds and the standard antibiotic in MHB in the 96-well plates.
-
Inoculate each well with the bacterial suspension.
-
Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Caption: Workflow of the broth microdilution method for MIC determination.
Structure-Activity Relationship (SAR) Insights
The biological activity of benzo[d]isoxazole analogs is intricately linked to the nature and position of their substituents.
-
For Anticancer Activity: The dimerization of a monovalent benzo[d]isoxazole-based BET inhibitor to a bivalent inhibitor dramatically increased its potency against prostate cancer cells.[1] This highlights the importance of targeting multiple binding sites to enhance efficacy.
-
For Antimicrobial Activity: The presence of a fluorine atom at the 6-position of the benzo[d]isoxazole ring appears to be favorable for antibacterial activity.[2] Furthermore, studies on related isoxazoles strongly suggest that the incorporation of a nitro group can significantly enhance antibacterial potency.[3] The electron-withdrawing properties of the nitro group likely play a key role in the mechanism of action.
Conclusion and Future Directions
The benzo[d]isoxazole scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The comparative analysis presented in this guide underscores the significant potential of these analogs in oncology and infectious diseases. The structure-activity relationships discussed provide a rational basis for the future design of more potent and selective drug candidates. Further exploration of the 4-nitrobenzo[d]isoxazole chemical space is warranted to fully elucidate the impact of the nitro substituent on a range of biological activities. The detailed experimental protocols provided herein should serve as a valuable resource for researchers in the field, facilitating the standardized evaluation and comparison of new benzo[d]isoxazole derivatives.
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Synthesis, Anticancer Activity, and Molecular Docking Studies of Novel Substituted Isoxazole Derivatives Tethered 4-Nitroimidazole. (n.d.). ResearchGate. Retrieved January 5, 2026, from [Link]
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Exploration of isoxazole analogs: Synthesis, COX inhibition, anticancer screening, 3D multicellular tumor spheroids, and molecular modeling. (n.d.). ResearchGate. Retrieved January 5, 2026, from [Link]
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Discovery of 4-nitro-3-phenylisoxazole derivatives as potent antibacterial agents derived from the studies of [3 + 2] cycloaddition. (2022). National Center for Biotechnology Information. Retrieved January 5, 2026, from [Link]
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Rational design, synthesis and biological evaluation of benzo[d]isoxazole derivatives as potent BET bivalent inhibitors for potential treatment of prostate cancer. (2023). PubMed. Retrieved January 5, 2026, from [Link]
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Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. (2024). European Journal of Clinical and Experimental Medicine. Retrieved January 5, 2026, from [Link]
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Structure–Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt. (2021). National Center for Biotechnology Information. Retrieved January 5, 2026, from [Link]
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Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. (2024). ES Food & Agroforestry. Retrieved January 5, 2026, from [Link]
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The synthetic and therapeutic expedition of isoxazole and its analogs. (2018). National Center for Biotechnology Information. Retrieved January 5, 2026, from [Link]
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(PDF) Synthesis, characterization and antimicrobial activity of some new isoxazole derivatives. (2022). ResearchGate. Retrieved January 5, 2026, from [Link]
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Discovery and structure–activity relationship study of novel isoxazole-based small molecules targeting Zika virus infections. (2024). National Center for Biotechnology Information. Retrieved January 5, 2026, from [Link]
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Synthesis, characterization and anti-inflammatory activity of some novel isoxazoles. (2017). ResearchGate. Retrieved January 5, 2026, from [Link]
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Anti-inflammatory evaluation of isoxazole derivatives. (n.d.). Scholars Research Library. Retrieved January 5, 2026, from [Link]
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Exploration of isoxazole analogs: Synthesis, COX inhibition, anticancer screening, 3D multicellular tumor spheroids, and molecular modeling. (2024). PubMed. Retrieved January 5, 2026, from [Link]
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Antimicrobial activity of isoxazole derivatives: A brief overview. (2024). ResearchGate. Retrieved January 5, 2026, from [Link]
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A review of isoxazole biological activity and present synthetic techniques. (2023). Journal of Drug Delivery and Therapeutics. Retrieved January 5, 2026, from [Link]
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Synthesis, characterization and anti-inflammatory activity of some novel isoxazoles. (2011). Scholars Research Library. Retrieved January 5, 2026, from [Link]
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Design, synthesis, and biological evaluation of nitroisoxazole-containing spiro[pyrrolidin-oxindole] derivatives as novel glutathione peroxidase 4/mouse double minute 2 dual inhibitors that inhibit breast adenocarcinoma cell proliferation. (2021). PubMed. Retrieved January 5, 2026, from [Link]
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Synthesis and biological evaluation of novel isoxazole derivatives from acridone. (2020). PubMed. Retrieved January 5, 2026, from [Link]
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A Comparative Guide to Nitro-Substituted Isoxazole Derivatives as Potential Antibacterial Agents
In the relentless battle against antimicrobial resistance, the exploration of novel chemical scaffolds is paramount for the development of next-generation therapeutics. Among the heterocyclic compounds, the isoxazole nucleus has emerged as a privileged structure, underpinning the activity of several clinically approved drugs. This guide provides a comprehensive evaluation of nitro-substituted isoxazole derivatives, with a particular focus on the potential of the 4-nitrobenzo[d]isoxazole scaffold, as potent antibacterial agents. While direct and extensive research on this compound derivatives is still emerging, this document synthesizes data from closely related analogues, such as 4-nitrophenylisoxazoles, to build a predictive framework for their evaluation.
This guide is intended for researchers, medicinal chemists, and drug development professionals, offering an in-depth analysis of synthesis strategies, comparative antibacterial performance, structure-activity relationships (SAR), and the experimental protocols necessary for their evaluation.
Rationale and Synthesis Strategies
The isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms. Its stability and capacity for diverse substitutions make it an attractive scaffold in medicinal chemistry.[1] The incorporation of a nitro group is a strategic choice, as this electron-withdrawing moiety is a well-known pharmacophore in antimicrobial drugs, often implicated in mechanisms involving reductive activation within the microbial cell to generate cytotoxic radicals.
The most versatile and widely adopted method for synthesizing the 3,4,5-trisubstituted isoxazole core is the [3+2] cycloaddition reaction.[2] This method offers a high degree of control over regioselectivity and allows for the introduction of diverse substituents.
Generalized Synthesis Workflow: [3+2] Cycloaddition
The process typically involves the reaction of a nitrile oxide (generated in situ from an oxime) with an alkyne or an alkene. For the synthesis of 4-nitroisoxazole derivatives, a common pathway involves reacting a substituted phenyloxime with a nitro-containing vinyl compound.[2]
Caption: Generalized workflow for the synthesis of 4-nitroisoxazole derivatives via [3+2] cycloaddition.
The causality behind this choice of synthesis is its efficiency and modularity. It allows for the rapid creation of a library of compounds by simply varying the substituents on the phenyloxime and the nitro-containing reactant, which is essential for systematic SAR studies.[2]
Comparative Antibacterial Performance
The antibacterial efficacy of nitro-substituted isoxazole derivatives has been evaluated against a range of bacterial pathogens. The data below is compiled from studies on 4-nitrophenylisoxazole analogues, which serve as a strong proxy for the potential of the benzo[d]isoxazole series. Activity is typically quantified by the Minimum Inhibitory Concentration (MIC) or the half-maximal effective concentration (EC₅₀).
| Compound ID | Core Structure | Substituent (R) | Target Organism | Activity (µg/mL) | Reference Standard | Activity (µg/mL) | Reference |
| 5w | 4-Nitro-3-phenylisoxazole | 3-NO₂ | Xanthomonas oryzae (Xoo) | EC₅₀: 7.9 | Bismerthiazol | EC₅₀: 89.7 | [2] |
| 5t | 4-Nitro-3-phenylisoxazole | 3-Br | Xanthomonas oryzae (Xoo) | EC₅₀: 9.1 | Bismerthiazol | EC₅₀: 89.7 | [2] |
| 5p | 4-Nitro-3-phenylisoxazole | 2-Cl | Xanthomonas axonopodis (Xac) | EC₅₀: 12.3 | Bismerthiazol | EC₅₀: 112.4 | [2] |
| 178f | N³,N⁵-diaryl-isoxazole-diamine | 4-F | Escherichia coli | MIC: 95 | Cloxacillin | MIC: 120 | [3] |
| 178e | N³,N⁵-diaryl-isoxazole-diamine | 4-Cl | Staphylococcus aureus | MIC: 95 | Cloxacillin | MIC: 100 | [3] |
| TPI-2 | Imidazole-isoxazole hybrid | 4-Cl (on phenyl) | Staphylococcus aureus | MIC: 6.25 | Ciprofloxacin | MIC: 1.56 | [4] |
| TPI-2 | Imidazole-isoxazole hybrid | 4-Cl (on phenyl) | Escherichia coli | MIC: 6.25 | Ciprofloxacin | MIC: 1.56 | [4] |
Note: Lower MIC/EC₅₀ values indicate higher antibacterial potency.
The data clearly indicates that nitro-substituted isoxazoles possess significant antibacterial activity, in some cases far exceeding that of established commercial agents like bismerthiazol.[2] The activity spans both Gram-negative plant pathogens and clinically relevant Gram-positive and Gram-negative bacteria.
Structure-Activity Relationship (SAR) Analysis
Understanding the relationship between a molecule's structure and its biological activity is the cornerstone of rational drug design. For nitro-isoxazole derivatives, several key SAR trends have been observed.
-
Position of Substituents: For 4-nitro-3-phenylisoxazole derivatives, substituents at the ortho-position of the phenyl ring (e.g., 2-Cl) tend to confer better activity compared to those at the meta or para positions.[2] This suggests that steric hindrance or specific electronic interactions close to the isoxazole core are crucial for activity.
-
Nature of Substituents: The presence of electron-withdrawing groups on the phenyl ring, such as halogens (F, Cl) or an additional nitro group, generally enhances antibacterial activity.[2][3] This is evident in compounds 5w (3-NO₂) and 178f (4-F), which showed potent activity. This trend suggests that modulating the electronic properties of the aromatic system is key to improving potency.
-
Core Scaffold: Hybrid molecules, such as those combining the isoxazole ring with an imidazole moiety (e.g., TPI series), have demonstrated remarkably low MIC values against both S. aureus and E. coli.[4] This highlights a promising strategy for lead optimization, where the isoxazole acts as a core scaffold to which other pharmacologically active groups can be attached.
Caption: Key structure-activity relationships for nitro-isoxazole antibacterial agents.
Proposed Mechanism of Action
While the exact mechanism for this compound derivatives is yet to be fully elucidated, evidence from related nitro-aromatic antibacterial agents points towards a multi-targeted mode of action centered on cellular bioenergetics.[5]
One plausible mechanism involves the reductive activation of the nitro group by bacterial nitroreductases. This process generates reactive nitrogen species that can induce widespread cellular damage. A more specific proposed mechanism, supported by studies on structurally related compounds, involves the disruption of the bacterial cell's energy production.[5]
References
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A Senior Application Scientist’s Guide to Cross-Validation of In Silico and In Vitro Studies for Isoxazole Compounds
Introduction: The Synergy of Prediction and Validation in Isoxazole Drug Discovery
The isoxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1][2][3] In the modern drug discovery paradigm, the journey from a promising chemical scaffold to a viable drug candidate is a rigorous process of iterative design, prediction, synthesis, and testing. The integration of computational (in silico) and laboratory-based (in vitro) methodologies has become fundamental to accelerating this process, reducing costs, and improving the success rate of lead optimization.
However, the true power of this integrated approach lies not in the independent application of these techniques, but in their systematic cross-validation . This guide provides an in-depth technical framework for researchers, scientists, and drug development professionals on how to effectively design, execute, and interpret cross-validated studies for isoxazole compounds. We will move beyond simple procedural lists to explore the causality behind experimental choices, ensuring a robust and self-validating research workflow that bridges theoretical prediction with empirical reality.
Pillar 1: The In Silico Funnel - Predicting Biological Activity
The initial phase of discovery often involves screening vast chemical libraries. In silico methods provide a powerful funnel to narrow down thousands of potential isoxazole derivatives to a manageable number of high-probability candidates for synthesis and testing.
A. Molecular Docking: Visualizing the Interaction
Molecular docking predicts the preferred orientation of a ligand (the isoxazole compound) when bound to a specific protein target to form a stable complex.[4][5] The primary output, a docking score or binding energy, estimates the strength of the interaction. A lower binding energy generally suggests a more stable complex and potentially higher biological activity.[6]
Causality in Experimental Design: The choice of protein target is paramount and must be based on the therapeutic goal. For instance, when designing anti-inflammatory isoxazoles, Cyclooxygenase-2 (COX-2) is a critical target.[7] Using a high-resolution crystal structure of the target protein (e.g., from the Protein Data Bank) is essential for accuracy.[8]
-
Protein Preparation:
-
Download the crystal structure of the target protein (e.g., COX-2, PDB ID: 4COX) from the Protein Data Bank.
-
Using molecular modeling software (e.g., MOE, Schrödinger Maestro), remove all water molecules and non-essential ligands from the structure.[8]
-
Add hydrogen atoms and correct any structural issues like missing residues.
-
Define the binding site (active site) based on the location of the co-crystallized ligand or known active site residues.
-
-
Ligand Preparation:
-
Draw the 2D structure of the isoxazole derivative using chemical drawing software (e.g., ChemDraw).
-
Convert the 2D structure to 3D and perform energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy, stable conformation.[9]
-
-
Docking Simulation:
-
Load the prepared protein and ligand into the docking software.
-
Execute the docking algorithm, which will systematically sample different conformations and orientations of the ligand within the defined active site.
-
The software calculates the binding energy for each pose.
-
-
Analysis of Results:
-
Identify the pose with the lowest binding energy (most favorable).
-
Visualize the protein-ligand complex to analyze key interactions, such as hydrogen bonds, hydrophobic interactions, and salt bridges with active site residues.[10] These interactions provide a structural hypothesis for the compound's activity.
-
B. Quantitative Structure-Activity Relationship (QSAR): Building Predictive Models
3D-QSAR is a computational technique that builds a statistical model correlating the biological activity of a set of compounds with their 3D physicochemical properties.[9] This model can then be used to predict the activity of new, unsynthesized isoxazole derivatives.
Trustworthiness Through Self-Validation: A QSAR model's reliability is contingent on its predictive power, assessed through internal and external validation. The model is built using a "training set" of compounds with known activities and validated using a "test set" of compounds that were not used in model creation.[9][11] A high correlation between the predicted and actual activities for the test set indicates a robust and trustworthy model.[12][13]
C. ADMET Prediction: Assessing Drug-Likeness
Before committing resources to synthesis, it's crucial to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of candidate compounds.[10] Web-based tools like SwissADME and pKCSM can predict parameters based on the compound's structure.[6][7] Key assessments include compliance with Lipinski's Rule of Five, which helps evaluate a compound's potential for oral bioavailability.[6]
Pillar 2: The In Vitro Gauntlet - Empirical Validation
Computational predictions are hypotheses that must be tested experimentally. In vitro assays provide the first layer of empirical data to confirm or refute the in silico findings.
A. Enzyme Inhibition Assays
These assays directly measure a compound's ability to inhibit the activity of a purified target enzyme. For anti-inflammatory isoxazoles targeting COX-2, this is the most direct validation of the docking results.
-
Reagents and Materials:
-
Human recombinant COX-2 enzyme.
-
Arachidonic acid (substrate).
-
Synthesized isoxazole test compounds, dissolved in DMSO.
-
A known COX-2 inhibitor as a positive control (e.g., Celecoxib).
-
Assay buffer and a detection reagent (e.g., a colorimetric or fluorescent probe to measure prostaglandin production).
-
-
Assay Procedure:
-
In a 96-well plate, add the assay buffer, COX-2 enzyme, and varying concentrations of the isoxazole test compound (or control).
-
Incubate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow the compound to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the substrate, arachidonic acid.
-
Allow the reaction to proceed for a specific time (e.g., 10 minutes).
-
Stop the reaction and add the detection reagent.
-
-
Data Analysis:
-
Measure the signal (e.g., absorbance or fluorescence) using a plate reader.
-
Calculate the percentage of enzyme inhibition for each compound concentration relative to the untreated control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme's activity).[7]
-
B. Cell-Based Assays
These assays assess a compound's effect on whole cells, providing insights into its biological activity in a more complex system, including factors like cell permeability. For anticancer isoxazoles, cytotoxicity assays against cancer cell lines are standard.[14]
Example Assays:
-
Anticancer: MTT or SRB assays to measure cell viability in cancer cell lines (e.g., MCF-7, HeLa, HepG2) after treatment with isoxazole compounds.[14][15]
-
Antimicrobial: Broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) against bacterial or fungal strains.[16]
Pillar 3: The Cross-Validation Workflow - Synthesizing Data for Insight
The critical step is to correlate the in silico predictions with the in vitro results. This process validates the computational model and provides a deeper understanding of the structure-activity relationship (SAR).
The Iterative Cycle of Design and Validation
The relationship between in silico and in vitro studies is not linear but cyclical. Poor correlation prompts refinement of the computational model, while strong correlation provides confidence to use the model to design the next generation of more potent and selective compounds.
Caption: The iterative workflow for cross-validating in silico predictions with in vitro experimental data.
Data Presentation for Comparison
Summarizing the cross-validation data in a table is essential for clear comparison and analysis. A strong correlation, for example, between a lower (more favorable) docking score and a lower experimental IC₅₀ value, validates the predictive power of the docking model.
| Isoxazole Derivative | Target | In Silico Prediction (Docking Score, kcal/mol) | In Vitro Result (IC₅₀, µM) |
| Compound C3[7] | COX-2 | -8.5 (example value) | 0.93 |
| Compound C5[7] | COX-2 | -9.1 (example value) | 0.85 |
| Compound C6[7] | COX-2 | -9.8 (example value) | 0.55 |
| Compound AC2[8] | Carbonic Anhydrase | -13.53 (ΔGbind) | 112.3 |
| Compound AC3[8] | Carbonic Anhydrase | -12.49 (ΔGbind) | 228.4 |
| Standard (Celecoxib)[7] | COX-2 | -10.5 (example value) | 0.45 |
Note: Example docking scores are illustrative. Binding free energy (ΔGbind) from MD simulations can also be used for correlation.[8]
Conclusion: Establishing a Self-Validating Research Ecosystem
The cross-validation of in silico and in vitro studies is not merely a final confirmatory step but a dynamic, iterative process that forms the logical core of modern drug discovery. For isoxazole compounds, this synergistic approach allows researchers to build robust, predictive models that are continuously refined by empirical data. By understanding the causality behind each experimental choice—from selecting a protein target for docking to choosing a cell line for validation—we create a self-validating ecosystem. This methodology ensures that computational resources are guided by experimental reality, ultimately leading to the more efficient and successful identification of novel isoxazole-based therapeutic agents.
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Safety Operating Guide
Guide to the Safe and Compliant Disposal of 4-Nitrobenzo[d]isoxazole
This document provides a comprehensive, step-by-step guide for the proper disposal of 4-Nitrobenzo[d]isoxazole. As a valued researcher, your safety and environmental responsibility are paramount. This guide is designed to provide essential, immediate safety and logistical information, moving beyond a simple checklist to explain the scientific rationale behind each procedural step. The information herein is synthesized from established safety protocols for nitroaromatic compounds and heterocyclic structures.
Part 1: Core Hazard Assessment and Immediate Safety
Understanding the inherent risks of this compound is the foundation of its safe handling and disposal. The molecule's structure contains both a nitroaromatic system and an isoxazole ring, which dictates its hazard profile.
-
Nitroaromatic Compounds: This class of chemicals is recognized for its energetic properties. Aromatic nitro compounds can be strong oxidizing agents, potentially reacting vigorously and exothermically with reducing agents.[2] In the presence of a base, they may form explosive mixtures.[2] Polynitroaromatic compounds are often sensitive to shock or friction.[5]
-
Isoxazole Moiety: The isoxazole ring is a common feature in many pharmaceuticals.[6][7] While the ring itself is generally stable, the overall reactivity of the molecule is dominated by the energetic nitro group.
Personal Protective Equipment (PPE)
Before handling this compound in any capacity, including preparation for disposal, the following PPE is mandatory to minimize exposure:
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles and a face shield. | Protects against splashes and potential energetic decomposition of the material. |
| Hand Protection | Nitrile or other chemically resistant gloves. | Prevents dermal absorption, as many nitroaromatic compounds are toxic and can cause skin sensitization.[2] |
| Body Protection | A flame-resistant lab coat. | Protects against spills and provides a barrier in case of fire. |
| Respiratory Protection | A NIOSH-approved respirator if handling powders outside a fume hood.[2][3] | Prevents inhalation of fine particulates, which can cause respiratory irritation.[8] |
Emergency Procedures
In the event of accidental exposure:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water and remove all contaminated clothing.[3][4]
-
Eye Contact: Flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[3]
-
Inhalation: Move the individual to fresh air immediately.[3]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[3]
In all cases of exposure, seek immediate medical attention and report the incident to your institution's EHS department.
Part 2: Waste Segregation & Chemical Incompatibility
Proper segregation is the most critical step in preventing hazardous reactions within waste containers. This compound, as a nitroaromatic compound, is incompatible with a wide range of chemicals. Mixing it with incompatible materials can result in fire, explosion, or the generation of toxic gases.[9]
Never mix this compound waste with the following:
| Incompatible Chemical Class | Specific Examples | Potential Hazard of Mixing |
| Reducing Agents | Metal hydrides, powdered metals (Al, Mg, Zn) | Vigorous, exothermic reaction, potential for fire or explosion. |
| Strong Bases | Sodium hydroxide, potassium hydroxide, amines | Can form shock-sensitive or explosive mixtures.[2] |
| Strong Oxidizing Agents | Perchloric acid, chromic acid, permanganates | While a nitro compound is an oxidizer, mixing with stronger oxidizers can be unpredictable. |
| Acids (Mineral, Oxidizing) | Nitric acid, sulfuric acid, perchloric acid | Incompatible; can lead to heat generation, fire, or the release of toxic gases.[10][11][12] |
Part 3: Procedural Guide for Waste Collection and Storage
All materials contaminated with this compound, including the pure compound, reaction residues, contaminated labware (e.g., pipette tips, weighing paper), and spill cleanup materials, must be treated as hazardous waste.
Step-by-Step Collection Protocol
-
Container Selection:
-
Labeling:
-
Immediately affix a hazardous waste label to the container.
-
Clearly write the full chemical name, "this compound," and list any other chemical constituents in the waste stream with their approximate percentages.[14] Do not use abbreviations.
-
-
Waste Accumulation:
-
Storage in Satellite Accumulation Area (SAA):
-
Store the sealed waste container in a designated SAA within the laboratory.[4][16]
-
The SAA must be located at or near the point of generation.
-
Ensure the SAA is in a well-ventilated area, away from heat sources or direct sunlight.
-
Store the container within secondary containment (e.g., a chemical-resistant tray or bin) to contain any potential leaks.[4]
-
Part 4: Spill Management Protocol
In the event of an accidental spill, follow these procedures immediately:
-
Evacuate & Alert: Immediately alert personnel in the vicinity and evacuate the affected area.[4]
-
Contain: Use an inert absorbent material, such as vermiculite, sand, or commercial sorbent pads, to contain the spill and prevent it from spreading.[4] Do not use combustible materials like paper towels as the primary absorbent.
-
Collect: Carefully sweep or scoop the absorbed material and place it into a designated hazardous waste container.[4]
-
Clean: Decontaminate the spill area with an appropriate solvent, followed by a thorough wash with soap and water.[4] All cleaning materials must also be disposed of as hazardous waste.
-
Report: Report the spill to your institution's EHS department, regardless of size.[4]
Part 5: Final Disposal Pathway
Under no circumstances should this compound or its contaminated materials be disposed of down the drain or in the regular trash.[4] This can lead to environmental contamination and potentially violent reactions in the drainage system.
The recommended and standard disposal method for nitroaromatic compounds is high-temperature incineration in a licensed hazardous waste facility.[4] These facilities are equipped with specialized incinerators that operate at temperatures sufficient to ensure complete destruction of the compound and are fitted with afterburners and scrubbers to treat any hazardous combustion byproducts.[4]
Your institution's EHS department will manage the final pickup and transportation of your properly labeled and stored waste container to a certified disposal service.
Visualization: Disposal Decision Workflow
The following diagram illustrates the logical flow for the safe handling and disposal of this compound.
Caption: Decision workflow for handling and disposing of this compound.
References
- Safe Disposal of Halogenated Nitroaromatic Compounds: A General Guide. Benchchem.
- Proper Disposal of 1-Bromo-3-nitrobenzene: A Guide for Laboratory Professionals. Benchchem.
- Proper Disposal of 2-Nitroanthraquinone: A Guide for Laboratory Professionals. Benchchem.
- Examples of Incompatible Chemicals. Unknown Source.
-
Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. MDPI. Available from: [Link]
- SAFETY DATA SHEET - Benz[d]isoxazole. Sigma-Aldrich.
- Chemical Incompatibility Chart. Princeton EHS.
- Organic Nitro Compounds Waste Compatibility. CP Lab Safety.
- Partial List of Chemical Incompatibilities. University of Nevada, Reno EHS.
- Table of Incompatible Chemicals. University of Maryland Environmental Safety, Sustainability and Risk.
- Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
- Hazardous Waste Disposal Guide. Northwestern University.
- Hazardous Waste Disposal Guide. Dartmouth College.
- SAFETY DATA SHEET - 5-(4-Nitrophenyl)isoxazole-3-carboxylic acid. Angene Chemical.
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The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. PubMed Central, National Institutes of Health. Available from: [Link]
- Green Synthesis of Newer Isoxazole Derivatives and Their Biological Evaluation. International Journal of Biological & Pharmaceutical Sciences Archive.
- Green Chemistry Approaches to Isoxazole Synthesis: Application Notes and Protocols. Benchchem.
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Bioactivation of Isoxazole-Containing Bromodomain and Extra-Terminal Domain (BET) Inhibitors. PubMed Central, National Institutes of Health. Available from: [Link]
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A Comprehensive Guide to Personal Protective Equipment for Handling 4-Nitrobenzo[d]isoxazole
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 4-Nitrobenzo[d]isoxazole. As a senior application scientist, my objective is to synthesize technical accuracy with field-proven insights to ensure your safety and experimental integrity. The following protocols are designed to be self-validating systems, grounded in authoritative sources.
While a specific Safety Data Sheet (SDS) for this compound (CAS No. 1823353-28-1) is not widely available, this guide is built upon the known hazards of structurally similar compounds, such as nitroaromatics and isoxazoles, and established principles of laboratory safety.[1][2][3] The recommendations herein are conservative to ensure the highest degree of protection.
Hazard Assessment: Understanding the Risks
This compound is a nitroaromatic heterocyclic compound. While specific toxicological data is limited, the structural motifs suggest a number of potential hazards.[4][5][6] The following table summarizes the anticipated risks based on analogous compounds.
| Potential Hazard | Description | Primary Exposure Routes | Supporting Evidence from Analogous Compounds |
| Skin and Eye Irritation | Direct contact may cause irritation, redness, and pain. Prolonged contact could lead to more severe skin reactions.[4][5][7] | Dermal, Ocular | Similar isoxazole and nitro-containing compounds are classified as skin and eye irritants.[4][5][7] |
| Respiratory Irritation | Inhalation of dust or vapors may irritate the respiratory tract, leading to coughing and shortness of breath.[4][5] | Inhalation | Structurally related compounds are known to cause respiratory irritation.[4][5] |
| Harmful if Swallowed | Ingestion may lead to adverse health effects.[4] | Ingestion | Many nitroaromatic compounds exhibit toxicity upon ingestion. |
| Flammability | As a flammable liquid, vapors may form explosive mixtures with air and can be ignited by heat, sparks, or flames.[1] | Inhalation, Dermal | The isoxazole component suggests flammability, with vapors potentially traveling to an ignition source and flashing back.[1] |
| Environmental Hazard | Release into the environment should be avoided as its ecological impact is not well-characterized.[1][4] | Environmental Release | General practice for novel chemical entities is to prevent environmental release.[1][4] |
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is crucial when handling this compound. The following protocol outlines the minimum requirements. For a visual guide to PPE selection, refer to the flowchart below.
Hand Protection: The First Line of Defense
-
Glove Type: Wear chemical-resistant gloves. Nitrile gloves are a suitable initial choice for incidental contact. For prolonged handling or in the case of a spill, heavier-duty gloves such as butyl rubber or neoprene should be considered.[8]
-
Glove Integrity: Always inspect gloves for tears or punctures before use.
-
Proper Technique: Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact. Dispose of contaminated gloves as hazardous waste.[9]
-
Hygiene: Wash hands thoroughly with soap and water after removing gloves.[10][11]
Eye and Face Protection: Shielding from Splashes and Vapors
-
Standard Operations: Wear chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][12] Safety glasses do not provide adequate protection from significant chemical splashes.[12]
-
High-Risk Procedures: When there is a significant risk of splashing or when handling larger quantities, a face shield should be worn in conjunction with safety goggles.[12][13]
Body Protection: A Barrier Against Contamination
-
Laboratory Attire: A standard laboratory coat should be worn and fully buttoned.
-
Enhanced Protection: For procedures with a higher risk of splashes or when handling larger quantities, consider a chemical-resistant apron or a disposable chemical-resistant suit.[8][14]
-
Footwear: Wear closed-toe shoes, preferably made of a chemical-resistant material.[13]
Respiratory Protection: Ensuring Clean Air
-
Primary Control: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[9]
-
Situational Use of Respirators: If engineering controls are not sufficient to maintain exposure below acceptable limits, or during spill cleanup, a NIOSH-approved respirator may be necessary.[14] The type of respirator will depend on the concentration of airborne contaminants.
PPE Selection Workflow
Caption: A flowchart for selecting appropriate PPE based on task risk.
Operational Plan: Safe Handling and Spill Response
Safe Handling Procedures
-
Preparation: Before starting work, ensure all necessary PPE is available and in good condition. Confirm that the chemical fume hood is functioning correctly.
-
Grounding: To avoid ignition of vapors by static electricity discharge, all metal parts of the equipment must be grounded.[1]
-
Tools: Use only non-sparking tools.[1]
-
Dispensing: Carefully dispense the chemical, avoiding the creation of dust or aerosols.
-
Heating: Keep away from open flames, hot surfaces, and sources of ignition.[1]
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[1][9] For long-term storage, refrigeration may be necessary to maintain product quality.[1]
-
Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[9][10]
Spill Response
-
Evacuate: Immediately alert others in the area and evacuate if necessary.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For small spills, use an inert absorbent material like sand or vermiculite to contain the spill.[1]
-
Clean-up: Wearing appropriate PPE (including respiratory protection if necessary), carefully collect the absorbed material and place it in a suitable, closed container for disposal.[1] Use spark-proof tools and explosion-proof equipment.[1]
-
Decontaminate: Clean the spill area thoroughly.
-
Report: Report the spill to your institution's environmental health and safety department.
Disposal Plan: Responsible Waste Management
Improper disposal of this compound can pose a threat to the environment. Adhere strictly to the following disposal protocol.
-
Waste Collection:
-
Container Rinsing:
-
Disposal:
Disposal Workflow
Caption: A workflow for the proper disposal of this compound waste.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
